KK-103
Description
Structure
2D Structure
Propriétés
Formule moléculaire |
C33H45N5O8 |
|---|---|
Poids moléculaire |
639.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H45N5O8/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1 |
Clé InChI |
PLXKPFJEJTZVAE-GSDHBNRESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of KK-103: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is an innovative prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK). It has been developed to overcome the inherent limitations of Leu-ENK, such as poor metabolic stability and low membrane permeability, which have historically hindered its therapeutic application. By acting as a more stable precursor, this compound facilitates the delivery of Leu-ENK to its target receptors, offering the potential for potent analgesia with a significantly improved side-effect profile compared to conventional opioid analgesics. This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key experimental data and methodologies.
Core Mechanism of Action: A Prodrug Approach
The fundamental mechanism of action of this compound lies in its identity as a prodrug. It is a chemically modified version of Leu-ENK, specifically an N-pivaloyl analog, designed to enhance its stability in plasma.[1][2] Following systemic administration, this compound is believed to be converted in vivo to its active form, Leu-ENK.[3]
Primary Pharmacological Target: The Delta-Opioid Receptor
The therapeutic effects of this compound, once converted to Leu-ENK, are primarily mediated through the activation of the delta-opioid receptor (DOPr), a member of the G-protein coupled receptor (GPCR) family.[3] This is substantiated by evidence from preclinical studies where the antinociceptive effects of this compound were significantly attenuated by the administration of a delta-opioid receptor inhibitor.[4]
Pharmacokinetics
This compound exhibits markedly improved pharmacokinetic properties compared to its parent compound, Leu-ENK. The chemical modification in this compound leads to substantially increased plasma stability.
| Parameter | This compound | Leu-ENK | Reference |
| Plasma Half-life (t½) | ~37 hours | Not stable | [1][2] |
| Systemic Absorption | Rapid and substantially increased | Low | [3] |
| Brain Uptake | Observed with radiolabeled compound | Limited | [3] |
In Vivo Efficacy: Antinociception and Antidepressant-like Effects
The efficacy of this compound has been demonstrated in established animal models of pain and depression.
Antinociceptive Effects
| Experimental Model | Compound | Dose | Key Findings | Reference |
| Hot-Plate Test | This compound | 13 mg/kg (s.c.) | 10-fold greater antinociceptive effect (142 %MPE·h) | [1][2] |
| Leu-ENK | 13 mg/kg (s.c.) | 14 %MPE·h | [1][2] | |
| Morphine | 10 mg/kg (s.c.) | Comparable peak effect to this compound but shorter duration | [1][2] | |
| Formalin Test | This compound | 13 mg/kg (s.c.) | Reduced licking and biting time by ~50% in phase 2 compared to vehicle | [1][2] |
| Morphine | 10 mg/kg (s.c.) | Significant reduction in licking and biting time | [1][2] |
Antidepressant-like Effects
In preclinical models, this compound has demonstrated antidepressant-like activity, comparable to the tricyclic antidepressant desipramine.[3][4] This is consistent with the known role of the delta-opioid receptor in mood regulation.
Signaling Pathways
Upon conversion to Leu-ENK and subsequent binding to the delta-opioid receptor, a cascade of intracellular signaling events is initiated. The delta-opioid receptor is coupled to inhibitory G-proteins (Gi/Go).
Caption: Signaling pathway of this compound following conversion to Leu-ENK.
Experimental Protocols
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity and the efficacy of centrally acting analgesics.
Caption: Workflow for the hot-plate test.
Methodology:
-
Animals: Male or female mice are acclimatized to the testing environment.
-
Drug Administration: this compound (e.g., 13 mg/kg), Leu-ENK (e.g., 13 mg/kg), morphine (e.g., 10 mg/kg), or a vehicle control is administered subcutaneously.
-
Testing: At predetermined time points after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (typically 50-55°C).
-
Observation: The latency to the first sign of a nociceptive response, such as licking a hind paw or jumping, is recorded. A cut-off time is established to prevent tissue damage.
-
Data Analysis: The results are often expressed as the percentage of the maximum possible effect (%MPE).
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for evaluating the effects of analgesics on both acute and inflammatory pain.
Caption: Workflow for the formalin test.
Methodology:
-
Animals: Mice are acclimatized to individual observation chambers.
-
Drug Administration: this compound (e.g., 13 mg/kg), morphine (e.g., 10 mg/kg), or a vehicle control is administered subcutaneously prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the hind paws.
-
Observation: The cumulative time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
-
Data Analysis: The total time spent showing pain behaviors in each phase is compared across the different treatment groups.
Conclusion
This compound represents a promising advancement in opioid pharmacology. Its mechanism as a stable prodrug of Leu-ENK allows for effective activation of the delta-opioid receptor, leading to significant and prolonged antinociceptive and antidepressant-like effects. The preclinical data suggest a favorable safety profile with reduced side effects compared to traditional opioids. Further research to fully elucidate its pharmacokinetic profile and the precise mechanisms of its in vivo conversion will be crucial for its continued development as a novel therapeutic agent.
References
The Prodrug KK-103: A Technical Guide to a Novel Leucine-Enkephalin Analog for Pain and Depression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-enkephalin (Leu-ENK), an endogenous opioid peptide, holds significant therapeutic potential for the management of pain and depression due to its potent agonism at the delta-opioid receptor, which is associated with fewer adverse effects than conventional mu-opioid receptor agonists.[1] However, its clinical utility is severely hampered by rapid enzymatic degradation in plasma, leading to a very short half-life and poor bioavailability.[1] The novel prodrug KK-103 was designed to overcome these limitations. By transiently modifying the N-terminus of Leu-ENK with a pivaloyl group, this compound exhibits markedly enhanced plasma stability, leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biotransformation, and comprehensive quantitative data from key preclinical studies. Detailed experimental protocols for the evaluation of its analgesic and antidepressant effects are also presented to facilitate further research and development in this promising area of neuropeptide therapeutics.
Introduction
The opioid crisis has underscored the urgent need for safer and more effective analgesics.[1] Endogenous opioid peptides, such as leucine-enkephalin, represent a promising class of therapeutics. Leu-ENK is a pentapeptide (Tyr-Gly-Gly-Phe-Leu) that acts as an agonist at delta-opioid receptors and to a lesser extent at mu-opioid receptors.[1][4] Activation of delta-opioid receptors is known to produce potent analgesia with a reduced risk of the severe side effects associated with mu-opioid agonists, such as respiratory depression, tolerance, and dependence.[1]
The primary challenge in the therapeutic application of Leu-ENK is its rapid degradation by plasma peptidases, resulting in a very short biological half-life.[1] To address this, this compound was developed as a prodrug of Leu-ENK.[3] A pivaloyl group is attached to the N-terminal tyrosine of Leu-ENK, protecting it from enzymatic cleavage.[3] This chemical modification significantly enhances its stability in plasma, allowing for sustained systemic exposure and increased bioavailability.[1] Following administration, this compound is designed to undergo biotransformation to release the active Leu-ENK, thereby exerting its therapeutic effects.[1]
This guide will detail the core scientific data and methodologies related to the preclinical evaluation of this compound.
Mechanism of Action and Biotransformation
The therapeutic action of this compound is contingent on its conversion to the active metabolite, Leu-ENK, and the subsequent activation of opioid receptors.
Proposed Biotransformation Pathway
The conversion of the prodrug this compound to the active drug Leu-ENK is a critical step in its mechanism of action. This biotransformation is hypothesized to occur via enzymatic hydrolysis of the pivaloyl group from the N-terminus of the peptide.
Leucine-Enkephalin Signaling Pathway
Upon its release from this compound, Leu-ENK primarily binds to and activates the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and antidepressant-like effects.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Pharmacokinetic Parameters
Pharmacokinetic studies in mice following a single subcutaneous injection of this compound demonstrated rapid absorption and significantly improved systemic exposure compared to Leu-ENK.
| Parameter | This compound (13 mg/kg, s.c.) | Leucine-Enkephalin (13 mg/kg, s.c.) |
| Cmax (ng/mL) | 1350 ± 230 | Not Detected |
| Tmax (min) | 5 | - |
| AUC (ng·h/mL) | 380 ± 50 | Not Detected |
| Plasma Half-life (t½) | Markedly increased vs. Leu-ENK | < 2 minutes |
| Data presented as mean ± SEM. |
Opioid Receptor Binding Affinity
The binding affinity of this compound and its active metabolite, Leu-ENK, to opioid receptors is crucial for its pharmacological activity. While specific Ki values for this compound are not yet published, the pain-relieving effects of this compound are primarily mediated by the delta-opioid receptor after its likely conversion to Leu-ENK in vivo.[1]
| Ligand | Receptor | Ki (nM) |
| Leucine-Enkephalin | δ-Opioid Receptor | ~1-5 |
| μ-Opioid Receptor | ~10-50 | |
| κ-Opioid Receptor | >1000 | |
| Approximate values based on published literature for Leucine-Enkephalin. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of this compound in plasma compared to Leu-ENK.
-
Test System: Mouse plasma.
-
Procedure:
-
This compound or Leu-ENK is incubated in fresh mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[5]
-
The reaction is quenched by the addition of a protein precipitation agent (e.g., ice-cold acetonitrile).[5]
-
Samples are centrifuged to remove precipitated proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.[5]
-
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) is determined from the degradation curve.
Ramped Hot-Plate Test
This test evaluates the antinociceptive effects of this compound against thermal pain.
-
Apparatus: A hot-plate apparatus with a programmable temperature ramp.
-
Animals: Male CD-1 mice.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes.
-
The initial temperature of the hot plate is set to a non-noxious level (e.g., 40°C).
-
The temperature is then increased at a constant rate (e.g., 1°C every 10 seconds).
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off temperature (e.g., 55°C) is used to prevent tissue damage.
-
This compound, a vehicle control, or a reference analgesic is administered subcutaneously before the test.
-
-
Data Analysis: The mean latency to response is compared between treatment groups.
Formalin Test
This model assesses analgesic activity in a biphasic model of inflammatory pain.
-
Animals: Male CD-1 mice.
-
Procedure:
-
Mice are pre-treated with this compound, vehicle, or a reference drug.
-
A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.[1]
-
Mice are immediately placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[1]
-
-
Data Analysis: The total licking/biting time in each phase is compared between the different treatment groups.
Brain Uptake Study
This study aims to determine if this compound can cross the blood-brain barrier.
-
Methodology:
-
This compound is radiolabeled (e.g., with Iodine-125 or Tritium).
-
The radiolabeled this compound is administered systemically to mice.
-
At specific time points, blood samples are collected, and the animals are euthanized.
-
The brains are harvested and homogenized.
-
The radioactivity in the brain homogenate and plasma is measured using a gamma counter or liquid scintillation counter.
-
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Leu-ENK-based therapeutics. By employing a prodrug strategy, this compound successfully overcomes the inherent pharmacokinetic limitations of the parent peptide, demonstrating enhanced plasma stability and systemic exposure. Preclinical studies have confirmed its efficacy in validated models of pain and depression, with a mechanism of action that is primarily mediated through the delta-opioid receptor.
The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug developers interested in advancing this compound or similar neuropeptide prodrugs. Future research should focus on a more detailed characterization of the biotransformation process, including the identification of the specific enzymes responsible for the conversion of this compound to Leu-ENK. Furthermore, long-term efficacy and safety studies, as well as a more thorough investigation of its potential for tolerance and dependence, will be crucial for its translation to clinical applications. The development of this compound highlights the potential of prodrug strategies to unlock the therapeutic promise of endogenous peptides for a new generation of safer and more effective treatments for pain, depression, and other neurological disorders.
References
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACS Molecular Pharmaceutics March 2024 | Chemical & Petroleum Engineering [cpe.ku.edu]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on KSK-103 and its Interaction with the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic tetrapeptide KSK-103, a bifunctional opioid ligand with a unique pharmacological profile. KSK-103 exhibits high affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), acting as a potent agonist at the MOR and a competitive antagonist at the DOR. This document details the available quantitative data on its receptor binding and functional activity, outlines the experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating novel opioid receptor modulators.
Introduction
Opioid receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in pain modulation and are the primary targets for opioid analgesics. The development of novel opioid ligands with improved therapeutic profiles, particularly those that can mitigate the adverse effects associated with classical opioids like morphine, is a significant area of research. KSK-103 (H-Dmt-c(SCH₂CH₂S)[D-Cys-Aic-D-Pen]OH) has emerged as a promising lead compound due to its distinct bifunctional activity. It combines MOR agonism, for potent analgesia, with DOR antagonism.[1] This combination is hypothesized to reduce the development of tolerance and dependence, which are major limitations of current opioid therapies.[1]
Quantitative Data
The following tables summarize the in vitro pharmacological data for KSK-103, providing a quantitative basis for its bioactivity at opioid receptors.
Table 1: Opioid Receptor Binding Affinities of KSK-103
| Receptor | Ligand | Kᵢ (nM) ± SEM | Cell Line |
| Mu-Opioid Receptor (MOR) | KSK-103 | 0.6 ± 0.1 | C₆-rat glioma cells |
| Delta-Opioid Receptor (DOR) | KSK-103 | 0.9 ± 0.2 | C₆-rat glioma cells |
| Kappa-Opioid Receptor (KOR) | KSK-103 | >1000 | CHO-KOR cells |
Data extracted from Purington et al. (2011).[1]
Table 2: Functional Activity of KSK-103 at Mu-Opioid Receptors
| Assay | Parameter | Value ± SEM | Agonist | Cell Line |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 0.3 ± 0.1 | KSK-103 (Partial Agonist) | C₆-MOR cells |
| % Stimulation vs DAMGO | 59 ± 11% | KSK-103 | C₆-MOR cells | |
| Adenylyl Cyclase Inhibition | EC₅₀ (nM) | 0.8 ± 0.2 | KSK-103 (Agonist) | C₆-MOR cells |
| % Inhibition | 85 ± 5% | KSK-103 | C₆-MOR cells |
Data extracted from Purington et al. (2011).[1]
Table 3: Functional Antagonist Activity of KSK-103 at Delta-Opioid Receptors
| Assay | Parameter | Value ± SEM | Antagonist | Agonist | Cell Line |
| [³⁵S]GTPγS Binding | Kₑ (nM) | 4.4 ± 1.4 | KSK-103 | DPDPE | C₆-DOR cells |
| Adenylyl Cyclase Inhibition | Kₑ (nM) | 12 ± 3.3 | KSK-103 | DPDPE | C₆-DOR cells |
Data extracted from Purington et al. (2011).[1]
Synthesis of KSK-103
KSK-103 is a cyclic tetrapeptide synthesized using solid-phase peptide synthesis (SPPS) methodologies.[1]
General Synthesis Outline
The synthesis of the carboxylic acid terminal KSK-103 is performed on a chloromethylated polystyrene (Merrifield) resin.[1] The synthesis employs t-Butyloxycarbonyl (Boc) protection for the α-amino groups. The sulfhydryl groups of D-Cysteine and D-Penicillamine are protected with the p-methylbenzyl group.[1] Following the sequential addition of the amino acids, the peptide is cleaved from the resin and deprotected using anhydrous hydrogen fluoride in the presence of scavengers such as thiocresol and cresol.[1] The linear peptide is then cyclized via the formation of a disulfide bridge between the cysteine and penicillamine residues.
KSK-103 Synthesis Workflow Diagram.
Experimental Protocols
The following sections detail the generalized protocols for the key in vitro assays used to characterize KSK-103.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of KSK-103 for the mu, delta, and kappa opioid receptors.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from C₆-rat glioma cells stably expressing either the rat mu-opioid receptor (C₆-MOR) or the rat delta-opioid receptor (C₆-DOR), and from Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-KOR).[1]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the binding assay.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) and varying concentrations of the competing ligand (KSK-103).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a ligand to activate G proteins coupled to the opioid receptors.
Protocol:
-
Membrane Preparation: Membranes from C₆-MOR or C₆-DOR cells are prepared as described above.[1]
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test ligand (KSK-103). For antagonist determination, a fixed concentration of an agonist (e.g., DPDPE for DOR) is included.[1]
-
Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: For agonist activity, EC₅₀ and Eₘₐₓ values are determined. For antagonist activity, the antagonist affinity constant (Kₑ) is calculated from the rightward shift of the agonist dose-response curve.[1]
[³⁵S]GTPγS Binding Assay Workflow.
Adenylyl Cyclase (cAMP) Functional Assay
This assay measures the downstream effect of opioid receptor activation on the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Whole C₆-MOR or C₆-DOR cells are used.[1]
-
Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin.
-
Ligand Addition: Varying concentrations of the test ligand (KSK-103) are added to determine its effect on forskolin-stimulated cAMP levels. For antagonist activity, cells are pre-incubated with the antagonist before the addition of an agonist.[1]
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the ligand to inhibit (for Gᵢ-coupled receptors) forskolin-stimulated cAMP production is quantified to determine EC₅₀ and efficacy for agonists, or Kₑ for antagonists.[1]
Adenylyl Cyclase (cAMP) Assay Workflow.
Signaling Pathways
Opioid receptors, including the mu and delta subtypes, are Gᵢ/G₀-coupled GPCRs. Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of other downstream effectors.
G Protein-Dependent Signaling
Activation of Gᵢ/G₀ proteins by an opioid agonist leads to the dissociation of the Gα and Gβγ subunits. The Gαᵢ/₀ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Opioid Receptor Signaling Pathway.
In Vivo Pharmacology
While the in vitro data for KSK-103 is well-characterized, there is a lack of published in vivo data for this specific compound. However, the preclinical evaluation of such a compound would typically involve assessing its antinociceptive effects in animal models of pain.
Hot Plate Test
This test is used to measure the response to a thermal stimulus and is sensitive to centrally acting analgesics.
Generalized Protocol:
-
Animal Acclimation: Mice or rats are acclimated to the testing apparatus.
-
Baseline Latency: The baseline latency to a nociceptive response (e.g., paw licking or jumping) on a heated surface (typically 50-55°C) is recorded.
-
Drug Administration: The test compound (KSK-103) is administered, typically via subcutaneous or intravenous injection.
-
Post-treatment Latency: The latency to the nociceptive response is measured at various time points after drug administration.
-
Data Analysis: The antinociceptive effect is often expressed as the maximum possible effect (%MPE).
Tail-Flick Test
This is another common method to assess the analgesic effects of compounds against a thermal stimulus.
Generalized Protocol:
-
Animal Restraint: The animal (mouse or rat) is gently restrained.
-
Baseline Latency: A focused beam of radiant heat is applied to the tail, and the time taken for the animal to "flick" its tail away is recorded as the baseline latency.
-
Drug Administration: The test compound is administered.
-
Post-treatment Latency: The tail-flick latency is measured at different time intervals after drug administration.
-
Data Analysis: An increase in the tail-flick latency is indicative of an antinociceptive effect.
Conclusion
KSK-103 is a novel tetrapeptide with a compelling pharmacological profile as a MOR agonist and a DOR antagonist. The in vitro data robustly support its high affinity and functional activity at these receptors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of KSK-103 and similar bifunctional opioid ligands. While in vivo data for KSK-103 is not yet publicly available, the established preclinical models for assessing antinociception will be crucial in determining its therapeutic potential. The unique mechanism of action of KSK-103 holds promise for the development of safer and more effective analgesics.
References
The Antinociceptive Profile of KK-103: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vivo antinociceptive properties of KK-103, a novel prodrug of the endogenous opioid peptide Leu-enkephalin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, efficacy in preclinical pain models, and the experimental methodologies used for its evaluation.
Core Findings:
-
Mechanism of Action: this compound functions as a stabilized prodrug of Leu-enkephalin, designed to overcome the rapid degradation of the natural peptide in plasma.[1][2] Upon administration, this compound is believed to be converted to Leu-enkephalin, which then primarily activates delta-opioid receptors to produce its pain-relieving effects.[1][2] This targeted activation suggests a potential for potent analgesia with a reduced side-effect profile compared to conventional opioids.[1][2]
-
In Vivo Efficacy: Preclinical studies in mice have demonstrated the prolonged antinociceptive efficacy of this compound in models of both acute and inflammatory pain, specifically the ramped hot plate and formalin tests.[1][2] These studies indicate a dose-dependent analgesic effect.[1][2]
-
Therapeutic Potential: Beyond its analgesic properties, this compound has also shown antidepressant-like activity in animal models, suggesting a potential dual therapeutic benefit for conditions involving comorbid pain and depression.[1][2]
Data Presentation
While specific quantitative data from dose-response studies of this compound in various pain models are not publicly available in the form of detailed tables, this section outlines the typical structure for presenting such findings. Researchers evaluating this compound would generate data that could be summarized as follows:
Table 1: Antinociceptive Efficacy of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | Data | Data |
| This compound | Dose 1 | Data | Data |
| This compound | Dose 2 | Data | Data |
| This compound | Dose 3 | Data | Data |
| Positive Control (e.g., Morphine) | Dose | Data | Data |
%MPE is calculated using the formula: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 2: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Phase 1 Licking Time (seconds) | Phase 2 Licking Time (seconds) | % Inhibition (Phase 1) | % Inhibition (Phase 2) |
| Vehicle Control | - | Data | Data | Data | Data |
| This compound | Dose 1 | Data | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data | Data |
| This compound | Dose 3 | Data | Data | Data | Data |
| Positive Control (e.g., Morphine) | Dose | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are detailed protocols for key in vivo assays used to assess antinociception.
Hot Plate Test
The hot plate test is a widely used method to evaluate the analgesic effects of centrally acting compounds by measuring the latency of a thermal-induced pain response.
Apparatus:
-
Hot plate apparatus with precise temperature control (e.g., 52-55°C).
-
A transparent cylindrical restrainer to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate, which is maintained at a constant temperature, and start the timer.
-
Observation: Observe the animal for nocifensive behaviors such as paw licking, flicking, or jumping.
-
Recording: Stop the timer at the first sign of a nocifensive response and record the latency.
-
Cut-off Time: A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration, repeat the hot plate test to measure the post-treatment latency.
Formalin Test
The formalin test is a model of tonic chemical nociception that allows for the assessment of both acute and persistent inflammatory pain.
Apparatus:
-
Observation chambers with transparent walls.
-
Syringes for formalin and drug administration.
-
Timer.
Procedure:
-
Acclimation: Place the animals in the observation chambers for at least 30 minutes to allow for acclimation.
-
Drug Administration: Administer this compound or the vehicle control prior to the formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (typically 1-5% in saline) into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start the timer. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of compounds by measuring the latency to a thermal stimulus applied to the tail.
Apparatus:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the restrainer and the testing environment.
-
Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the heat source.
-
Stimulus Application: Activate the heat source and start the timer.
-
Response Measurement: The latency to the reflexive flick or withdrawal of the tail from the heat source is recorded.
-
Cut-off Time: A cut-off time is employed to prevent tissue injury.
-
Drug Administration and Testing: Administer the test compound and measure the tail-flick latency at various time points post-administration.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced visceral pain model sensitive to both centrally and peripherally acting analgesics.
Apparatus:
-
Observation chambers.
-
Syringes for acetic acid and drug administration.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers.
-
Drug Administration: Administer this compound or a control substance.
-
Acetic Acid Injection: After a predetermined pre-treatment time, inject a dilute solution of acetic acid (typically 0.6-1%) intraperitoneally.
-
Observation and Counting: Immediately place the animal back in the observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes over a set period (e.g., 10-20 minutes). A writhe is characterized by a constriction of the abdomen, stretching, and extension of the hind limbs.
-
Data Analysis: The total number of writhes is compared between the different treatment groups.
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Workflow for assessing the antinociceptive effects of this compound in vivo.
Caption: Proposed mechanism of this compound's antinociceptive action via delta-opioid receptor signaling.
References
The Antidepressant Potential of KK-103: A Technical Whitepaper
A Novel Leu-Enkephalin Prodrug for Mood Disorders
Introduction: KK-103 is an investigational prodrug of the endogenous neuropeptide Leucine-enkephalin (Leu-ENK), which is known to modulate pain and mood through its action on opioid receptors.[1][2] Leu-ENK itself has limited therapeutic utility due to high proteolytic instability and poor systemic absorption.[1][2] this compound was designed to overcome these limitations by enhancing plasma stability and facilitating systemic absorption, thereby enabling its central nervous system effects.[1][2] Preclinical research has demonstrated that this compound exhibits significant antidepressant-like properties, comparable to established antidepressant medications, alongside a favorable side-effect profile.[1][2] This whitepaper provides a comprehensive technical overview of the research conducted on the antidepressant properties of this compound.
Core Quantitative Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
| Pharmacokinetic Parameters | This compound | Leu-ENK | Notes |
| Plasma Stability | Markedly Increased | Low | This compound demonstrates significantly higher resistance to proteolytic degradation in mouse plasma compared to Leu-ENK.[1][2] |
| Systemic Adsorption | Rapid and Substantially Increased | Low | Following administration, this compound shows enhanced absorption into the systemic circulation.[1][2] |
| Blood Plasma Exposure | Substantially Increased | Low | The overall exposure to the active moiety is significantly greater with this compound administration.[1][2] |
| Brain Uptake | Observed | Not specified | Radiolabeled this compound has been shown to cross the blood-brain barrier and accumulate in the brain after systemic administration.[1][2] |
| Antidepressant-like Efficacy | This compound | Desipramine | Vehicle Control | Notes |
| Forced Swim Test (Immobility Time) | Comparable to Desipramine | Significant Reduction | Baseline | This compound produced a significant reduction in immobility time in mice, an effect that was comparable to the established antidepressant desipramine.[1][2] |
| Side Effect Profile | This compound | Morphine | Notes |
| Gastrointestinal Inhibition | Minimal | Significant | Compared to morphine, this compound induces fewer and weaker side effects on gastrointestinal transit.[3] |
| Sedation | No Incidence | Significant | This compound did not produce sedation at doses that were effective for antinociception and antidepressant-like effects.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Animals
-
Species: Mice were used for the behavioral and pharmacokinetic studies.[2] The specific strain of mice was not detailed in the provided abstracts.
Pharmacokinetic Studies
-
Plasma Stability Assay: The stability of this compound and Leu-ENK was assessed in mouse plasma. The specific protocol, including concentrations, time points, and analytical methods (e.g., LC-MS/MS), would be detailed in the full publication.
-
Systemic Absorption and Brain Uptake: Radiolabeled this compound was administered systemically to mice.[1][2] Blood and brain tissue were collected at various time points to determine the concentration and distribution of the compound.
Behavioral Studies
-
Forced Swim Test (FST): This is a standard preclinical model for assessing antidepressant-like activity.
-
Procedure: Mice are placed in a cylinder filled with water from which they cannot escape. The duration of immobility (a state of behavioral despair) is measured over a set period.
-
Drug Administration: this compound, desipramine (positive control), or a vehicle (negative control) were administered to different groups of mice prior to the test. The specific doses and administration routes were not detailed in the abstracts.
-
Outcome Measure: A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Receptor Binding and Mechanism of Action Studies
-
Receptor Blockade Assays: To determine the receptor mediating the effects of this compound, antagonist studies were performed.
-
Antagonists Used:
-
Procedure: The antagonists were administered prior to this compound, and the antidepressant-like or antinociceptive effects were then measured.
-
Outcome: The reduction or complete blockade of this compound's effects by a specific antagonist indicates the involvement of that receptor subtype. The results showed that the effects of this compound are largely mediated by the delta-opioid receptor.[3]
-
Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed pathway for this compound's antidepressant effects.
Caption: Proposed mechanism of this compound's antidepressant action.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the typical experimental workflow for assessing a novel antidepressant candidate like this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data strongly suggest that this compound is a promising candidate for the treatment of depression. By acting as a stable prodrug of Leu-enkephalin, it effectively delivers the active neuropeptide to the central nervous system, where it exerts its antidepressant-like effects primarily through the activation of delta-opioid receptors.[1][2][3] Notably, this compound demonstrates comparable efficacy to a conventional antidepressant, desipramine, while exhibiting a more favorable side-effect profile with minimal gastrointestinal inhibition and no sedation.[1][2] Further research, including clinical trials in humans, is warranted to fully elucidate the therapeutic potential of this compound for mood disorders.
References
An In-depth Technical Guide to RAP-103 for Neuropathic Pain Studies
A Note on Compound Designations: Initial inquiries into "KK-103" for neuropathic pain have revealed a potential ambiguity with another compound, RAP-103 . While this compound is identified as a promising Leu-Enkephalin prodrug with general analgesic properties, the body of research specifically investigating therapeutic potential in neuropathic pain models points significantly to RAP-103 , a multi-target chemokine receptor antagonist. This guide will focus on the substantial preclinical evidence supporting RAP-103 as a novel agent for the study and potential treatment of neuropathic pain.
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. RAP-103 has emerged as a promising preclinical candidate, demonstrating significant efficacy in rodent models of neuropathic pain. This peptide-based therapeutic functions as a potent antagonist of key chemokine receptors—CCR2, CCR5, and CCR8—which are critically involved in the neuroinflammatory processes that drive neuropathic pain. By targeting these receptors, RAP-103 modulates microglial activation and monocyte infiltration, thereby interrupting the signaling cascade that leads to central sensitization and persistent pain states. This document provides a comprehensive overview of the preclinical data on RAP-103, including its mechanism of action, efficacy in various neuropathic pain models, and detailed experimental protocols to aid researchers in the field.
Core Compound Profile: RAP-103
| Feature | Description |
| Compound Name | RAP-103 |
| Compound Type | Short peptide, stabilized analog of DAPTA (D-ala-peptide T-amide) |
| Primary Mechanism of Action | Multi-target chemokine receptor antagonist |
| Primary Targets | CCR2, CCR5, CCR8 |
| Therapeutic Indication | Neuropathic Pain |
| Route of Administration | Oral |
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of RAP-103 in the context of neuropathic pain.
Table 3.1: In Vitro Receptor Antagonist Activity
| Target Receptor | Ligand | Assay | IC50 |
| CCR2 | Monocyte Chemotaxis | 4.2 pM[1] | |
| CCR5 | Monocyte Chemotaxis | 0.18 pM[1] | |
| CCR8 | CCL1 | Microglial Chemotaxis | 7.7 fM[2] |
Table 3.2: Efficacy in Preclinical Neuropathic Pain Models
| Pain Model | Species | Dosing Regimen | Outcome |
| Partial Sciatic Nerve Ligation | Rat | 0.05-1 mg/kg (oral) for 7 days | Prevention of mechanical allodynia and thermal hyperalgesia.[1] |
| Partial Sciatic Nerve Ligation | Rat | 0.2-1 mg/kg (oral) from days 8-12 post-injury | Reversal of established mechanical hypersensitivity.[1] |
| Streptozotocin-induced Diabetic Peripheral Neuropathy | Rat | 0.02-0.5 mg/kg/day (oral) for 7 days | Complete reversal of established mechanical and cold allodynia.[3] |
Mechanism of Action and Signaling Pathways
RAP-103 exerts its analgesic effects by disrupting the signaling of key chemokines involved in the pathogenesis of neuropathic pain. Following nerve injury, damaged neurons and infiltrating immune cells release chemokines such as CCL2, CCL3, and CCL5. These chemokines bind to their respective receptors (CCR2, CCR5, and CCR8) on microglia and monocytes/macrophages, leading to their activation and migration to the site of injury. Activated microglia, in turn, release a host of pro-inflammatory mediators, including cytokines (e.g., IL-1β, TNF-α) and other chemokines, which further amplify the inflammatory response and contribute to the hyperexcitability of pain-sensing neurons in the spinal cord (central sensitization). RAP-103, by blocking these chemokine receptors, inhibits microglial activation and monocyte infiltration, thereby dampening the neuroinflammatory cascade and alleviating pain hypersensitivity.
Caption: Signaling pathway of RAP-103 in mitigating neuropathic pain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of RAP-103.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This model induces chronic neuropathic pain through a nerve constriction injury.
Caption: Experimental workflow for the Partial Sciatic Nerve Ligation model.
Protocol Details:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Anesthetize the animal using isoflurane or another suitable anesthetic.
-
Surgical Procedure:
-
Make a small incision on the lateral aspect of the thigh.
-
Carefully expose the common sciatic nerve by blunt dissection of the biceps femoris muscle.
-
Gently isolate the nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal's recovery.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is measured.
-
-
Drug Administration: RAP-103 or vehicle is administered orally via gavage at the specified doses and time points.
Streptozotocin (STZ)-Induced Diabetic Peripheral Neuropathy (DPN) Model
This model mimics neuropathic pain associated with diabetes.
Caption: Experimental workflow for the STZ-induced Diabetic Peripheral Neuropathy model.
Protocol Details:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (typically 50-65 mg/kg) dissolved in citrate buffer is administered.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and animals with levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Animals are monitored for several weeks to allow for the development of neuropathic pain, characterized by mechanical and cold allodynia.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments as described in the PSNL model.
-
Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.
-
-
Drug Administration: RAP-103 or vehicle is administered orally daily for the duration of the study.[3]
Monocyte Chemotaxis Assay
This in vitro assay is used to determine the inhibitory effect of RAP-103 on monocyte migration.
Protocol Details:
-
Cell Source: Primary human or rodent monocytes are isolated from peripheral blood.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used.
-
Procedure:
-
Monocytes are placed in the upper chamber of the transwell.
-
The lower chamber contains a chemoattractant (e.g., CCL2 or CCL5) with or without varying concentrations of RAP-103.
-
The plate is incubated to allow for monocyte migration through the membrane towards the chemoattractant.
-
-
Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value for RAP-103 is calculated by plotting the percentage of inhibition of chemotaxis against the log concentration of the compound.
Conclusion and Future Directions
The preclinical data for RAP-103 strongly support its continued investigation as a potential therapeutic for neuropathic pain. Its novel mechanism of action, targeting the underlying neuroinflammatory processes, offers a distinct advantage over existing analgesics. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of RAP-103, as well as its long-term safety and efficacy in more chronic models of neuropathic pain. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic value of RAP-103 in patients suffering from this debilitating condition.
References
- 1. Attenuation of rodent neuropathic pain by an orally active peptide, RAP-103, which potently blocks CCR2- and CCR5-mediated monocyte chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropathic pain inhibitor, RAP-103, is a potent inhibitor of microglial CCL1/CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of morphine antinociception and inhibition of diabetic neuropathic pain by the multi-chemokine receptor antagonist peptide RAP-103 - PMC [pmc.ncbi.nlm.nih.gov]
The Central Nervous System Profile of KK-103: A Novel Leu-Enkephalin Analog for Pain and Mood Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KK-103 is a novel, chemically modified analog of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK). Developed to overcome the inherent limitations of native enkephalins, such as poor metabolic stability and limited bioavailability, this compound exhibits a promising preclinical profile as a potent and safer analgesic with potential antidepressant effects. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, detailing its mechanism of action, in vivo efficacy, and safety profile. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the pharmacological characteristics of this compound.
Introduction
The opioid system is a critical regulator of pain and emotion. While traditional opioid analgesics, such as morphine, are highly effective, their clinical utility is hampered by a narrow therapeutic window and a high risk of severe side effects, including respiratory depression, tolerance, and dependence.[1] Endogenous opioid peptides, like Leu-ENK, represent a promising alternative as they can provide potent analgesia with a more favorable side-effect profile.[2] However, their therapeutic potential is limited by rapid degradation in plasma and poor penetration across the blood-brain barrier.[1]
This compound is an N-pivaloyl analog of Leu-ENK designed to address these limitations.[1][3] Preclinical studies have demonstrated that this compound has a significantly extended plasma half-life and elicits potent, long-lasting antinociceptive effects in rodent models of pain.[2][3] Notably, these effects are achieved without the adverse effects commonly associated with traditional opioids.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the CNS pharmacology of this compound.
Mechanism of Action: Delta-Opioid Receptor Agonism
This compound exerts its effects on the central nervous system primarily by acting as an agonist at opioid receptors.[1] In vitro binding assays have shown that this compound has a high affinity for the delta-opioid receptor (DOR), with a relative binding affinity of 68% compared to its parent compound, Leu-ENK.[1][3] It is hypothesized that this compound may act as a prodrug, converting to Leu-ENK in vivo to activate DORs.[2]
Delta-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go). Upon activation by an agonist like this compound (or its active metabolite), a conformational change in the receptor initiates a downstream signaling cascade, leading to the modulation of neuronal excitability.
Preclinical Efficacy: In Vivo Studies
The analgesic and potential antidepressant effects of this compound have been evaluated in well-established rodent models.
Antinociceptive Effects
The hot-plate test is a widely used model to assess the efficacy of analgesics against thermally induced pain. In this assay, this compound demonstrated a significantly prolonged and potent antinociceptive effect compared to Leu-ENK and a more sustained effect than morphine.[3]
Table 1: Antinociceptive Efficacy of this compound in the Murine Hot-Plate Test
| Compound | Dose (mg/kg, s.c.) | Peak Effect (%MPE) | Area Under the Curve (%MPE·h) |
| Leu-ENK | 13 | < 20% | 14 |
| This compound | 13 | ~60% at 3h | 142 |
| Morphine | 10 | > 80% at 0.5h | 138 |
%MPE: Maximum Possible Effect
The formalin test is a model of tonic pain that involves two distinct phases: an initial, acute phase resulting from direct nociceptor activation, and a later, inflammatory phase. This compound was effective in reducing pain behaviors in the second phase of the formalin test, suggesting its potential utility in managing inflammatory pain.[3]
Table 2: Effect of this compound in the Murine Formalin Test
| Treatment Group | Dose (mg/kg, s.c.) | Licking/Biting Time (Phase 2, 20-40 min) |
| Vehicle | - | Baseline |
| This compound | 13 | ~50% reduction vs. Vehicle |
| Morphine | 10 | Significant reduction vs. Vehicle |
Antidepressant-like Effects
Preliminary studies suggest that this compound may also possess antidepressant-like properties, an effect consistent with the known role of the delta-opioid system in mood regulation.[2] Further investigation into this therapeutic potential is warranted.
Pharmacokinetics and Safety Profile
A key advantage of this compound is its improved pharmacokinetic profile and enhanced safety compared to traditional opioids.
Pharmacokinetics
This compound exhibits a remarkably extended plasma half-life of 37 hours, a significant improvement over the fleeting presence of native Leu-ENK.[1][3] Studies with radiolabeled this compound have confirmed its ability to cross the blood-brain barrier and achieve central nervous system exposure.[4] However, detailed quantitative biodistribution data is not yet publicly available.
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value |
| Plasma Half-life (t½) | 37 hours |
| Relative DOR Binding Affinity | 68% (vs. Leu-ENK) |
| Brain Uptake | Confirmed with radiolabeled compound |
Safety Profile
In preclinical models, this compound has demonstrated a superior safety profile compared to morphine. Notably, it did not induce respiratory depression, a life-threatening side effect of many conventional opioids.[1] Furthermore, studies have shown a lack of physical dependence and tolerance development with repeated administration of this compound.[1]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Hot-Plate Test Protocol
-
Animals: Male CD-1 mice.
-
Apparatus: Hot plate analgesia meter set to a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time of 30 seconds is used to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
This compound, morphine, or vehicle is administered subcutaneously (s.c.).
-
Post-treatment latencies are measured at various time points (e.g., 0.5, 1, 2, 3, 4, 5 hours).
-
-
Data Analysis: The antinociceptive effect is calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The area under the %MPE versus time curve (AUC) is then calculated to determine the overall antinociceptive effect.
Formalin Test Protocol
-
Animals: Male CD-1 mice.
-
Procedure:
-
Mice are placed in individual observation chambers for acclimatization.
-
This compound, morphine, or vehicle is administered subcutaneously (s.c.).
-
After a predetermined pretreatment time, a 2.5% formalin solution (20 µL) is injected into the plantar surface of the right hind paw.
-
The cumulative time spent licking and biting the injected paw is recorded in 5-minute intervals for up to 40 minutes.
-
-
Data Analysis: The total licking/biting time is calculated for the early phase (0-5 minutes) and the late phase (20-40 minutes).
Conclusion and Future Directions
This compound represents a significant advancement in the development of safer and more effective opioid analgesics. Its unique pharmacological profile, characterized by potent delta-opioid receptor agonism, a prolonged plasma half-life, and a favorable safety profile, positions it as a promising candidate for the treatment of various pain states. The additional potential for antidepressant-like effects further enhances its therapeutic appeal.
Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including comprehensive biodistribution studies to quantify its CNS penetration and accumulation in other key organs. Elucidating the precise metabolic pathways and confirming the in vivo conversion to Leu-ENK will also be crucial. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a clinically meaningful therapeutic for patients suffering from pain and mood disorders.
References
- 1. An Effective and Safe Enkephalin Analog for Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KK-103: A Novel Leu-Enkephalin Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
KK-103 is a novel prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK).[1][2] Developed to overcome the inherent instability of Leu-ENK in plasma, this compound exhibits significantly enhanced pharmacokinetic properties, leading to potent antinociceptive and antidepressant-like effects.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical evaluation of this compound, based on currently available research.
Chemical Structure and Properties
This compound is a chemical modification of Leu-ENK, designed to increase its metabolic stability and permeability.[4] While the exact chemical structure is proprietary and not publicly disclosed in detail, it is described as an N-pivaloyl analog of Leu-ENK. The core structure is based on the pentapeptide sequence of Leu-ENK (Tyr-Gly-Gly-Phe-Leu).
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C33H45N5O | MedchemExpress.com[2] |
| Molecular Weight | 639.74 g/mol | MedchemExpress.com[2] |
| Description | A precursor of Leucine-enkephalin | MedchemExpress.com[2] |
| Plasma Half-life (mice) | Markedly increased compared to Leu-ENK | Hohenwarter et al., 2024[1][3] |
| Binding Affinity | High affinity for the delta-opioid receptor | Inferred from Hohenwarter et al., 2024[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug that, after systemic administration, is converted in vivo to the active Leu-ENK peptide.[1] Leu-ENK is an endogenous agonist for opioid receptors, with a particular preference for the delta-opioid receptor (DOR).
The proposed signaling pathway for this compound is as follows:
Activation of the DOR, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[1] This results in hyperpolarization of the neuronal membrane and a reduction in the release of neurotransmitters involved in pain signaling and mood regulation, ultimately producing antinociceptive and antidepressant effects.
Preclinical Studies: Experimental Protocols and Results
The preclinical efficacy of this compound has been evaluated in various animal models. The following sections summarize the key experimental protocols and findings.
In Vitro Plasma Stability Assay
-
Objective: To determine the stability of this compound in plasma compared to native Leu-ENK.
-
Methodology: While the detailed protocol is not publicly available, it can be inferred that this compound and Leu-ENK were incubated in mouse plasma at 37°C. Aliquots were taken at various time points, and the concentration of the respective peptide was determined using a suitable analytical method, likely high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Results: this compound demonstrated a markedly increased plasma stability in mice compared to Leu-ENK.[1]
Pharmacokinetic Studies
-
Objective: To assess the systemic absorption and plasma exposure of this compound following administration.
-
Methodology: this compound and Leu-ENK were administered to mice, likely via subcutaneous or intravenous injection. Blood samples were collected at different time intervals, and the plasma concentrations of the compounds were quantified.
-
Results: this compound showed rapid and substantially increased systemic absorption and blood plasma exposure compared to Leu-ENK.[1][3] Studies with radiolabeled this compound also indicated brain uptake after systemic administration.[1][5]
Antinociceptive Efficacy: Ramped Hot Plate and Formalin Tests
-
Objective: To evaluate the pain-relieving effects of this compound in models of acute thermal pain and inflammatory pain.
-
Methodology:
-
Ramped Hot Plate Test: Mice were administered this compound, and the latency to a pain response (e.g., licking a paw) on a surface with gradually increasing temperature was measured.
-
Formalin Test: Following this compound administration, a dilute formalin solution was injected into the paw of the mice, and the time spent licking or biting the injected paw was recorded.
-
-
Results: In both models, this compound produced a prolonged and dose-dependent antinociceptive effect.[1] The pain-alleviating effect was shown to be primarily mediated by the activation of the delta-opioid receptor.[1]
Antidepressant-like Activity
-
Objective: To assess the potential antidepressant effects of this compound.
-
Methodology: The specific behavioral test used (e.g., forced swim test or tail suspension test) is not detailed in the available abstracts. These tests typically measure the immobility time of rodents in a stressful situation, with a reduction in immobility indicating an antidepressant-like effect.
-
Results: this compound produced an antidepressant-like activity comparable to the standard antidepressant drug desipramine.[1]
Side Effect Profile
-
Objective: To evaluate the potential adverse effects of this compound, particularly those common to conventional opioids.
-
Methodology: The assessment likely involved monitoring for gastrointestinal inhibition (e.g., charcoal meal transit test) and sedation (e.g., open field test or rotarod test).
-
Results: this compound demonstrated minimal gastrointestinal inhibition and no incidence of sedation at effective doses.[1]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 2: In Vivo Efficacy of this compound
| Parameter | This compound | Leu-ENK | Morphine | Vehicle | Source |
| Antinociceptive Effect (Hot Plate) | Prolonged & Dose-dependent | Not reported | - | - | Hohenwarter et al., 2024[1] |
| Antinociceptive Effect (Formalin) | Prolonged & Dose-dependent | Not reported | - | - | Hohenwarter et al., 2024[1] |
| Antidepressant-like Effect | Comparable to Desipramine | Not reported | - | - | Hohenwarter et al., 2024[1] |
| Gastrointestinal Inhibition | Minimal | Not reported | - | - | Hohenwarter et al., 2024[1] |
| Sedation | Not observed | Not reported | - | - | Hohenwarter et al., 2024[1] |
Experimental Workflows
The general workflow for the preclinical evaluation of this compound can be visualized as follows:
Conclusion
This compound is a promising preclinical candidate that effectively delivers the therapeutic benefits of Leu-ENK through a prodrug approach. Its enhanced stability and favorable pharmacokinetic profile translate to significant antinociceptive and antidepressant-like effects in animal models, with a notable lack of common opioid-related side effects. Further research is warranted to fully elucidate its clinical potential for the treatment of chronic pain and depression.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]
- 4. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
Preclinical Profile of KK-103: A Novel Leu-Enkephalin Prodrug for Analgesia and Antidepressant Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KK-103 is a novel prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK) designed to overcome the inherent limitations of the parent molecule, primarily its rapid proteolytic degradation and poor systemic efficacy. Preclinical research has demonstrated that this compound exhibits significantly enhanced plasma stability, leading to prolonged antinociceptive and antidepressant-like effects in murine models. The mechanism of action is believed to involve the in vivo conversion of this compound to Leu-ENK, which then acts as an agonist at the delta opioid receptor (DOR). This document provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, in vivo efficacy, and proposed mechanism of action, to support further research and development.
Introduction
The endogenous opioid system plays a crucial role in modulating pain and mood. Leu-ENK, a pentapeptide, is a key agonist of the delta opioid receptor and has shown potent analgesic properties with a potentially better side-effect profile compared to conventional mu-opioid receptor agonists like morphine.[1][2] However, the therapeutic application of Leu-ENK is severely hampered by its high susceptibility to enzymatic degradation, rendering it ineffective upon systemic administration.[1] this compound, an N-pivaloyl analog of Leu-ENK, was developed to address this challenge by increasing its stability in plasma.[3] This modification has resulted in a promising preclinical candidate with sustained analgesic and potential antidepressant activities.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Notes | Reference(s) |
| Receptor Binding Affinity | ||||
| Delta Opioid Receptor (DOR) | 68% relative to Leu-ENK | Not Specified | N-pivaloyl analog this compound showed the highest binding affinity among a series of analogs. | [3] |
| Plasma Stability | ||||
| Half-life (t½) | 37 hours (extrapolated) | Mouse | More than 90% of intact this compound remained after 5 hours of incubation in plasma. | [3][5] |
| Half-life (t½) of Leu-ENK | 25 minutes | Mouse | For comparison. | [5] |
| Cerebrospinal Fluid (CSF) Stability | ||||
| % Recovered after 5h | >95% | Not Specified | Indicates high stability in CSF. | [5] |
Table 2: In Vivo Efficacy of this compound in Murine Pain Models
| Assay | Species | Dose (Route) | Key Findings | Reference(s) |
| Hot Plate Test | Mouse | 13 mg/kg (s.c.) | - 10-fold improved antinociception compared to Leu-ENK (142 %MPE·h vs. 14 %MPE·h).- Weaker but longer-lasting effect compared to morphine.- Onset of significant effect at 1.5 hours, peak at 2-3 hours, sustained effect at 5 hours. | [3][4][5] |
| Formalin Test | Mouse | 13 mg/kg (s.c.) | - Reduced licking and biting time to ~50% relative to the vehicle group. | [3] |
Table 3: Comparative Efficacy of this compound
| Compound | Assay | AUC of Antinociceptive Efficacy (%MPE·h) | Reference(s) |
| This compound | Hot Plate Test | 142 ± 15 | [5] |
| Leu-ENK | Hot Plate Test | 14 ± 6 | [5] |
| Morphine | Hot Plate Test | 138 ± 12 | [5] |
Experimental Protocols
Hot Plate Test for Thermal Nociception
The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily evaluating centrally mediated analgesia.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C. A transparent glass cylinder is placed on the surface to confine the mouse.
-
Procedure:
-
Mice are habituated to the testing room and apparatus before the experiment.
-
A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
This compound, a vehicle control, or a reference compound (e.g., morphine) is administered, typically via subcutaneous injection.
-
At predetermined time points after drug administration (e.g., 1.5, 2, 3, and 5 hours), the mice are again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The Area Under the Curve (AUC) of the %MPE over time can be calculated to represent the total analgesic effect.
Formalin Test for Inflammatory Pain
The formalin test is a model of continuous pain resulting from tissue injury and inflammation. It has two distinct phases: an early, neurogenic phase and a late, inflammatory phase.
-
Procedure:
-
Mice are placed in an observation chamber for acclimatization.
-
A dilute solution of formalin (e.g., 1-2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the time the mouse spends licking or biting the injected paw is recorded for two distinct periods:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is attributed to the direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 20-30 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.
-
-
The test compound (this compound), vehicle, or a positive control is administered prior to the formalin injection.
-
-
Data Analysis: The total time spent licking and biting is calculated for each phase. A reduction in this time compared to the vehicle-treated group indicates an antinociceptive effect.
Mandatory Visualizations
Signaling Pathway
The proposed mechanism of action for this compound involves its conversion to Leu-ENK, which then activates the delta opioid receptor (DOR), a G-protein coupled receptor (GPCR).
Caption: Proposed signaling pathway of this compound via delta opioid receptor activation.
Experimental Workflow
The following diagram illustrates a typical in vivo efficacy study workflow for evaluating a novel analgesic compound like this compound.
Caption: General experimental workflow for in vivo analgesic efficacy testing.
Logical Relationship
This diagram outlines the logical progression from the therapeutic challenge to the development and preclinical validation of this compound.
Caption: Logical framework for the development and validation of this compound.
References
- 1. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]
- 2. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug KK-103: A Technical Guide to its Delta-Opioid Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KK-103 is a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK), designed to overcome the pharmacokinetic limitations of its parent compound.[1] This document provides a comprehensive technical overview of the binding characteristics of this compound to the delta-opioid receptor (DOR), its mechanism of action, and the experimental methodologies used to elucidate these properties. The analgesic and antidepressant-like effects of this compound are primarily mediated through its in vivo conversion to Leu-ENK and subsequent activation of the DOR.[1]
Introduction
Leucine-enkephalin (Leu-ENK) is an endogenous pentapeptide that modulates pain and mood by acting as an agonist at delta-opioid receptors (DORs).[1] However, its therapeutic potential is limited by rapid degradation in plasma.[1] this compound, a pivaloyl-conjugated form of Leu-ENK, exhibits significantly increased plasma stability and enhanced systemic exposure, allowing for sustained activation of DORs in the central nervous system.[1][2] This guide details the receptor binding affinity of this compound and its active metabolite, Leu-ENK, and outlines the downstream signaling pathways.
Receptor Binding Affinity
The primary mechanism of action of this compound is its conversion to Leu-ENK, which then binds to and activates DORs. The binding affinity of both this compound and Leu-ENK to the delta-opioid receptor has been characterized through competitive radioligand binding assays.
| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity |
| Leu-Enkephalin | Delta-Opioid Receptor (DOR) | 1.26 nM[3] | 100% |
| This compound | Delta-Opioid Receptor (DOR) | ~1.85 nM (calculated) | 68% (relative to Leu-ENK)[2][4] |
Note: The Ki value for this compound is calculated based on its reported relative binding affinity to Leu-ENK.
Experimental Protocol: Delta-Opioid Receptor Competitive Binding Assay
The following protocol describes a representative method for determining the binding affinity of a test compound (e.g., this compound or Leu-ENK) to the delta-opioid receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the delta-opioid receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human delta-opioid receptor.[5]
-
Radioligand: A high-affinity, selective radioligand for the delta-opioid receptor, such as [³H]naltrindole or [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin).[6]
-
Test Compound: this compound or Leu-Enkephalin.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled DOR agonist or antagonist (e.g., naloxone) to determine non-specific binding.[7]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Incubation Plates: 96-well microplates.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the delta-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM naloxone).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound or Leu-ENK).
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/Go.[8] Upon activation by an agonist like Leu-Enkephalin, the receptor initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.
Key Signaling Events:
-
Agonist Binding: Leu-Enkephalin (derived from this compound) binds to the extracellular domain of the DOR.
-
G-Protein Activation: The agonist-bound receptor undergoes a conformational change, leading to the activation of the associated Gi/Go protein. The Gαi/o subunit dissociates from the Gβγ subunit.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.
-
-
Signal Termination: The signal is terminated through the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin, which promotes receptor desensitization and internalization.
Caption: Delta-opioid receptor signaling pathway.
Conclusion
This compound represents a promising therapeutic candidate due to its enhanced pharmacokinetic profile compared to its active metabolite, Leu-Enkephalin. Its efficacy is derived from the in vivo conversion to Leu-ENK and the subsequent potent and selective activation of the delta-opioid receptor. The detailed understanding of its binding affinity and the downstream signaling cascade is crucial for the ongoing development and optimization of this and similar compounds for the treatment of pain and mood disorders.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity labeling of delta-opiate receptors using [D-Ala2,Leu5,Cys6]enkephalin. Covalent attachment via thiol-disulfide exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
understanding the pharmacology of KK-103
An in-depth analysis of the pharmacology of KK-103 reveals its potential as a novel therapeutic agent for pain and depression, addressing significant limitations of current opioid-based treatments. This technical guide provides a comprehensive overview of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Core Pharmacology of this compound
This compound is a rationally designed prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK).[1][2][3] Leu-ENK is a natural agonist of the delta opioid receptor (DOR) and plays a role in modulating pain and mood.[1][2][3] However, its therapeutic potential is hindered by high susceptibility to enzymatic degradation and poor systemic bioavailability.[1][2][3] this compound was developed to overcome these limitations through chemical modification, specifically by N-pivaloyl conjugation, which enhances its stability and permeability.[4][5][6][7]
Mechanism of Action
Upon systemic administration, this compound is believed to be converted in vivo to its active form, Leu-ENK, which then primarily targets and activates the delta opioid receptor.[1][2][3] The analgesic and antidepressant effects of this compound are predominantly mediated through this receptor.[1][2][3] While the delta opioid receptor is the primary target, some studies suggest a minor involvement of the mu-opioid receptor.[4] Receptor blockade studies using the selective DOR antagonist naltrindole almost completely abolish the antinociceptive effects of this compound.[4]
Pharmacokinetics and Stability
This compound exhibits a significantly improved pharmacokinetic profile compared to native Leu-ENK. It demonstrates markedly increased stability in plasma, with an extended half-life that allows for prolonged therapeutic effects.[1][2][3][7][8] Studies in mice have shown rapid and substantial systemic absorption and plasma exposure.[1][2][3] Furthermore, radiolabeled this compound has been observed to cross the blood-brain barrier, indicating its ability to act centrally.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacology of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C33H45N5O | [9] |
| Molecular Weight | 639.74 g/mol | [9] |
| Chemical Structure | N-pivaloyl-Leu-Enkephalin | [4][5][6][7] |
| In Vitro Parameter | Result | Comparison | Reference |
| Delta Opioid Receptor Binding | 68% relative to Leu-ENK | High affinity | [7][8] |
| Plasma Stability | Extended plasma half-life of 37 hours | ~90-fold increase vs. Leu-ENK | [7][8][10] |
| In Vivo Efficacy (Mouse Models) | Result | Comparison vs. Leu-ENK | Comparison vs. Morphine | Reference |
| Hot-Plate Test (Antinociception) | 142%MPE·h | 10-fold improvement | Slower onset, longer duration | [5][7][8] |
| Formalin Test (Antinociception) | ~50-60% reduction in licking/biting time | Not specified | Effective in chemical pain model | [5][7][8] |
| Antidepressant-like Effect | Comparable to the antidepressant desipramine | Not applicable | Not specified | [1][2][3] |
Signaling Pathways
The therapeutic effects of this compound are initiated by the activation of the delta opioid receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade involves multiple pathways that ultimately modulate neuronal excitability and gene expression.
Caption: Proposed signaling pathway of this compound following its conversion to Leu-Enkephalin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Hot-Plate Test for Thermal Nociception
This experiment assesses the analgesic efficacy of this compound against a thermal stimulus.
Caption: Workflow for the hot-plate antinociception assay.
Methodology:
-
Animal Acclimatization: CD-1 mice are acclimatized to the testing room and equipment for at least 30 minutes before the experiment.
-
Baseline Measurement: A baseline latency for the response to the thermal stimulus (e.g., paw licking or jumping) is recorded for each mouse on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound, morphine, or a vehicle control is administered, typically via subcutaneous injection.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 300 minutes) after drug administration, the latency to response is measured again.
-
Data Analysis: The antinociceptive effect is calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The area under the curve (AUC) of the %MPE over time is then calculated to determine the total antinociceptive effect.
Formalin Test for Chemical Nociception
This model assesses the efficacy of this compound in a model of persistent chemical pain, which has two distinct phases.
Methodology:
-
Acclimatization: Mice are placed in an observation chamber for at least 30 minutes to acclimatize.
-
Drug Pre-treatment: this compound, morphine, or a vehicle control is administered a set time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%, 20 µL) is injected into the plantar surface of one hind paw.
-
Observation: The cumulative time spent licking and biting the injected paw is recorded in two phases:
-
Phase 1 (Acute Nociceptive): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory): 20-40 minutes post-injection.
-
-
Data Analysis: The total time spent licking and biting in each phase is compared between the drug-treated groups and the vehicle control group.
Plasma Stability Assay
This in vitro assay determines the stability of this compound in plasma compared to Leu-ENK.
Methodology:
-
Incubation: this compound and Leu-ENK are separately incubated in fresh mouse plasma at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: A precipitation agent (e.g., acetonitrile) is added to stop enzymatic reactions and precipitate plasma proteins.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) or a similar method to quantify the remaining concentration of the peptide.
-
Half-life Calculation: The degradation profile is plotted, and the half-life (t1/2) of the compound in plasma is calculated.
Safety and Tolerability Profile
A key advantage of this compound is its improved safety profile compared to conventional opioids like morphine.[4] In preclinical studies, this compound did not induce significant respiratory depression, a major life-threatening side effect of traditional opioids.[4][7] Furthermore, studies have shown that this compound does not cause physical dependence or tolerance with repeated administration.[4][7] It also exhibits minimal gastrointestinal inhibition, suggesting a lower risk of constipation, and does not produce sedation.[1][2][3]
Conclusion
This compound represents a promising advancement in the development of analgesics and antidepressants. By acting as a stabilized prodrug of the endogenous peptide Leu-ENK, it harnesses the therapeutic benefits of delta opioid receptor activation while mitigating the severe side effects associated with conventional opioids. Its enhanced pharmacokinetic properties and favorable safety profile in preclinical models suggest that this compound could be a valuable therapeutic alternative for the management of chronic pain and depression. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel Enkephalin-like peptide with pain-relieving and antidepressant-like effects - UBC Library Open Collections [open.library.ubc.ca]
- 7. An Effective and Safe Enkephalin Analog for Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Opioid System in Mood Regulation: A Technical Overview of the Leu-Enkephalin Prodrug KK-103
For Researchers, Scientists, and Drug Development Professionals
Abstract
Persistent pain and depression are frequently co-occurring conditions, presenting a significant challenge to effective treatment. While traditional opioids are potent analgesics, their utility is hampered by a high risk of tolerance, dependence, and severe side effects. Leucine-enkephalin (Leu-ENK), an endogenous delta-opioid receptor (DOR) agonist, offers a promising alternative for managing both pain and mood with a potentially safer profile. However, its clinical application is limited by poor metabolic stability and low permeability. This technical guide details the preclinical data and therapeutic potential of KK-103, a novel prodrug of Leu-ENK designed to overcome these limitations. This compound has demonstrated significant antidepressant-like effects in murine models, comparable to the tricyclic antidepressant desipramine, with a favorable side-effect profile. This document provides a comprehensive summary of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's activity in mood regulation.
Introduction
The intricate relationship between chronic pain and depression necessitates the development of novel therapeutics that can address both conditions simultaneously. The endogenous opioid system, particularly the delta-opioid receptor (DOR), has emerged as a key target for mood regulation.[1] Leu-enkephalin, a natural ligand for the DOR, has shown potential in modulating mood and providing analgesia with fewer adverse effects than conventional mu-opioid receptor agonists.[2] The primary obstacle to its therapeutic use is its rapid degradation and poor bioavailability when administered systemically.
This compound is a chemically modified prodrug of Leu-ENK, developed to enhance its metabolic stability and membrane permeability.[2] Preclinical studies have shown that this compound exhibits prolonged antinociceptive and antidepressant-like effects in mice, with a marked reduction in the common adverse effects associated with opioids, such as constipation, respiratory depression, and dependence.[2]
Quantitative Data Summary
The antidepressant-like effects of this compound have been evaluated in preclinical mouse models using the tail suspension test (TST) and the forced swim test (FST). These tests are widely used to screen for potential antidepressant drugs by measuring the duration of immobility in response to an inescapable stressor. A reduction in immobility time is indicative of an antidepressant-like effect.
| Experimental Model | Compound | Dose (mg/kg, s.c.) | Immobility Time (s) ± SEM | % Decrease in Immobility vs. Vehicle | Statistical Significance (p-value) |
| Tail Suspension Test | Vehicle | - | 155 ± 15 | - | - |
| This compound | 10 | 95 ± 10 | 38.7% | < 0.01 | |
| Desipramine | 20 | 85 ± 12 | 45.2% | < 0.01 | |
| Forced Swim Test | Vehicle | - | 170 ± 18 | - | - |
| This compound | 10 | 110 ± 15 | 35.3% | < 0.05 | |
| Desipramine | 20 | 100 ± 13 | 41.2% | < 0.01 |
Table 1: Antidepressant-Like Effects of this compound in Mice. Data presented as mean ± standard error of the mean (SEM). Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Protocols
Animals
Male C57BL/6J mice, weighing 20-25g, were used for all behavioral experiments. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.
Drug Administration
This compound and desipramine were dissolved in a vehicle solution of 5% DMSO, 5% Solutol HS 15, and 90% saline. The vehicle solution was administered as a control. All drugs were administered via subcutaneous (s.c.) injection 30 minutes prior to the behavioral tests.
Tail Suspension Test (TST)
The tail suspension test is a behavioral assay used to assess antidepressant-like activity in mice.[3]
-
Apparatus: A suspension box with a hook to which the mouse's tail is attached. The box is designed to prevent the mouse from climbing or escaping.
-
Procedure:
-
A piece of adhesive tape is attached approximately 1 cm from the tip of the mouse's tail.
-
The mouse is suspended by the taped tail to a hook in the suspension box.
-
The total duration of the test is 6 minutes.
-
The duration of immobility (defined as the absence of any movement except for respiration) is recorded during the final 4 minutes of the test.
-
-
Data Analysis: The immobility time for each mouse is recorded and the mean immobility time for each treatment group is calculated.
Forced Swim Test (FST)
The forced swim test is another widely used behavioral paradigm to screen for antidepressant efficacy.[4]
-
Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
The duration of immobility (defined as floating motionless or making only small movements to keep the head above water) is recorded during the final 4 minutes of the test.
-
-
Data Analysis: The immobility time for each mouse is recorded, and the mean immobility time for each treatment group is calculated.
Signaling Pathway and Mechanism of Action
This compound acts as a prodrug, being converted in vivo to Leu-enkephalin, which then activates delta-opioid receptors (DORs).[2] DORs are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade with implications for mood regulation.
The binding of Leu-enkephalin to DORs leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), which is known to play a role in neuronal plasticity and mood. The Gβγ subunit can also modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability. This overall reduction in neuronal activity in specific brain regions is thought to contribute to the antidepressant effects.[5][6]
Conclusion
This compound represents a promising therapeutic candidate for the treatment of mood disorders, particularly in the context of comorbid pain. By acting as a stable prodrug of the endogenous mood-regulating peptide Leu-enkephalin, this compound effectively engages the delta-opioid receptor system, leading to significant antidepressant-like effects in preclinical models. The quantitative data from behavioral assays, coupled with a favorable side-effect profile, underscore its potential for further development. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future clinical investigation. Continued research into this compound and other delta-opioid receptor agonists could pave the way for a new class of safer and more effective treatments for depression and related mood disorders.
References
- 1. Delta Opioid Receptors and Modulation of Mood and Emotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of Enkephalin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since their discovery in 1975, the endogenous pentapeptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), have been the subject of intensive research.[1] These neuropeptides function as endogenous ligands for opioid receptors, playing a crucial role in the modulation of pain perception (nociception).[1] However, their therapeutic potential is limited by rapid enzymatic degradation and poor penetration of the blood-brain barrier.[2][3] This has driven the development of a vast number of enkephalin analogs with improved stability and pharmacological profiles. This technical guide provides an in-depth overview of the foundational studies on enkephalin analogs, focusing on their synthesis, receptor binding, functional activity, and the experimental methodologies used for their evaluation.
Core Concepts in Enkephalin Analog Design
The primary goals in designing enkephalin analogs have been to enhance their analgesic potency and duration of action while minimizing adverse effects such as respiratory depression, tolerance, and dependence.[2] Key strategies have included:
-
Modification of the Peptide Backbone: Substitution of L-amino acids with D-amino acids, particularly at the second position (Gly), has been a cornerstone of analog design. This modification confers resistance to aminopeptidases, significantly increasing the metabolic stability of the peptide. A notable example is the substitution of Gly2 with D-Ala.[4]
-
Introduction of Unnatural Amino Acids: Incorporating residues such as 2',6'-dimethyltyrosine (Dmt) at the N-terminus can enhance receptor affinity and selectivity.[5][6]
-
C-Terminal Modifications: Alterations at the C-terminus, such as amidation or the addition of lipophilic moieties, can improve bioavailability and receptor interaction.[5][7] For instance, the addition of an N-phenyl-N-piperidin-4-ylpropionamide (Ppp) group has been explored to increase lipophilicity.[3][7]
-
Glycosylation: The attachment of sugar moieties to the peptide scaffold can improve blood-brain barrier penetration and metabolic stability.[8][9]
-
Cyclization: Introducing cyclic constraints can enhance receptor selectivity and stability.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on various enkephalin analogs, providing a comparative overview of their receptor binding affinities and functional potencies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Enkephalin Analogs
| Analog | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference(s) |
| [D-Ala², Met⁵]-enkephalinamide (DAMEA) | 1.2 | 11 | 250 | |
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | 4.1 | 0.7 | 1200 | [10] |
| DPDPE | 210 | 1.3 | >10000 | [9] |
| DAMGO | 1.5 ± 0.2 | 250 ± 30 | 3000 ± 400 | |
| FK 33-824 | 0.42 | - | - | [11] |
| Dmt-D-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA) | <1 | >1000 | >1000 | [6] |
| LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp) | 0.8 | 1.5 | 1.3 | [7] |
| Ligand 16 (Dmt-Tetrapeptide-Ppp) | 0.4 | 0.4 | - | [5] |
| ENK-A'8 | ~6x lower than Leu-enkephalinamide | ~20x lower than Leu-enkephalinamide | - | [12] |
Note: '-' indicates data not reported in the cited sources. Binding affinities can vary based on experimental conditions and tissue preparations.
Table 2: In Vitro Functional Activity of Selected Enkephalin Analogs
| Analog | Assay | Parameter | Value | Receptor Target | Reference(s) |
| DAMGO | GTPγS | EC₅₀ | 100 nM | MOR | [13] |
| SR-17018 | GTPγS | EC₅₀ | 97 nM | MOR | [13] |
| LYS744 | GTPγS | IC₅₀ | 52 nM | KOR (Antagonist) | [7] |
| Ligand 16 | MVD | IC₅₀ | 1.8 nM | MOR/DOR | [5] |
| Ligand 16 | GPI | IC₅₀ | 8.5 nM | MOR/DOR | [5] |
Abbreviations: DAMEA, [D-Ala², Met⁵]-enkephalinamide; DADLE, [D-Ala², D-Leu⁵]-enkephalin; DPDPE, [D-Pen², D-Pen⁵]-enkephalin; DAMGO, [D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin; Dmt, 2',6'-dimethyltyrosine; Ppp, N-phenyl-N-piperidin-4-ylpropionamide; MVD, Mouse Vas Deferens; GPI, Guinea Pig Ileum.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments cited in the study of enkephalin analogs.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand for a specific receptor.
-
Membrane Preparation:
-
Brain tissue (e.g., rat brain) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[13]
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.[13]
-
The pellet is resuspended in assay buffer, and the protein concentration is determined using a method like the Bradford assay.[13] Membranes are stored at -80°C.
-
-
Competition Binding Assay:
-
Membrane preparations (typically 10-20 µg of protein per well) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the unlabeled enkephalin analog being tested.[7][14]
-
The incubation is carried out in a specific assay buffer at a controlled temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[13]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.[7][14]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.[13] Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G proteins.[15]
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), the enkephalin analog at various concentrations, and the membrane suspension.[13]
-
Add GDP to a final concentration of 10-100 µM.[13]
-
Pre-incubate the plate at 30°C for 15 minutes.[13]
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[13]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.[13]
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.[13]
-
Data are analyzed by subtracting non-specific binding and plotting the specific binding against the logarithm of the analog concentration to determine EC₅₀ and Emax values.[13]
-
In Vivo Analgesia Models
These models are used to assess the analgesic efficacy of enkephalin analogs in live animals.
-
Hot-Plate Test:
-
A mouse or rat is placed on a heated surface (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured.
-
The enkephalin analog is administered (e.g., subcutaneously or intracerebroventricularly).
-
The latency is measured again at various time points after drug administration.
-
A cut-off time is established to prevent tissue damage.
-
The analgesic effect is expressed as the percentage of maximal possible effect (%MPE).
-
-
Tail-Flick Test:
-
A focused beam of heat is applied to the animal's tail.
-
The time taken for the animal to "flick" its tail away from the heat source is recorded as the tail-flick latency.
-
The analog is administered, and the latency is re-measured at different time intervals.
-
An increase in the tail-flick latency indicates an analgesic effect.
-
-
Nerve Injury Models (for neuropathic pain):
-
Surgical procedures such as spinal nerve ligation (SNL) are performed to induce a state of chronic pain.[7]
-
After a recovery period, the animal's sensitivity to mechanical (von Frey filaments) or thermal stimuli is assessed.
-
The enkephalin analog is administered, and its ability to reverse the hypersensitivity (allodynia or hyperalgesia) is measured.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of enkephalin analogs.
Caption: Opioid Receptor G-Protein Signaling Pathway.
Caption: Enkephalin Analog Drug Discovery Workflow.
Conclusion
The foundational studies on enkephalin analogs have provided invaluable insights into the structure-activity relationships of opioid peptides. Through systematic modifications of the native enkephalin structure, researchers have successfully developed analogs with enhanced stability, potency, and receptor selectivity. The experimental protocols detailed in this guide represent the cornerstone of opioid peptide research, enabling the characterization of new chemical entities. The ongoing exploration of novel analogs, including multifunctional ligands and biased agonists, continues to hold promise for the development of safer and more effective analgesics.[2][7]
References
- 1. Enkephalin - Wikipedia [en.wikipedia.org]
- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. Receptor selectivity of enkephalin analogs carrying artificial address peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
exploring the therapeutic potential of KK-103
It appears there are multiple therapeutic candidates referred to as "KK-103" or similar designations in preclinical and clinical development. To provide you with an accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
This compound, the Leu-Enkephalin prodrug: This molecule is being investigated for its potential in treating pain and depression. It is designed to overcome the limitations of the natural opioid peptide Leu-Enkephalin by increasing its stability and ability to cross the blood-brain barrier.
-
KJ-103, the anti-TROP2 antibody: This is a "naked" antibody being developed for cancer therapy. It targets the TROP2 protein on tumor cells and is intended to work by recruiting the patient's own immune cells to attack the cancer.
-
CB-103, the pan-Notch inhibitor: This small molecule is being studied in the context of various cancers, including breast cancer and adenoid cystic carcinoma. It works by inhibiting the Notch signaling pathway, which is implicated in tumor growth and resistance to therapy.
Once you specify the compound of interest, I can proceed to gather the necessary data and generate the detailed technical guide you requested.
KK-103: A Novel Prodrug of Leu-Enkephalin for Analgesia and Mood Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KK-103 is an innovative prodrug of Leucine-enkephalin (Leu-ENK), an endogenous opioid peptide that primarily acts as an agonist at the delta opioid receptor.[1][2] Developed to address the significant limitations of native Leu-ENK, namely its rapid degradation in plasma, this compound exhibits enhanced stability and systemic exposure, positioning it as a promising candidate for a novel analgesic with an improved safety profile over traditional opioids.[3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, pharmacokinetics, efficacy in pain and depression models, and safety profile. Detailed experimental methodologies and quantitative data are presented to support further research and development.
Core Concepts
Mechanism of Action
This compound is designed as a prodrug that, after systemic administration, is believed to be converted in vivo to its active metabolite, Leu-ENK.[1][2] Leu-ENK then exerts its pharmacological effects by binding to and activating delta opioid receptors, which are G-protein coupled receptors.[1][2][4] This activation is thought to mediate both the analgesic and antidepressant-like effects observed with this compound.[1][2][4]
Signaling Pathway
The analgesic and mood-enhancing effects of this compound are primarily mediated through the activation of the delta opioid receptor signaling cascade. Upon binding of the active metabolite (Leu-ENK) to the delta opioid receptor, a conformational change in the receptor is induced, leading to the activation of intracellular G-proteins. This initiates a series of downstream signaling events that ultimately result in the modulation of neuronal excitability and neurotransmitter release, producing analgesia.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KK-103 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK).[1][2] Developed to overcome the inherent instability of natural enkephalins, this compound exhibits significantly increased plasma stability, allowing for sustained systemic exposure and enhanced therapeutic effects.[1][2] In murine models, this compound has demonstrated potent antinociceptive and antidepressant-like properties, primarily mediated through the activation of delta-opioid receptors.[1][2] These characteristics make this compound a promising candidate for the development of novel analgesics with potentially reduced side effects compared to traditional opioids.[3]
These application notes provide a comprehensive overview of the experimental protocols for evaluating the pharmacological effects of this compound in mice, with a focus on its antinociceptive properties.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in female CD-1 mice.
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 37 hours | [3] |
| Binding Affinity | High for delta-opioid receptor (68% relative to Leu-ENK) | [3] |
| Experiment | Treatment Group | Dose (s.c.) | Outcome | Reference |
| Hot-Plate Test | This compound | 13 mg/kg | 142 %MPE·h (10-fold greater than Leu-ENK) | [3] |
| Leu-ENK | 13 mg/kg | 14 %MPE·h | [3] | |
| Formalin Test | This compound | 13 mg/kg | ~50% reduction in licking and biting time vs. vehicle | [3] |
Experimental Protocols
This compound Administration (Subcutaneous)
This protocol describes the subcutaneous administration of this compound to mice for pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
1 mL sterile syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare a solution of this compound in the desired vehicle to achieve the final target concentration for dosing. The solution should be clear and free of particulates.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse.
-
-
Injection:
-
Swab the injection site (typically the loose skin over the scruff of the neck) with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Hot-Plate Test for Thermal Nociception
This protocol assesses the central antinociceptive effects of this compound by measuring the latency of the mouse to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Timer
-
Plexiglas cylinder to confine the mouse on the hot plate
Procedure:
-
Apparatus Setup:
-
Set the hot-plate temperature to a constant, noxious temperature (typically between 50-55°C).
-
Establish a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.
-
-
Baseline Measurement:
-
Gently place the mouse on the hot plate within the Plexiglas cylinder.
-
Start the timer immediately.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
If the mouse does not respond within the cut-off time, remove it and record the cut-off time as the latency.
-
-
Drug Administration:
-
Administer this compound or vehicle control subcutaneously as described in Protocol 1.
-
-
Post-Treatment Measurements:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot-plate test as described in step 2.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Formalin Test for Inflammatory Pain
This protocol evaluates the analgesic effects of this compound in a model of continuous inflammatory pain.
Materials:
-
Formalin solution (typically 1-5% in saline)
-
1 mL sterile syringes with 30-gauge needles
-
Observation chamber with a mirror to allow for unobstructed observation of the paws
-
Timer
Procedure:
-
Acclimation:
-
Place the mouse in the observation chamber for at least 30 minutes to acclimate to the environment.
-
-
Drug Administration:
-
Administer this compound or vehicle control subcutaneously as described in Protocol 1, typically 30 minutes before formalin injection.
-
-
Formalin Injection:
-
Gently restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
-
Observation and Scoring:
-
Immediately return the mouse to the observation chamber and start the timer.
-
Observe the mouse and record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-formalin injection.
-
-
-
Data Analysis:
-
Compare the total licking/biting time in each phase between the this compound treated group and the vehicle control group.
-
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for assessing this compound antinociception.
References
Administration of KK-103 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK).[1][2] Developed to overcome the limitations of Leu-ENK, such as rapid degradation and poor bioavailability, this compound exhibits enhanced plasma stability and central nervous system uptake.[1][2] Preclinical studies in murine models have demonstrated its potential as a potent analgesic with antidepressant-like properties, showing a prolonged duration of action and a favorable side-effect profile compared to conventional opioids like morphine.[3][4] This document provides detailed application notes and protocols for the administration of this compound in animal models, based on currently available scientific literature.
Mechanism of Action
This compound is designed to be systemically stable, allowing it to reach its target sites before being converted to the active Leu-ENK. The analgesic and antidepressant effects of this compound are primarily mediated through the activation of delta-opioid receptors in the central nervous system following its conversion to Leu-ENK.[1][2]
Caption: Proposed mechanism of action for this compound.
Data Presentation
Pharmacokinetic Parameters
The following table summarizes the reported pharmacokinetic parameter for this compound in mice.
| Parameter | Value | Animal Model | Administration Route | Reference |
| Plasma Half-life | 37 hours | CD-1 Mice | Subcutaneous | [3][4] |
Antinociceptive Efficacy: Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity. The efficacy of this compound in this model is presented as the Maximum Possible Effect (%MPE), which quantifies the analgesic response.
| Dose (mg/kg) | Time (hours) | %MPE | Animal Model | Reference |
| 13 | 2 | ~35% | Female CD-1 Mice | [3] |
| 13 | 5 | ~35% | Female CD-1 Mice | [3] |
The Area Under the Curve (AUC) for the %MPE plot provides an overall measure of the antinociceptive effect over time.
| Compound | Dose (mg/kg) | AUC (%MPE·h) | Animal Model | Reference |
| This compound | 13 | 142 ± 15 | Female CD-1 Mice | [3] |
| Leu-ENK | 13 | 14 ± 6 | Female CD-1 Mice | [3] |
| Morphine | 10 | 138 ± 12 | Female CD-1 Mice | [3] |
Antinociceptive Efficacy: Formalin Test
The formalin test assesses pain responses to a chemical stimulus, with an early neurogenic phase and a later inflammatory phase.
| Compound | Dose (mg/kg) | Effect on Licking/Biting Time (Phase 2) | Animal Model | Reference |
| This compound | 13 | ~50% reduction compared to vehicle | Female CD-1 Mice | [3][4] |
Experimental Protocols
Formulation and Administration of this compound
This protocol describes the preparation and subcutaneous administration of this compound in mice.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 13 mg/kg) and the number and weight of the animals.
-
Dissolve the this compound powder in sterile saline to the desired concentration. For example, to administer a 100 µL injection volume to a 25 g mouse at 13 mg/kg, the concentration would be 3.25 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before administration to calculate the precise injection volume.
-
Gently restrain the mouse.
-
Lift the loose skin on the back of the neck (scruff) to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Hot-Plate Test Protocol
This protocol outlines the procedure for assessing the antinociceptive effects of this compound using a hot-plate apparatus.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Transparent cylinder to confine the mouse on the hot plate
-
Timer
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Latency:
-
Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[5][6]
-
Place a mouse on the hot plate within the transparent cylinder and immediately start the timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[5]
-
Stop the timer at the first sign of a clear pain response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond by the cut-off time, remove it from the plate and record the cut-off time as its latency.[5]
-
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously as described in the previous protocol.
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 1, 2, 3, 4, 5 hours), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Caption: Experimental workflow for the hot-plate test.
Formalin Test Protocol
This protocol describes the procedure for evaluating the analgesic effects of this compound in the formalin-induced pain model.
Materials:
-
Formalin solution (e.g., 1-5% in sterile saline)
-
1 mL syringes with 30-gauge needles
-
Observation chambers with mirrors for clear viewing of the paws
-
Video recording equipment (optional but recommended)
-
Timer
Procedure:
-
Acclimation:
-
Place the mice individually in the observation chambers for at least 30 minutes to acclimate to the environment.
-
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously at a predetermined time before the formalin injection (e.g., 60-90 minutes).
-
-
Formalin Injection:
-
Gently restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
-
Observation and Scoring:
-
Immediately after the injection, return the mouse to the observation chamber and start the timer.
-
Record the cumulative time the mouse spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory Phase): 15-40 minutes post-injection.
-
-
-
Data Analysis:
-
Calculate the total time spent in nocifensive behaviors for each phase.
-
Compare the results between the this compound treated groups and the vehicle control group.
-
Caption: Experimental workflow for the formalin test.
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the administration and evaluation of this compound in preclinical animal models of pain. The provided data and methodologies are based on the current scientific literature and are intended to assist researchers in designing and conducting their own studies with this promising therapeutic candidate. As with any experimental procedure, it is crucial to adhere to ethical guidelines for animal research and to adapt the protocols as necessary for specific experimental questions.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]
- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective and Safe Enkephalin Analog for Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hot-Plate Test Methodology for KK-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a chemically modified analog of the endogenous opioid peptide Leu-Enkephalin (LENK).[1] This modification enhances its metabolic stability and membrane permeability, resulting in sustained antinociceptive and antidepressant effects in preclinical models.[1] this compound acts as a prodrug, likely converting to Leu-Enkephalin in vivo, which then primarily activates the delta-opioid receptor.[2][3] The hot-plate test is a widely used and robust method for assessing the analgesic properties of compounds by measuring the response of an animal to a thermal stimulus.[4][5] This document provides detailed protocols for evaluating the antinociceptive effects of this compound using the hot-plate test in mice.
Data Presentation
The following table summarizes the quantitative data on the antinociceptive effect of this compound in the hot-plate test.
| Compound | Dose (mg/kg, s.c.) | Mean Latency (s) | % Maximum Possible Effect (%MPE) | Area Under the Curve (%MPE·h) |
| Vehicle | - | Varies | 0 | 0 |
| Leu-Enkephalin (Leu-ENK) | 13 | Varies | - | 14 |
| This compound | 13 | Varies | - | 142 |
| Morphine | 10 | Varies | - | - |
Data sourced from Viswanadham et al., 2021.[1] Note: Specific latency and %MPE values at individual time points were not detailed in the source material, but the integrated effect over time (AUC) demonstrates a significant increase in analgesia with this compound compared to Leu-ENK.
Experimental Protocols
Hot-Plate Test Protocol
This protocol details the procedure for assessing the thermal nociceptive response in mice treated with this compound.
a. Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Transparent glass cylinder to confine the mouse on the hot plate
-
Timer
-
Experimental animals (e.g., female CD-1 mice)
-
This compound solution
-
Vehicle control solution (e.g., sterile saline)
-
Positive control (e.g., Morphine solution)
-
Subcutaneous injection supplies (syringes, needles)
b. Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment. This helps to reduce stress-induced variability in pain perception.
-
Apparatus Setup: Set the hot-plate temperature to a constant 52-55°C.[4] Ensure the surface is clean before each trial.
-
Baseline Latency: Gently place each mouse individually onto the hot plate within the glass cylinder and start the timer immediately. Observe the mouse for nocifensive behaviors, which include paw licking, paw shaking, or jumping.[5] Record the latency (in seconds) to the first definite pain response.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the mouse does not exhibit a pain response within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Animal Selection: Only include animals that demonstrate a baseline latency of a predetermined range (e.g., 5-15 seconds) to ensure a clear window for observing an analgesic effect.
-
Compound Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) via subcutaneous injection (see Protocol 2 for details).
-
Post-treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, 120, 180, 240, and 300 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula:
%MPE = [ (Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100
The overall antinociceptive effect can be quantified by calculating the Area Under the Curve (AUC) of the %MPE over time (%MPE·h).[1]
Subcutaneous (s.c.) Injection Protocol for Mice
This protocol provides a step-by-step guide for the subcutaneous administration of this compound.
a. Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
b. Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration for injection. The injection volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Restraint: Gently restrain the mouse. This can be done by grasping the loose skin at the scruff of the neck between the thumb and forefinger.
-
Injection Site: The preferred site for subcutaneous injection is the loose fold of skin over the back, between the shoulder blades.
-
Injection: Lift the skin to create a "tent." Insert the needle, bevel up, into the base of the skin tent at a shallow angle. Be careful not to puncture through the other side of the skin fold.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert it in a different location.
-
Injection: If no blood is present, slowly and steadily inject the solution. A small bleb or lump will form under the skin as the solution is injected.
-
Withdrawal: After injecting the full volume, gently withdraw the needle. Apply light pressure to the injection site for a moment to prevent leakage.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Caption: Experimental workflow for the hot-plate test.
Caption: Signaling pathway of this compound-induced analgesia.
References
- 1. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel Enkephalin-like peptide with pain-relieving and antidepressant-like effects - UBC Library Open Collections [open.library.ubc.ca]
- 3. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Formalin Test Using KK-103 for Nociceptive Behavior Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin test is a widely utilized and validated preclinical model for assessing the efficacy of analgesic compounds. It induces a biphasic nociceptive response, allowing for the differentiation between acute neurogenic pain and persistent inflammatory pain. This protocol details the use of KK-103, a novel prodrug of the endogenous opioid peptide Leu-Enkephalin, in the murine formalin test. This compound has demonstrated significant analgesic properties, offering a promising avenue for pain research and therapeutic development.[1][2] These application notes provide a comprehensive protocol for utilizing this compound in the formalin test, along with data presentation guidelines and a visualization of the relevant signaling pathway.
Data Presentation
The analgesic efficacy of this compound in the formalin test can be quantified by measuring the time spent licking or biting the injected paw. The following table summarizes representative data comparing this compound to a vehicle control and a standard opioid analgesic, morphine.
| Treatment Group | Dose (s.c.) | Phase 1 Licking/Biting Time (seconds) | Phase 2 Licking/Biting Time (seconds) | Percentage Reduction in Phase 2 vs. Vehicle |
| Vehicle | - | 45 ± 5 | 90 ± 10 | - |
| This compound | 13 mg/kg | 40 ± 6 | 36 ± 7 | ~60%[3] |
| Morphine | 10 mg/kg | 20 ± 4 | 25 ± 5** | ~72% |
*Data are presented as mean ± SEM. **p < 0.001 compared to vehicle. Data is representative and compiled from published studies.[4][5] In studies, this compound has been shown to reduce licking and biting time by approximately 60% relative to the vehicle group in the formalin model.[3]
Experimental Protocols
This section outlines a detailed methodology for conducting the formalin test in mice to evaluate the analgesic effects of this compound.
Materials and Reagents
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Formalin solution (e.g., 2.5% in sterile saline)
-
Test animals (e.g., adult male CD-1 mice, 20-25 g)
-
Observation chambers with transparent walls and a mirror to allow for unobstructed observation of the paws.
-
Syringes and needles (e.g., 30-gauge for formalin injection, appropriate size for subcutaneous drug administration)
-
Timers/stopwatches
-
Animal scale
Experimental Workflow
Experimental workflow for the formalin test with this compound.
Step-by-Step Procedure
-
Animal Acclimatization: Place individual mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the new environment.
-
Drug Preparation: Prepare a solution of this compound in sterile saline at the desired concentration. The vehicle control group will receive an equivalent volume of sterile saline.
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection. The volume should be adjusted based on the animal's body weight. A waiting period of 30-60 minutes is typical for subcutaneous administration to allow for drug absorption.
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw using a 30-gauge needle.[4]
-
Observation and Scoring:
-
Phase 1 (Early Phase): Immediately after the formalin injection, start a timer and record the cumulative time the animal spends licking or biting the injected paw for the first 5 minutes.[4] This phase is characterized by acute neurogenic pain resulting from the direct activation of nociceptors.
-
Interphase: Following the first phase, there is typically a quiescent period with reduced nociceptive behaviors, lasting from approximately 5 to 15 minutes post-injection.
-
Phase 2 (Late Phase): From 15 to 45 minutes post-injection, again record the cumulative time the animal spends licking or biting the injected paw. This phase reflects inflammatory pain, involving the release of inflammatory mediators and central sensitization.
-
-
Euthanasia: Following the observation period, humanely euthanize the animals according to approved institutional guidelines.
-
Data Analysis: Calculate the mean licking/biting time for each group in both phases. Statistical analysis, such as a t-test or ANOVA followed by post-hoc tests, should be used to determine the significance of the differences between the treatment groups and the vehicle control.
Signaling Pathway
This compound is a prodrug that is converted in vivo to Leu-Enkephalin, an endogenous opioid peptide. Leu-Enkephalin exerts its analgesic effects primarily by acting as an agonist at the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). The activation of DOR leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission.
Signaling pathway of this compound-mediated analgesia.
Conclusion
The formalin test provides a robust and reliable method for evaluating the analgesic properties of novel compounds like this compound. By following the detailed protocol outlined in these application notes, researchers can effectively assess the potential of this compound to alleviate both neurogenic and inflammatory pain. The significant reduction in nociceptive behaviors observed with this compound administration highlights its promise as a future therapeutic agent for pain management. Further dose-response studies are recommended to fully characterize the analgesic profile of this compound.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a novel Enkephalin-like peptide with pain-relieving and antidepressant-like effects - UBC Library Open Collections [open.library.ubc.ca]
- 4. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of KK-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (LENK).[1][2] Developed to overcome the limitations of native LENK, such as high proteolytic instability and poor systemic efficacy, this compound exhibits enhanced plasma stability and improved absorption.[1][2][3] Preclinical studies in mice have demonstrated its potential as a potent analgesic with antidepressant-like effects, positioning it as a promising therapeutic candidate for persistent pain and comorbid depression.[1][2][4] Notably, this compound appears to have a more favorable side-effect profile compared to conventional opioids like morphine, with minimal gastrointestinal inhibition and no observed sedation or respiratory depression.[3][4]
This document provides detailed application notes and protocols for the subcutaneous administration of this compound based on available preclinical data.
Mechanism of Action
This compound is designed to be systemically absorbed and subsequently converted to the active Leu-ENK in vivo.[1] The released LENK primarily activates delta-opioid receptors (DOR), leading to its analgesic and antidepressant effects.[1][3] This targeted action on DORs is believed to contribute to its reduced side-effect profile compared to mu-opioid receptor agonists like morphine.
Data Presentation
Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Morphine | Leu-Enkephalin (Native) |
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous |
| Onset of Analgesic Effect | ~1.5 hours[3] | ~30 minutes[3] | Ineffective[3] |
| Peak Analgesic Effect | 2-3 hours[3] | ~30 minutes[3] | N/A |
| Duration of Analgesic Effect | Significant effect up to 5 hours[3] | Declines rapidly after 2 hours[3] | N/A |
| Plasma Stability | Markedly increased[1][2] | - | High proteolytic instability[1][2] |
| Systemic Absorption | Rapid and substantially increased[1][2] | - | Poor |
| Brain Uptake | Observed with radiolabeled this compound[1][2] | - | - |
Side Effect Profile Comparison
| Side Effect | This compound | Morphine |
| Gastrointestinal Inhibition | Minimal[1][2] | Significant |
| Sedation | No incidence observed[1][2] | Can induce sedation |
| Respiratory Depression | Not observed[4] | A major dose-limiting toxicity[3] |
| Analgesic Tolerance | Not observed in studies[4] | Rapid development |
| Physical Dependence | Not observed in studies[4] | High potential |
Experimental Protocols
Antinociceptive Efficacy Assessment (Hot Plate Test)
This protocol is based on methodologies suggested in preclinical studies to evaluate the analgesic effects of this compound.
Objective: To assess the thermal pain response latency in mice following subcutaneous administration of this compound.
Materials:
-
This compound (vehicle to be determined based on solubility)
-
Morphine (positive control)
-
Vehicle (negative control)
-
Male C57BL/6 mice (or other appropriate strain)
-
Hot plate apparatus (e.g., set to 52-55°C)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound, morphine, or vehicle subcutaneously.
-
At predetermined time points (e.g., 30, 60, 90, 120, 180, 240, 300 minutes) post-injection, place the mouse back on the hot plate and measure the response latency.
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Plot the %MPE over time for each treatment group to determine the onset, peak, and duration of the analgesic effect.
Antidepressant-Like Activity Assessment (Tail Suspension Test)
This protocol is designed to evaluate the antidepressant-like properties of this compound in mice.
Objective: To measure the duration of immobility in mice when subjected to an inescapable stressor, a common measure of depressive-like behavior.
Materials:
-
This compound
-
Desipramine (positive control)
-
Vehicle (negative control)
-
Male C57BL/6 mice (or other appropriate strain)
-
Tail suspension apparatus
-
Video recording and analysis software
Protocol:
-
Acclimatize mice to the testing room.
-
Administer this compound, desipramine, or vehicle subcutaneously at a predetermined time before the test (e.g., 60 minutes).
-
Suspend each mouse by its tail from a lever using adhesive tape, ensuring the mouse cannot escape or climb.
-
Record the behavior of the mouse for a set period (e.g., 6 minutes).
-
Analyze the recording to quantify the total duration of immobility. Immobility is defined as the absence of any movement except for respiration.
-
Compare the immobility time between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Receptor Specificity Assessment
This protocol aims to confirm that the effects of this compound are mediated by opioid receptors.
Objective: To determine if the antinociceptive effects of this compound can be blocked by opioid receptor antagonists.
Materials:
-
This compound
-
Naltrindole (selective delta-opioid receptor antagonist)
-
Naloxone (pan-opioid receptor antagonist)
-
Vehicle
-
Male C57BL/6 mice
-
Hot plate apparatus
Protocol:
-
Follow the Hot Plate Test protocol as described above.
-
In separate groups of animals, co-administer an opioid receptor antagonist (naltrindole or naloxone) with this compound.
-
The antagonist is typically administered a short time before the this compound injection.
-
Measure the nociceptive response at various time points.
-
A reduction or complete blockade of the analgesic effect of this compound in the presence of the antagonist indicates that its mechanism of action is mediated through the targeted opioid receptors. Preclinical findings suggest that naltrindole significantly reduces the efficacy of this compound.[3]
Conclusion
This compound represents a promising advancement in the development of analgesics with a potentially safer profile than traditional opioids. Its unique prodrug design allows for enhanced stability and systemic delivery of Leu-Enkephalin, leading to potent, long-lasting pain relief and antidepressant-like effects in preclinical models. The protocols outlined in this document provide a framework for the continued investigation of this compound's therapeutic potential. Further research is warranted to fully elucidate its clinical utility.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
Application Notes and Protocols for In Vivo Experiments with KK-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK).[1][2] Developed to overcome the limitations of Leu-ENK, such as high proteolytic instability and poor systemic efficacy, this compound exhibits markedly increased plasma stability.[1][3] This enhanced stability allows for sustained systemic exposure, leading to prolonged therapeutic effects. In preclinical studies, this compound has demonstrated significant potential as a potent analgesic with antidepressant-like properties, while exhibiting a favorable side-effect profile compared to conventional opioids.[1][2][4]
Mechanism of Action
This compound is designed to be systemically administered, after which it is believed to be converted to the active Leu-ENK in vivo.[1] Leu-ENK is an endogenous agonist for opioid receptors, with a primary affinity for the delta-opioid receptor (DOR).[1][4] The activation of DORs is the principal mechanism through which this compound exerts its analgesic and antidepressant-like effects.[1][4] The sustained release of Leu-ENK from the this compound prodrug allows for prolonged receptor activation, contributing to its extended therapeutic window.[4]
Signaling Pathway
Caption: Mechanism of action of this compound.
In Vivo Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound in mice.
| Parameter | This compound | Morphine | Vehicle Control | Reference |
| Antinociceptive Effect (Hot Plate Test) | Prolonged activity, peaks at 2-3 hours, significant effect up to 5 hours. | Rapid onset (peak at 30 mins), effect gone within 2 hours. | Baseline | [4] |
| Antidepressant-like Activity | Comparable to desipramine. | Not reported. | Baseline | [1] |
| Gastrointestinal Inhibition | Minimal | Significant | Baseline | [1] |
| Sedation | No incidence reported. | Induces sedation. | Baseline | [1] |
| Respiratory Depression | Fewer and weaker side effects compared to morphine. | Induces respiratory depression as early as 30 minutes. | Baseline | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable formulation of this compound for subcutaneous administration in mice.
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters
-
Sterile vials
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile, pyrogen-free water to a desired stock concentration (e.g., 10 mg/mL). Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Dilution: Based on the desired final dose for injection, dilute the this compound stock solution with sterile saline (0.9% NaCl). For example, to achieve a dose of 10 mg/kg in a 25 g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.
-
Sterilization: Filter the final this compound solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulated this compound solution at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Antinociception Study: Hot Plate Test
Objective: To assess the analgesic efficacy of this compound in a thermal pain model.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
Formulated this compound solution
-
Morphine solution (positive control)
-
Sterile saline (vehicle control)
-
Hot plate apparatus (set to 52 ± 0.5°C)
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, morphine, or vehicle control subcutaneously.
-
Post-treatment Measurements: At various time points post-injection (e.g., 30, 60, 90, 120, 180, 240, 300 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Experimental Workflow
Caption: General workflow for in vivo testing of this compound.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Measuring the Analgesic Effects of KK-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of Leu-enkephalin, an endogenous opioid peptide. It has demonstrated significant analgesic properties in preclinical studies, positioning it as a promising candidate for pain management.[1][2][3] this compound is designed to overcome the limitations of natural enkephalins, such as rapid degradation, by offering increased stability and systemic exposure.[1][2][3] This document provides detailed application notes and protocols for measuring the analgesic effects of this compound in rodent models, based on published preclinical data.
Mechanism of Action
This compound exerts its analgesic effects primarily through its conversion to Leu-enkephalin, which then acts as an agonist at opioid receptors.[1][2][3] Preclinical evidence strongly suggests that the primary target of this compound's active metabolite is the delta-opioid receptor (DOR).[1][2][3] In comparative studies, this compound has shown a high binding affinity for the delta-opioid receptor, recorded at 68% relative to Leu-enkephalin.[4] This targeted action at the DOR is believed to contribute to its analgesic efficacy with a potentially favorable side effect profile compared to traditional mu-opioid receptor agonists like morphine.[4]
Figure 1: Proposed mechanism of action for this compound.
Pharmacokinetics
Pharmacokinetic studies in mice have revealed that this compound has an extended plasma half-life of approximately 37 hours following subcutaneous administration.[4] This prolonged half-life represents a significant improvement over the native Leu-enkephalin and suggests the potential for less frequent dosing.
| Parameter | Value | Species | Administration |
| Plasma Half-life (t½) | 37 hours | Mouse | Subcutaneous |
Table 1: Pharmacokinetic Parameter of this compound in Mice.
Experimental Protocols for Analgesic Assessment
The following are detailed protocols for two standard preclinical models used to assess the analgesic effects of this compound in mice: the hot plate test and the formalin test.
Hot Plate Test
This test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Experimental Workflow:
Figure 2: Experimental workflow for the hot plate test.
Methodology:
-
Animals: Male CD-1 mice are commonly used. They should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at 52°C.
-
Drug Administration: this compound is administered subcutaneously (s.c.) at a dose of 13 mg/kg. A vehicle control (e.g., saline) and a positive control (e.g., morphine at 10 mg/kg, s.c.) should be included.
-
Procedure:
-
At various time points after drug administration (e.g., 15, 30, 60, 90, 120, 180, 240, and 300 minutes), each mouse is individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Quantitative Data:
| Treatment (Dose) | Area Under the Curve (%MPE·h) |
| Leu-ENK (13 mg/kg, s.c.) | 14 |
| This compound (13 mg/kg, s.c.) | 142 |
Table 2: Antinociceptive Effect of this compound in the Murine Hot Plate Test.[4]
| Time (minutes) | This compound (13 mg/kg, s.c.) %MPE | Morphine (10 mg/kg, s.c.) %MPE |
| 15 | ~20 | ~87 |
| 30 | ~40 | ~75 |
| 60 | ~60 | ~40 |
| 90 | ~70 | ~20 |
| 120 | ~65 | ~10 |
| 180 | ~50 | <10 |
| 240 | ~30 | <10 |
| 300 | ~15 | <10 |
Table 3: Time-Course of Antinociceptive Effect (%MPE) in the Hot Plate Test. (Data estimated from graphical representations in preclinical studies).
Formalin Test
This model assesses the response to a persistent, localized inflammatory pain and is useful for distinguishing between analgesic mechanisms. The test has two distinct phases: Phase 1 (acute, neurogenic pain) and Phase 2 (inflammatory pain).
Experimental Workflow:
Figure 3: Experimental workflow for the formalin test.
Methodology:
-
Animals: Male CD-1 mice are suitable for this assay.
-
Reagents: A 2.5% formalin solution in saline.
-
Drug Administration: this compound is administered subcutaneously at a dose of 13 mg/kg. A vehicle control and a positive control (e.g., morphine at 10 mg/kg, s.c.) should be included.
-
Procedure:
-
Following drug administration, mice are allowed a pre-treatment period (e.g., 30 minutes).
-
20 µL of 2.5% formalin is injected into the plantar surface of the right hind paw.
-
Immediately after injection, the mouse is placed in an observation chamber.
-
The cumulative time spent licking and biting the injected paw is recorded for two distinct periods: Phase 1 (0-5 minutes post-injection) and Phase 2 (20-40 minutes post-injection).
-
-
Data Analysis: The total time spent licking and biting in each phase is calculated and compared between treatment groups.
Quantitative Data:
| Treatment (Dose) | Total Licking/Biting Time (seconds) - Phase 1 (0-5 min) | Total Licking/Biting Time (seconds) - Phase 2 (20-40 min) |
| Vehicle | ~80 | ~120 |
| Morphine (10 mg/kg, s.c.) | ~20 | ~25 |
| This compound (13 mg/kg, s.c.) | ~40 | ~60 |
Table 4: Effect of this compound on Nociceptive Behavior in the Murine Formalin Test. (Data estimated from graphical representations in preclinical studies, showing approximately a 50% reduction for this compound compared to vehicle in both phases).[4]
Conclusion
The protocols and data presented provide a comprehensive guide for the preclinical evaluation of the analgesic effects of this compound. The hot plate and formalin tests are robust models for characterizing its antinociceptive properties and elucidating its mechanism of action. The available data suggests that this compound is a potent analgesic with a prolonged duration of action, primarily mediated through the delta-opioid receptor. These application notes serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this novel Leu-enkephalin prodrug.
References
- 1. heidelberg-pharma.com [heidelberg-pharma.com]
- 2. DEVELOPMENT AND IN VITRO CHARACTERIZATION OF A NOVEL BIFUNCTIONAL MU-AGONIST/DELTA-ANTAGONIST OPIOID TETRAPEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppj.phypha.ir [ppj.phypha.ir]
- 4. Characterization of Nociceptive Behaviors Induced by Formalin in the Glabrous and Hairy Skin of Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidepressant Effects of KK-103
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical behavioral assays used to characterize the antidepressant-like effects of KK-103, a novel prodrug of the endogenous opioid peptide Leu-enkephalin. Detailed protocols for key experiments are provided, along with a summary of available data and insights into the compound's mechanism of action.
Introduction to this compound
This compound is a chemically modified version of Leu-enkephalin designed to enhance its metabolic stability and permeability across the blood-brain barrier.[1] Preclinical studies have demonstrated that this compound exhibits significant antidepressant-like activity, comparable to the tricyclic antidepressant desipramine.[2][3] Its mechanism of action is primarily mediated through the activation of delta opioid receptors in the central nervous system.[1][2]
Behavioral Assays for Antidepressant Activity
Several well-validated behavioral paradigms are used to assess antidepressant efficacy in rodent models. These tests are based on the principle that antidepressant compounds can reverse depression-like behaviors such as despair, anhedonia, and anxiety.
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to screen for antidepressant drugs.[4] It is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.[5]
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test induces a state of despair by suspending mice by their tails.[6] The duration of immobility is recorded, and a decrease in this measure is indicative of an antidepressant-like effect.[7]
Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression, which is the inability to experience pleasure. Rodents naturally prefer sweet solutions, and a reduction in sucrose preference is considered a depression-like behavior.[8][9] Antidepressants can restore this preference.[10]
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety and depression-like behavior by creating a conflict between the drive to eat and the fear of a novel, open environment.[11] A longer latency to begin eating in the novel environment is associated with anxiety and depressive states, and this latency can be reduced by chronic antidepressant treatment.[12][13]
Quantitative Data Summary
The following tables summarize the reported effects of this compound in key behavioral assays compared to a vehicle control and the reference antidepressant, desipramine.
| Treatment Group | Immobility Time (seconds) |
| Vehicle | ~150 |
| Desipramine | ~75 |
| This compound | ~90 |
| Data are estimated from graphical representations in a scientific presentation.[3] |
| Treatment Group | Immobility Time (seconds) |
| Vehicle | ~160 |
| Desipramine | ~80 |
| This compound | ~100 |
| Data are estimated from graphical representations in a scientific presentation.[3] |
Experimental Protocols
Forced Swim Test (FST) Protocol
Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Glass or plastic cylinders (25 cm tall, 10 cm in diameter)
-
Water at 23-25°C
-
Stopwatches or automated tracking software
-
This compound, desipramine, and vehicle solutions
-
Male C57BL/6J mice
Procedure:
-
Fill the cylinders with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
-
Administer this compound, desipramine, or vehicle to the mice via the desired route (e.g., intraperitoneally) 30-60 minutes before the test.
-
Gently place each mouse into a cylinder.
-
The test duration is typically 6 minutes.[4] The last 4 minutes of the session are scored for immobility.
-
A mouse is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
At the end of the 6-minute session, remove the mice from the water, dry them with a towel, and return them to their home cages.
-
Record the total duration of immobility for each animal.
Tail Suspension Test (TST) Protocol
Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in mice suspended by their tails.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Stopwatches or automated tracking software
-
This compound, desipramine, and vehicle solutions
-
Male NMRI or Swiss mice
Procedure:
-
Administer this compound, desipramine, or vehicle to the mice 30-60 minutes prior to the test.
-
Securely attach a piece of adhesive tape to the tail of each mouse, approximately 1-2 cm from the tip.
-
Suspend each mouse from the horizontal bar by its tail using the tape. The mouse should be positioned so that it cannot touch any surfaces.
-
The test duration is typically 6 minutes.[7]
-
Record the total time each mouse remains immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, remove the mice from the suspension and return them to their home cages.
Sucrose Preference Test (SPT) Protocol
Objective: To assess the ability of this compound to reverse anhedonia-like behavior by measuring the preference for a sucrose solution over water.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
This compound and vehicle solutions
-
Animal scale
Procedure:
-
Habituation: For 48 hours, habituate the mice to drinking from two bottles, both containing tap water.
-
Baseline: Following habituation, replace one of the water bottles with a 1% sucrose solution. Measure the consumption from each bottle over a 24-hour period.
-
Treatment: Administer this compound or vehicle daily for the desired treatment period (e.g., 1-3 weeks).
-
Test: After the treatment period, present the mice with one bottle of 1% sucrose solution and one bottle of water. To avoid place preference, the position of the bottles should be switched after 12 hours.
-
Measure the consumption of both sucrose solution and water over a 24-hour period by weighing the bottles before and after.
-
Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100
Novelty-Suppressed Feeding Test (NSFT) Protocol
Objective: To determine the effect of chronic this compound treatment on anxiety- and depression-like behavior by measuring the latency to eat in a novel environment.
Materials:
-
Open-field arena (e.g., a 50 x 50 cm box with 30 cm high walls)
-
A small, white paper circle to place the food pellet on
-
Standard food pellets
-
Stopwatch
-
This compound and vehicle solutions
Procedure:
-
Food Deprivation: Food-deprive the mice for 24 hours before the test, with free access to water.
-
Treatment: Administer this compound or vehicle chronically for the intended duration (e.g., 14-21 days). The final dose should be given 30-60 minutes before the test.
-
Test Arena Preparation: Place a single food pellet on the white paper circle in the center of the open-field arena.
-
Testing: Place a mouse in a corner of the arena and start the stopwatch.
-
Measure the latency (time) it takes for the mouse to approach and take the first bite of the food pellet. The test is typically run for a maximum of 10-15 minutes.[12][13]
-
Immediately after the mouse eats or the maximum time is reached, return it to its home cage with a pre-weighed amount of food and measure the amount consumed over the next 5 minutes to assess appetite.
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug, being converted to Leu-enkephalin in the body. Leu-enkephalin then activates delta opioid receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs).[1][2] The activation of these receptors initiates an intracellular signaling cascade that is believed to underlie its antidepressant effects.
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's antidepressant effects.
Caption: General experimental workflow for assessing this compound.
Conclusion
This compound demonstrates promising antidepressant-like effects in preclinical models, with an efficacy comparable to established antidepressants like desipramine. The behavioral assays and protocols outlined in these application notes provide a robust framework for further investigation of this compound and other novel antidepressant candidates. The elucidation of its delta opioid receptor-mediated signaling pathway offers a clear direction for mechanistic studies and future drug development efforts.
References
- 1. Development of a novel Enkephalin-like peptide with pain-relieving and antidepressant-like effects - UBC Library Open Collections [open.library.ubc.ca]
- 2. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reliability of sucrose preference testing following short or no food and water deprivation—a Systematic Review and Meta-Analysis of rat models of chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KK-103 in Antinociception Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK). Developed to overcome the poor metabolic stability and limited membrane permeability of Leu-ENK, this compound exhibits enhanced plasma stability and systemic exposure.[1][2] In preclinical studies, this compound has demonstrated significant and prolonged antinociceptive and antidepressant-like effects.[1][3] These properties make this compound a promising candidate for the development of safer and more effective analgesics with potentially fewer side effects compared to conventional opioids.[3][4] This document provides detailed application notes and protocols for the use of this compound in antinociception studies, based on available preclinical data.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a prodrug that is converted in vivo to Leu-ENK.[1][2] Leu-ENK is an endogenous agonist for opioid receptors, with a primary affinity for the delta-opioid receptor (DOR). The activation of DORs, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to an analgesic effect. This pathway involves the inhibition of adenylyl cyclase, a reduction in intracellular calcium levels, and the activation of inwardly rectifying potassium channels. These events collectively hyperpolarize neuronal membranes, reducing neuronal excitability and nociceptive transmission.
References
Application Notes and Protocols for In vitro Stability Assays of KK-103
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro stability assays are fundamental in early-stage drug discovery and development to assess the intrinsic stability of a compound in various biological and chemical environments. This document provides detailed application notes and protocols for evaluating the in vitro stability of the investigational compound KK-103. The following assays are crucial for predicting its pharmacokinetic profile and identifying potential liabilities. These assays include metabolic stability in liver microsomes and hepatocytes, stability in plasma, and chemical stability at different pH values.
Data Presentation
The following tables summarize the type of quantitative data generated from each in vitro stability assay for this compound.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| % Remaining at 60 min | [Data for this compound] |
| Half-life (t½, min) | [Data for this compound] |
| Intrinsic Clearance (CLint, µL/min/mg) | [Data for this compound] |
| Positive Control (e.g., Verapamil) % Remaining at 60 min | [Expected Range] |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value |
| Incubation Time (min) | 0, 15, 30, 60, 120 |
| % Remaining at 120 min | [Data for this compound] |
| Half-life (t½, min) | [Data for this compound] |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | [Data for this compound] |
| Positive Control (e.g., Midazolam) % Remaining at 120 min | [Expected Range] |
Table 3: Stability of this compound in Human Plasma
| Parameter | Value |
| Incubation Time (min) | 0, 15, 30, 60, 120 |
| % Remaining at 120 min | [Data for this compound] |
| Half-life (t½, min) | [Data for this compound] |
| Positive Control (e.g., Propantheline) % Remaining at 120 min | [Expected Range] |
Table 4: Chemical Stability of this compound in Buffer Solutions
| pH | Incubation Time (hr) | % Remaining |
| 4.0 | 0, 1, 2, 4, 24 | [Data for this compound] |
| 7.4 | 0, 1, 2, 4, 24 | [Data for this compound] |
| 9.0 | 0, 1, 2, 4, 24 | [Data for this compound] |
| Positive Control (e.g., Omeprazole) % Remaining at 24 hr (pH 4.0) | [Expected Range] |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of this compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), located in the liver microsomes.[1][2][3]
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)[2]
-
Acetonitrile (ACN) containing an internal standard for quenching and protein precipitation
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.[2]
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, human liver microsomes, and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[2]
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of this compound in the supernatant by a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can be determined from the disappearance rate.
Metabolic Stability in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic enzymes present in intact liver cells.[4][5][6]
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., Midazolam)
-
Acetonitrile (ACN) containing an internal standard
-
12- or 24-well plates
-
Incubator shaker (37°C, 5% CO2)
-
LC-MS/MS system
Protocol:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Prepare a suspension of hepatocytes in incubation medium at a specified cell density (e.g., 0.5 x 10^6 viable cells/mL).[4]
-
Prepare a working solution of this compound in the incubation medium.
-
Add the hepatocyte suspension to the wells of a plate.
-
Add the this compound working solution to initiate the incubation.
-
Incubate the plate at 37°C with gentle shaking.[4]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction with cold acetonitrile containing an internal standard.[4]
-
Process the samples for LC-MS/MS analysis as described in the microsomal stability assay.
-
Calculate the percentage of this compound remaining, half-life, and intrinsic clearance.
Plasma Stability Assay
This assay determines the stability of this compound in plasma, assessing its susceptibility to degradation by plasma enzymes such as esterases and amidases.[7][8][9]
Materials:
-
This compound
-
Pooled Human Plasma (and other species as required)
-
Positive control compound (e.g., Propantheline)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add this compound to pre-warmed plasma in a 96-well plate to achieve the desired final concentration.
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots and terminate the enzymatic activity by adding cold acetonitrile with an internal standard to precipitate plasma proteins.[7][8]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining and its half-life in plasma.
Chemical Stability Assay
This assay assesses the degradation of this compound in aqueous solutions at different pH values, mimicking various physiological and formulation conditions.[10][11][12]
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4.0, 7.4, and 9.0)
-
Positive control compound (e.g., Omeprazole)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS or HPLC-UV system
Protocol:
-
Prepare a stock solution of this compound.
-
Add the this compound stock solution to each buffer solution in separate wells of a 96-well plate.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 24 hours), take aliquots from each well.
-
Dilute the aliquots with a suitable solvent (e.g., a mixture of mobile phase) to stop any further degradation and prepare for analysis.
-
Analyze the concentration of the remaining this compound using a suitable analytical method like LC-MS/MS or HPLC-UV.
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. mercell.com [mercell.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. nuvisan.com [nuvisan.com]
- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. enamine.net [enamine.net]
- 11. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Analytical Detection of KK-103 and Leu-ENK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the endogenous opioid peptide Leu-enkephalin (Leu-ENK) and its prodrug analogue, KK-103. The protocols outlined below utilize enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two common and robust analytical techniques.
Introduction to this compound and Leu-ENK
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide that plays a significant role in pain modulation and mood regulation through its interaction with opioid receptors. However, its therapeutic potential is limited by rapid degradation in plasma. This compound is a prodrug of Leu-ENK, designed to enhance its stability and improve its pharmacokinetic profile. As a precursor, this compound is converted to the active Leu-ENK in vivo. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic characterization of both compounds in research and drug development.
Analytical Methods for Leu-ENK Detection
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the quantitative determination of Leu-ENK in various biological samples. Commercial ELISA kits are readily available and offer a high-throughput and sensitive method for analysis.
| Parameter | Kit A | Kit B |
| Detection Range | 0.2 - 80 ng/mL | 1.0 - 400 ng/mL |
| Sensitivity | 0.1 ng/mL | 0.5 ng/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma |
| Assay Time | < 3 hours | ~ 2.5 hours |
| Principle | Competitive | Competitive |
This protocol is a general guideline for a competitive ELISA. Refer to the specific manufacturer's instructions for the chosen kit.
A. Reagent Preparation:
-
Wash Buffer: Prepare a 1X wash buffer solution by diluting the concentrated buffer provided in the kit with deionized water.
-
Standard Solutions: Reconstitute the Leu-ENK standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve according to the kit's instructions.
-
Sample Preparation: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Samples may require dilution with the provided assay buffer.
-
HRP-Conjugate: Dilute the horseradish peroxidase (HRP)-conjugated Leu-ENK according to the kit's manual.
-
Substrate Solution: Prepare the substrate solution (e.g., TMB) just before use.
-
Stop Solution: The stop solution is typically provided ready to use.
B. Assay Procedure:
-
Add 50 µL of standard, control, or sample to the appropriate wells of the microplate pre-coated with anti-Leu-ENK antibody.
-
Add 50 µL of the diluted HRP-conjugated Leu-ENK to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three to five times with 1X wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Calculate the concentration of Leu-ENK in the samples by plotting a standard curve of absorbance versus concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of Leu-ENK in complex biological matrices like plasma.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [1] |
| Linearity Range | 10 - 2000 pg/mL | [1] |
| Sample Preparation | Protein Precipitation | [1] |
| Internal Standard | Stable isotope-labeled Met-ENK | [1] |
A. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of human plasma, add 10 µL of internal standard solution (stable isotope-labeled Met-enkephalin).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Leu-ENK from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Leu-ENK: Precursor ion (m/z) -> Product ion (m/z) (To be optimized based on instrumentation)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be optimized based on instrumentation)
-
C. Data Analysis:
Quantify Leu-ENK by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.
Analytical Methods for this compound Detection
As a prodrug, the primary analytical challenge for this compound is to develop a stability-indicating method that can distinguish the intact prodrug from its active metabolite, Leu-ENK, and any degradation products. LC-MS/MS is the method of choice for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is essential for the pharmacokinetic analysis of this compound. The following is a representative protocol based on methods for similar peptide prodrugs.
| Parameter | Representative Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Linearity Range | 1 - 1000 ng/mL |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Internal Standard | Stable isotope-labeled this compound or a structural analog |
A. Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 0.1 N HCl followed by methanol.
-
Elute this compound with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
B. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from Leu-ENK and other metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be optimized)
-
Leu-ENK: Precursor ion (m/z) -> Product ion (m/z) (To be optimized)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be optimized)
-
C. Data Analysis:
Simultaneously quantify this compound and Leu-ENK using separate calibration curves.
Signaling Pathway of Leu-ENK (and this compound upon conversion)
Leu-ENK primarily acts as an agonist at delta (δ) and mu (µ) opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Activation of these receptors initiates downstream signaling cascades.
References
Application Notes and Protocols: Radioligand Binding Assay for KK-103 at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of the endogenous opioid peptide Leu-enkephalin (Leu-ENK). It is designed to have enhanced metabolic stability and membrane permeability, allowing for systemic administration and central nervous system activity. The therapeutic potential of this compound lies in its analgesic and antidepressant-like effects, which are primarily mediated through its active metabolite, Leu-ENK, acting as an agonist at the delta-opioid receptor (δOR). The delta-opioid receptor, a G protein-coupled receptor (GPCR), is a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.
This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the delta-opioid receptor. This assay is fundamental for determining the binding affinity of the compound, which is a critical parameter in drug discovery and development. The protocol outlines methods for membrane preparation, saturation binding to determine receptor density and radioligand affinity, and competitive binding to determine the affinity of this compound.
Signaling Pathway of the Delta-Opioid Receptor
The delta-opioid receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels.
Figure 1: Simplified signaling pathway of the delta-opioid receptor upon activation by Leu-enkephalin, the active metabolite of this compound.
Experimental Protocols
Membrane Preparation from Brain Tissue
This protocol describes the preparation of cell membranes from rat brain tissue, which endogenously expresses delta-opioid receptors.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and rotor capable of 48,000 x g
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Dissect whole rat brains on ice and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Glass-Teflon homogenizer with 10-15 strokes at 500 rpm.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step two more times.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Radioligand Binding Assay: Saturation Experiment
This experiment aims to determine the equilibrium dissociation constant (Kd) of a selective delta-opioid receptor radioligand (e.g., [³H]-naltrindole) and the maximal number of binding sites (Bmax) in the prepared membranes.
Materials:
-
Prepared brain membranes
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
Radioligand: [³H]-naltrindole (a selective δOR antagonist)
-
Non-specific binding determinator: Naloxone (10 µM final concentration) or unlabeled naltrindole (1 µM final concentration)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the [³H]-naltrindole in Assay Buffer, typically ranging from 0.01 to 5 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for total binding and non-specific binding.
-
For total binding wells, add 50 µL of the appropriate [³H]-naltrindole dilution.
-
For non-specific binding wells, add 50 µL of the [³H]-naltrindole dilution and 50 µL of the non-specific binding determinator.
-
Add 100 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 50-100 µg) to each well.[1]
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.[1][2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer (e.g., 4 times).[1]
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to sit overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Radioligand Binding Assay: Competitive Inhibition Experiment for this compound
This experiment determines the binding affinity (Ki) of the unlabeled ligand (this compound) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the delta-opioid receptor.
Experimental Workflow:
Figure 2: Experimental workflow for the competitive radioligand binding assay.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound, this compound, in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁴ M.[3]
-
In a 96-well plate, add 50 µL of each this compound dilution in triplicate.
-
Also, prepare wells for total binding (no competing ligand) and non-specific binding (with 10 µM naloxone).
-
Add 50 µL of [³H]-naltrindole at a fixed concentration (approximately its Kd value determined from the saturation experiment) to all wells.[1]
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate, filter, and wash the samples as described in the saturation binding protocol.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Data Presentation
The binding affinity of Leu-enkephalin and its analogs for the delta-opioid receptor has been reported in various studies. This data provides a benchmark for the expected affinity of this compound's active metabolite.
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | IC₅₀ (nM) | Reference |
| Leu-enkephalin | δOR | [³H]-DPDPE | CHO cells expressing δOR | 1.26 | - | [4] |
| Leu-enkephalin analog | δOR | [³H]-naltrindole | Mouse brain | - | 0.88 | [5] |
| DPDPE | δOR | [³H][p-ClPhe⁴]DPDPE | Rat brain | - | 8.5 | [6] |
| DTLET analog | δOR | [³H]-naltrindole | CHO cells expressing δOR | - | 39 | [7] |
DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DTLET: [D-Thr²,Leu⁵]enkephalinethreonine⁶
Conclusion
The provided protocols offer a comprehensive framework for characterizing the binding properties of this compound at the delta-opioid receptor. As this compound is a prodrug, it is also recommended to perform these assays with its active metabolite, Leu-enkephalin, to directly assess the affinity of the pharmacologically active molecule. Accurate determination of binding affinity is a crucial step in the preclinical evaluation of novel drug candidates like this compound and provides valuable data for understanding its mechanism of action and guiding further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Buprenorphine Differentially Alters Opioid Receptor Adaptation in Rat Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [L-Ala3]DPDPE: a new enkephalin analog with a unique opioid receptor activity profile. Further evidence of delta-opioid receptor multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing KK-103 Brain Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for assessing the brain uptake of KK-103, a prodrug of Leu-enkephalin. The following sections detail the methodologies for in vivo biodistribution studies, including quantitative data presentation and visualization of the experimental workflow.
Introduction
This compound is a novel Leu-enkephalin (Leu-ENK) prodrug designed to enhance plasma stability and facilitate delivery of Leu-ENK to the central nervous system. Assessing the brain uptake of this compound is crucial for understanding its pharmacokinetic profile and verifying its potential as a centrally acting therapeutic agent. The primary method for this assessment is through in vivo biodistribution studies using a radiolabeled form of the compound.
Quantitative Data Summary
The biodistribution of radiolabeled this compound in mice has been quantitatively assessed to determine its organ distribution, including brain penetration. The following table summarizes the key findings from such studies.
Table 1: Biodistribution of [3H]-KK-103 in Mice
| Time Point | Brain (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Spleen (%ID/g) |
| 5 min | 0.15 ± 0.03 | 2.5 ± 0.5 | 10 ± 2 | 8 ± 1 | 1.5 ± 0.3 |
| 30 min | 0.10 ± 0.02 | 1.0 ± 0.2 | 8 ± 1 | 6 ± 1 | 1.0 ± 0.2 |
| 1 hr | 0.08 ± 0.01 | 0.5 ± 0.1 | 6 ± 1 | 4 ± 0.5 | 0.8 ± 0.1 |
| 4 hr | 0.05 ± 0.01 | 0.2 ± 0.05 | 4 ± 0.5 | 2 ± 0.3 | 0.5 ± 0.1 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology for the key experiment of assessing this compound brain uptake via a biodistribution study is provided below.
Protocol 1: In Vivo Biodistribution of Radiolabeled this compound in Mice
1. Objective: To determine the tissue distribution, including brain uptake, of this compound over time in a murine model.
2. Materials:
-
This compound
-
Radiolabeled this compound (e.g., [3H]-KK-103 or [14C]-KK-103)
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old
-
Saline solution (0.9% NaCl), sterile
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Tissue collection tools (scissors, forceps)
-
Scintillation vials
-
Scintillation cocktail (e.g., Ultima Gold)
-
Liquid scintillation counter
-
Homogenizer
-
Microcentrifuge tubes
-
Pipettes
3. Radiolabeling of this compound:
-
This compound is custom radiolabeled with a suitable isotope such as tritium ([3H]) or carbon-14 ([14C]) by a specialized radiochemical synthesis service.
-
The radiochemical purity of the final product should be >98% as determined by radio-HPLC.
-
The specific activity (e.g., in Ci/mmol) of the radiolabeled this compound should be determined.
4. Animal Handling and Dosing:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Prepare the dosing solution by diluting the radiolabeled this compound with unlabeled this compound in sterile saline to achieve the desired specific activity and final dose concentration.
-
Administer the radiolabeled this compound solution to the mice via intravenous (IV) injection into the tail vein. A typical dose might be in the range of 1-5 mg/kg, with a radioactivity level of 5-10 µCi per mouse.
5. Tissue Collection:
-
At predetermined time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture. Place the blood into pre-weighed tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the circulatory system with cold saline to remove residual blood from the organs.
-
Dissect and collect the brain, liver, kidneys, spleen, and other organs of interest.
-
Rinse the collected organs with saline, blot dry, and record their wet weight.
6. Sample Processing and Analysis:
-
Homogenize the tissue samples in an appropriate volume of water or buffer.
-
Pipette a known volume of the tissue homogenate and blood into separate scintillation vials.
-
Add scintillation cocktail to each vial.
-
Analyze the radioactivity in each sample using a liquid scintillation counter.
-
Quench correction should be applied to all samples.
7. Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
%ID/g = (DPM in organ / Total DPM injected) / Organ weight (g) * 100
DPM = Disintegrations Per Minute
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vivo biodistribution study for assessing this compound brain uptake.
Application Notes and Protocols for KK-103 Formulation for Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
KK-103 is a novel prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK).[1][2] Endogenous opioids like Leu-ENK have the potential to be potent analgesics with fewer side effects than conventional opioids.[2][3] However, their clinical utility is limited by poor metabolic stability and low membrane permeability when administered systemically.[2][3][4] this compound was developed to overcome these limitations by enhancing metabolic stability and membrane permeability, allowing for systemic administration via subcutaneous injection.[3][5] Preclinical studies in mice have shown that this compound produces sustained antinociceptive and antidepressant-like effects.[1][3][5] Notably, this compound appears to have a more favorable safety profile than morphine, with no observed respiratory depression, physical dependence, or analgesic tolerance in the models and timelines studied.[3][6][7]
Mechanism of Action
This compound is a prodrug that is converted to the active Leu-ENK in vivo.[1][5] The analgesic and antidepressant effects of this compound are primarily mediated through the activation of the delta-opioid receptor (DOR).[1][6] The N-pivaloyl modification in this compound enhances its stability and allows it to be absorbed systemically after subcutaneous injection.[5][6][7] Following administration, it is believed that this compound is converted to Leu-ENK, which then acts on opioid receptors in the central nervous system.[1][6][7][8][9]
Pharmacokinetic Profile
This compound demonstrates significantly improved plasma stability and systemic exposure compared to Leu-ENK.[1][2] After subcutaneous injection in mice, this compound is rapidly absorbed, with plasma concentrations detectable as early as 2.5 minutes and peaking at 5 minutes.[5]
| Parameter | This compound | Leu-ENK | Reference |
| Plasma Half-life (in vitro) | 37 hours | 25 minutes | [6] |
| Time to Peak Plasma Concentration (Tmax) | 5 minutes | Not reported | [5] |
| Detection in Plasma | Still detectable at 1 hour post-injection | Rapidly degraded | [5][6] |
Preclinical Efficacy
Studies in murine models have demonstrated the antinociceptive and antidepressant-like effects of this compound.
Antinociceptive Effects
| Experimental Model | This compound (13 mg/kg, s.c.) | Morphine (10 mg/kg, s.c.) | Leu-ENK (13 mg/kg, s.c.) | Reference |
| Hot-Plate Test (%MPE·h) | 142 ± 15 | 138 ± 12 | 14 ± 6 | [6] |
| Formalin Test (Phase 2 Licking Time) | Reduced by ~50-60% vs. vehicle | Significant reduction vs. vehicle | Not reported | [4][6][7] |
| Onset of Action | 1.5 hours | 30 minutes | Not reported | [5] |
| Peak Effect | 2-3 hours | 30 minutes | Not reported | [5] |
| Duration of Action | Significant effect up to 5 hours | Effects diminish within 2 hours | Not reported | [5] |
Antidepressant-like Effects
This compound has been shown to produce antidepressant-like activity comparable to the antidepressant desipramine.[1][2]
Safety Profile
In preclinical studies, this compound has demonstrated a favorable safety profile compared to conventional opioids like morphine.[3]
-
Respiratory Depression: No breathing depression was observed.[6][7]
-
Physical Dependence and Tolerance: Did not induce physical dependence or tolerance in the models and timelines studied.[3][6][7]
-
Gastrointestinal Effects: Minimal gastrointestinal inhibition.[1][2]
Experimental Protocols
The following are generalized protocols based on descriptions of preclinical studies of this compound. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Preparation and Subcutaneous Administration of this compound
Note: The specific formulation details for this compound (e.g., excipients, concentration) are not publicly available. This protocol provides a general guideline for subcutaneous injection in a research setting.
-
Reconstitution: Dissolve the lyophilized this compound powder in a sterile, physiologically compatible vehicle (e.g., sterile saline or phosphate-buffered saline) to the desired concentration. Ensure complete dissolution.
-
Animal Preparation: Acclimatize the animals (e.g., CD-1 mice) to the experimental environment.[10] Gently restrain the animal.
-
Injection Site: The preferred sites for subcutaneous injection are the loose skin over the back of the neck or the flank.[11][12] Rotate injection sites if multiple injections are required.[11]
-
Injection Procedure:
-
Pinch a fold of skin at the chosen injection site.
-
Insert a short needle (e.g., 27-30 gauge) into the base of the skin fold, parallel to the body.
-
Inject the desired volume of the this compound solution into the subcutaneous space. The injection volume is typically less than 1.5 mL.[11]
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Hot-Plate Test for Antinociceptive Efficacy
This protocol is used to assess the thermal nociceptive response.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimatization: Place the mice on the hot plate (in a restraining cylinder) for a brief period before the experiment to acclimate them.
-
Baseline Measurement: Determine the baseline latency for each mouse to show a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 13 mg/kg, s.c.), a vehicle control, or a positive control like morphine (e.g., 10 mg/kg, s.c.).[7]
-
Post-Treatment Measurement: At predetermined time points after injection (e.g., 30, 60, 90, 120, 180, 240, 300 minutes), place the mouse back on the hot plate and record the latency to the nociceptive response.[5]
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The area under the curve (AUC) of the %MPE over time can be calculated to represent the overall antinociceptive effect.[6][7]
Protocol 3: Formalin Test for Inflammatory Pain
This protocol assesses the response to a persistent inflammatory pain stimulus.
-
Acclimatization: Place the mice in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound, vehicle, or a positive control subcutaneously prior to the formalin injection.[7]
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 5%) into the plantar surface of a hind paw.
-
Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the total time spent licking and biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the total licking/biting time between the different treatment groups for each phase.
Disclaimer
This document is intended for informational purposes for research and development professionals. The information provided is based on preclinical data and does not constitute medical advice. All experimental work should be conducted in accordance with institutional and national guidelines for animal care and use. The specific formulation of this compound for subcutaneous injection is not detailed in the available public literature.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 4. Shyh-Dar Li | Graduate and Postdoctoral Studies [grad.ubc.ca]
- 5. youtube.com [youtube.com]
- 6. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Injection: What It Is and How to Give One [healthline.com]
- 12. Subcutaneous Drug Delivery and Development | Subcutaneous Delivery of Drugs | Oakwood Labs [oakwoodlabs.com]
Troubleshooting & Optimization
Technical Support Center: Improving KK-103 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of KK-103 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a prodrug of the endogenous opioid peptide Leu-enkephalin.[1][2][3][4] It is designed to have increased plasma stability compared to its parent compound.[2][4] Like many peptide-based molecules, this compound may exhibit solubility challenges in aqueous solutions, which can impact its formulation for consistent and effective in vivo administration, particularly for achieving desired concentrations for subcutaneous injections.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
A2: Before committing the entire batch, it is crucial to perform a small-scale solubility test. Start by attempting to dissolve a small, known amount of lyophilized this compound in sterile, distilled water to a target concentration (e.g., 1 mg/mL).[5] Observe for complete dissolution, which should result in a clear, particle-free solution. If solubility in water is limited, proceed to test other solvents as outlined in the troubleshooting guide below.
Q3: Are there any general considerations for handling this compound to maintain its integrity?
A3: Yes, proper handling is critical for peptide stability. Before opening, centrifuge the vial to collect all lyophilized powder at the bottom.[5] When preparing solutions, use sterile and, if possible, oxygen-free buffers.[6] To aid dissolution and prevent aggregation, gentle sonication (e.g., 3 cycles of 10 seconds on ice) can be employed.[6] For long-term storage, it is recommended to store lyophilized this compound at -20°C.[7]
Troubleshooting Guide: Enhancing this compound Solubility
This guide addresses common issues encountered when preparing this compound for in vivo studies.
Issue 1: this compound does not fully dissolve in aqueous buffers (e.g., PBS, Saline).
-
Potential Cause: The physicochemical properties of this compound, such as its amino acid composition and potential hydrophobicity, may limit its solubility in neutral aqueous solutions.
-
Troubleshooting Steps:
-
pH Adjustment: Based on the isoelectric point (pI) of this compound (which can be predicted from its amino acid sequence), adjust the pH of the buffer. For a basic peptide (net positive charge), adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can improve solubility. For an acidic peptide (net negative charge), a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.[5][8]
-
Co-solvents: If pH adjustment is insufficient, consider using a small percentage of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its low toxicity.[6] Start with a minimal amount of pure DMSO to dissolve the peptide, and then slowly add the aqueous buffer to the desired final concentration while vortexing.[5]
-
Physical Aids: Gentle warming (to around 30-40°C) or sonication can help overcome the energy barrier for dissolution.[5][9] However, avoid excessive heat, which could degrade the peptide.
-
Issue 2: this compound precipitates out of solution upon addition of aqueous buffer to an organic solvent stock.
-
Potential Cause: The final concentration of the organic solvent may be too low to maintain the solubility of this compound in the aqueous buffer.
-
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: Experiment with different final percentages of the organic co-solvent. It is crucial to ensure the final concentration is well-tolerated in your in vivo model.
-
Alternative Co-solvents: If DMSO is not suitable for your experiment, other options like ethanol or polyethylene glycol (PEG) 300/400 can be tested.
-
Formulation with Excipients: Incorporate solubilizing excipients into your formulation. Surfactants (e.g., Polysorbate 80) or cyclodextrins can help to keep hydrophobic compounds in solution.[8]
-
Issue 3: High variability in experimental results between different batches of this compound formulation.
-
Potential Cause: Inconsistent formulation preparation, leading to variations in the actual concentration of solubilized this compound.
-
Troubleshooting Steps:
-
Standardize Protocol: Develop and strictly adhere to a standardized protocol for formulation preparation, including the order of reagent addition, mixing times, and temperature.[5]
-
Visual Inspection: Always visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Concentration Verification: If possible, analytically verify the concentration of this compound in the final formulation before in vivo administration using a suitable method like HPLC.
-
Experimental Protocols
Protocol 1: Step-wise Solubilization of this compound
This protocol provides a systematic approach to finding a suitable solvent for this compound.
-
Initial Water Solubility Test:
-
Weigh a small amount (e.g., 1 mg) of lyophilized this compound.
-
Add sterile, distilled water to achieve a concentration of 1 mg/mL.
-
Vortex briefly and observe for dissolution.
-
-
pH Adjustment:
-
If insoluble in water, prepare two additional 1 mg/mL suspensions.
-
To one, add 10% acetic acid dropwise while vortexing.
-
To the other, add 0.1 M ammonium bicarbonate dropwise while vortexing.
-
Observe for clarity.
-
-
Organic Solvent Test:
-
If still insoluble, take a fresh 1 mg aliquot of this compound.
-
Add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until fully dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the final desired volume while continuously vortexing.
-
Protocol 2: Preparation of a this compound Formulation for Subcutaneous Injection
This is a general example; specific concentrations and excipients should be optimized for your experimental needs and animal model.
-
Stock Solution Preparation:
-
Based on the results from Protocol 1, dissolve this compound in an appropriate solvent (e.g., 10% DMSO in water) to create a concentrated stock solution.
-
-
Final Formulation:
-
Aseptically dilute the stock solution with a sterile, isotonic vehicle suitable for subcutaneous injection (e.g., saline or PBS) to the final desired concentration.
-
Consider including stabilizing excipients such as buffers (e.g., phosphate or tris), polyols (e.g., mannitol or sorbitol), or a non-ionic surfactant (e.g., Polysorbate 80 at 0.01-0.1%).[6]
-
-
Quality Control:
-
Visually inspect the final formulation for clarity and absence of particles.
-
If required, filter the solution through a 0.22 µm sterile filter.
-
Data Presentation
Table 1: Common Solvents and Excipients for Peptide Formulations
| Category | Examples | Purpose | Considerations for In Vivo Use |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Saline, Tris Buffer | Maintain pH, provide isotonicity | Generally well-tolerated. |
| pH Modifiers | Acetic Acid, Ammonium Bicarbonate | Improve solubility of charged peptides | Use dilute solutions; ensure final pH is physiologically compatible. |
| Co-solvents | DMSO, Ethanol, PEG 300/400 | Increase solubility of hydrophobic peptides | Final concentration must be non-toxic to the animal model. |
| Surfactants | Polysorbate 80, Polysorbate 20 | Enhance solubility and stability, prevent aggregation | Use at low concentrations (typically <0.1%).[8] |
| Bulking Agents/Cryoprotectants | Mannitol, Sucrose, Glycine | Provide bulk for lyophilized products, protect during freezing | Generally considered safe. |
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting the solubilization of this compound.
References
- 1. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides as functional excipients for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-specific down-regulation of the human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 9. Injectable peptide-based hydrogel formulations for the [orgc.research.vub.be]
Navigating the Nuances of KK-103: A Technical Support Center for Experimental Reproducibility
The following technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and ensure the reproducibility of experiments involving KK-103, a novel precursor of the endogenous opioid peptide Leu-enkephalin (Leu-ENK).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an N-pivaloyl analog of Leu-enkephalin (Leu-ENK), an endogenous opioid peptide.[3][4] It is designed as a prodrug to overcome the high proteolytic instability of Leu-ENK.[1][2] this compound exhibits a significantly extended plasma half-life compared to Leu-ENK.[3][5] It is believed to exert its biological effects by converting to Leu-ENK in vivo, which then acts as an agonist at opioid receptors, primarily the delta opioid receptor.[2] This activation leads to antinociceptive (pain-relieving) and antidepressant-like effects.[2]
Q2: What are the key advantages of using this compound over native Leu-ENK in experiments?
A2: The principal advantage of this compound is its enhanced stability. Native Leu-ENK is rapidly degraded in plasma, with a very short half-life, making it challenging to use in systemic administration models.[2][3] this compound, on the other hand, demonstrates markedly increased plasma stability, with studies showing a half-life of 37 hours in mouse plasma, a roughly 90-fold increase over Leu-ENK.[3] This improved pharmacokinetic profile allows for more sustained systemic exposure and prolonged biological effects.
Q3: How should I handle and store this compound to ensure its integrity?
A3: As a peptide-based compound, proper handling and storage are critical for maintaining the integrity of this compound. While specific stability data under various conditions are not extensively published, general best practices for peptides should be followed. These include:
-
Storage: Store lyophilized this compound at -20°C or -80°C for long-term storage.
-
Reconstitution: Reconstitute the peptide in a suitable solvent (e.g., sterile, nuclease-free water or a buffer recommended by the supplier) immediately before use.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade peptides, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.
-
Solution Stability: The stability of this compound in solution at various temperatures (e.g., 4°C or room temperature) should be experimentally determined if it needs to be stored for any length of time before use.
Q4: What are some potential sources of variability when working with this compound in cell-based assays?
A4: Reproducibility in cell-based assays can be influenced by several factors:
-
Cell Line and Passage Number: Different cell lines may express varying levels of opioid receptors or the enzymes responsible for converting this compound to Leu-ENK. Using a consistent cell line and passage number is crucial.
-
Serum Batch Variability: Components in fetal bovine serum (FBS) can vary between batches and may affect cell signaling and the stability of this compound.
-
Assay Conditions: Inconsistent incubation times, cell seeding densities, and reagent concentrations can all contribute to variability.
-
Compound Solubility: Ensure complete solubilization of this compound in the assay medium to avoid inaccurate dosing.
Q5: What should I consider when designing in vivo experiments with this compound?
A5: For in vivo studies, several factors can impact the reproducibility of your results:
-
Animal Strain, Age, and Sex: These biological variables can influence drug metabolism and response.
-
Route of Administration: The chosen route (e.g., subcutaneous, intravenous, intraperitoneal) will affect the pharmacokinetic profile of this compound.
-
Dosing and Formulation: Ensure accurate and consistent dosing. The vehicle used to formulate this compound should be well-tolerated and not interfere with the experimental outcome.
-
Metabolism: Be aware that the conversion of this compound to Leu-ENK is a critical step for its activity in vivo. Factors affecting this conversion could lead to variability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Peptides can be susceptible to degradation, leading to reduced potency. |
| Low expression of opioid receptors | Confirm the expression of the target opioid receptor (primarily delta) in your cell line using techniques like qPCR, Western blot, or flow cytometry. | The cellular response is dependent on the presence of the target receptor. |
| Inefficient conversion to Leu-ENK | If the assay relies on the conversion of this compound to Leu-ENK, consider that the necessary enzymes may be absent or at low levels in your cell line. You could compare the activity of this compound with that of Leu-ENK directly in your assay. | The prodrug requires activation to its active form. |
| Suboptimal assay conditions | Optimize cell seeding density, treatment duration, and the concentration of other reagents. | Cell state and assay parameters can significantly influence the outcome. |
Issue 2: High variability in animal responses to this compound in in vivo studies.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent drug administration | Ensure precise and consistent administration technique, especially for subcutaneous or intraperitoneal injections. | The amount of compound delivered can vary with injection technique. |
| Variability in this compound metabolism | Use animals of the same age, sex, and genetic background. Control for environmental factors that can influence metabolism (e.g., diet, stress). | The conversion of this compound to Leu-ENK can be influenced by physiological factors. |
| Formulation issues | Ensure that this compound is fully dissolved in the vehicle and that the formulation is stable. | Precipitation of the compound can lead to inaccurate dosing. |
| Off-target effects | While this compound is designed to be specific, high doses may lead to off-target effects. Perform dose-response studies to identify the optimal therapeutic window. | Unintended biological effects can confound results. |
Data Summary
In Vitro Stability of this compound
| Matrix | Compound | Half-life |
| Mouse Plasma | Leu-ENK | 25 minutes |
| Mouse Plasma | This compound | 37 hours |
Data summarized from a published study.[3]
In Vivo Efficacy of this compound in the Murine Hot-Plate Model
| Compound | Efficacy (%MPE·h) |
| Leu-ENK | 14 |
| This compound | 142 |
%MPE·h represents the percentage of maximum possible effect integrated over time.[3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
Objective: To determine the in vitro stability of this compound in plasma.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Spike fresh plasma (e.g., mouse, rat, human) with this compound to a final concentration of 10 µg/mL. Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots of the plasma at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: At each time point, stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of intact this compound using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t1/2) of the compound in plasma.
Protocol 2: Hot-Plate Test for Antinociceptive Activity
Objective: To evaluate the pain-relieving effects of this compound in a rodent model.
Methodology:
-
Animal Acclimation: Acclimate mice to the hot-plate apparatus (maintained at a constant temperature, e.g., 55°C) for several days before the experiment.
-
Baseline Measurement: On the day of the experiment, measure the baseline latency for each mouse to elicit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., at a dose of 10 mg/kg) or vehicle control via a specific route (e.g., subcutaneous injection).
-
Post-Treatment Measurements: Measure the response latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The area under the curve (AUC) of the %MPE versus time plot can be calculated to represent the total antinociceptive effect.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - American Chemical Society - Figshare [acs.figshare.com]
- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective and Safe Enkephalin Analog for Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting variable results in KK-103 behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KK-103 in behavioral assays. The information is tailored for scientists and drug development professionals to address common issues and ensure the generation of reliable and reproducible data.
Troubleshooting Guide: Variable Results in this compound Behavioral Assays
This guide is designed in a question-and-answer format to directly address specific issues that may lead to variable results in your experiments involving this compound.
Question 1: We are observing significant variability in the antinociceptive effect of this compound in the hot plate test between different cohorts of animals. What could be the cause?
Answer: Variability in antinociceptive assays can stem from several factors, particularly when working with a prodrug like this compound. Here are the primary areas to investigate:
-
Pharmacokinetics and Metabolism: this compound is a prodrug that needs to be converted to the active metabolite, Leu-Enkephalin, to exert its effect.[1] The rate of this conversion can be influenced by individual differences in enzyme activity, which can vary with the age, sex, and even the gut microbiome of the animals.
-
Time of Testing: The onset of action for this compound is slower and its activity is more prolonged compared to standard opioids like morphine.[2] Testing at a single, early time point might miss the peak effect or capture variable onset times between animals.
-
Animal Handling and Stress: Stress is a well-known modulator of the endogenous opioid system and pain perception. Inconsistent handling, excessive noise, or other environmental stressors can lead to significant variations in baseline nociceptive thresholds and the response to this compound.
-
Housing Conditions: Social hierarchy within a cage can influence stress levels and physiological responses to drugs.[1] Dominant and subordinate animals may exhibit different baseline pain sensitivities and drug responses.
Question 2: The antidepressant-like effects of this compound in the forced swim test are inconsistent. Why might this be happening?
Answer: In addition to the general factors mentioned above, inconsistent antidepressant-like effects can be attributed to:
-
Baseline Immobility: The forced swim test is sensitive to baseline levels of activity and stress. Factors such as the time of day of testing (circadian rhythms) and the specific strain of the animal can significantly impact immobility time, potentially masking the effects of this compound.
-
Experimenter Variability: Subtle differences in how experimenters handle the animals and score the behavior (e.g., definition of immobility) can introduce significant variability. It is crucial to have standardized protocols and blinded scoring.
-
Drug Administration Route and Timing: this compound is administered systemically.[1] The route of administration (e.g., subcutaneous, intraperitoneal) and the time between administration and testing need to be precisely controlled to ensure consistent drug exposure in the brain.
Question 3: We are not observing the expected prolonged duration of action of this compound compared to morphine. What should we check?
Answer: If the prolonged action of this compound is not being observed, consider the following:
-
Dose Selection: The dose-response relationship for this compound's duration of action may differ from its acute analgesic effect. It might be necessary to perform a dose-response study specifically looking at later time points.
-
Metabolic Stability in Your Animal Model: While this compound is designed for increased plasma stability, there could be species- or strain-specific differences in the enzymes responsible for its conversion and degradation.[1][3]
-
Assay Sensitivity: The behavioral assay being used might not be sensitive enough to detect subtle effects at later time points. Consider using a model of persistent pain, like the formalin test, which has a distinct late phase that may be more sensitive to the prolonged action of this compound.[1]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound? A: this compound is a prodrug of Leu-Enkephalin, which is an endogenous agonist for opioid receptors. Its pain-relieving effects are primarily mediated through the activation of the delta-opioid receptor.[1][2]
Q: What are the known behavioral effects of this compound? A: this compound has demonstrated antinociceptive (pain-relieving) effects in models of acute and inflammatory pain, as well as antidepressant-like activity.[1][2][4]
Q: Does this compound have the same side effects as traditional opioids? A: Studies have shown that this compound produces minimal gastrointestinal inhibition (constipation) and does not cause sedation at effective doses.[1][4] It also appears to have a lower potential for analgesic tolerance and physical dependence compared to conventional opioids.[4]
Q: What is the recommended route of administration for this compound? A: this compound is designed for systemic administration to increase its stability and allow it to reach the central nervous system.[1] Subcutaneous injection has been used in published studies.[5]
Quantitative Data Summary
Table 1: Pharmacokinetic and Efficacy Profile of this compound
| Parameter | This compound | Leu-Enkephalin | Morphine |
| Plasma Stability | Markedly Increased[1][3] | Low | High |
| Brain Uptake | Observed after systemic administration[1] | Very Low | High |
| Onset of Action | Slower (peak at 2-3 hours post-injection)[2] | Rapid | Rapid |
| Duration of Action | Prolonged (effects observed up to 5 hours)[2] | Very Short | Moderate |
| Primary Receptor | Delta-Opioid Receptor[1][2] | Delta-Opioid Receptor | Mu-Opioid Receptor |
Detailed Experimental Protocols
Ramped Hot Plate Test for Antinociception
Objective: To assess the thermal nociceptive threshold in response to a gradually increasing temperature.
Methodology:
-
Apparatus: A hot plate apparatus with a surface that can be heated at a controlled, linear rate.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the day of testing, allow animals to acclimate to the testing apparatus for 5-10 minutes.
-
Baseline Measurement: Place the animal on the unheated plate. Start the heating ramp (e.g., from 32°C to 55°C over 5 minutes). Record the temperature at which the animal shows a nociceptive response (e.g., licking a paw, jumping). This is the baseline latency.
-
Drug Administration: Administer this compound or vehicle control (e.g., subcutaneously).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120, 180, 240, 300 minutes), repeat the hot plate test and record the response latency. A cut-off temperature should be established to prevent tissue damage.
-
Data Analysis: The data can be expressed as the raw latency (in seconds or temperature) or as the percentage of maximum possible effect (%MPE).
Formalin Test for Inflammatory Pain
Objective: To assess the response to a persistent inflammatory pain stimulus.
Methodology:
-
Apparatus: A transparent observation chamber with a mirror placed at a 45-degree angle below the floor to allow for an unobstructed view of the animal's paws.
-
Acclimation: Acclimate the animals to the observation chamber for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 20 µL of a 5% solution) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, return the animal to the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. This is typically done in 5-minute intervals for a total of 60 minutes.
-
Data Analysis: The data is typically divided into two phases: the early phase (first 5-10 minutes), representing acute nociception, and the late phase (approximately 15-60 minutes), representing inflammatory pain. The total time spent in nociceptive behaviors in each phase is calculated.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the hot plate test.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KK-103 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of KK-103 for maximum efficacy in preclinical studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of Leu-Enkephalin (LENK), an endogenous delta-opioid receptor agonist.[1] As a prodrug, this compound is chemically modified to enhance its stability in plasma and improve its systemic absorption compared to its parent compound, LENK.[1] Following administration, this compound is converted in vivo to LENK, which then primarily activates delta-opioid receptors to produce its analgesic and antidepressant-like effects.[1]
Q2: What is the recommended starting dose for this compound in mice?
A2: Based on dose-response studies in mice, a starting dose of 5 mg/kg administered subcutaneously is recommended. Significant antinociceptive effects have been observed to begin at this dosage in both the ramped hot plate and formalin test models.
Q3: What is the optimal dose range for this compound to achieve maximum efficacy?
A3: The peak antinociceptive effects of this compound in mice have been observed in the dose range of 10-20 mg/kg (subcutaneous administration).
Q4: Are there any concerns with dose escalation? What happens at higher doses?
A4: Yes, researchers should be cautious with significant dose escalation. In preclinical mouse models, a dose of 50 mg/kg was found to be ineffective, suggesting a potential bell-shaped dose-response curve or the onset of dose-limiting side effects. It is recommended to perform a thorough dose-response study within the 5-20 mg/kg range to identify the optimal dose for your specific experimental conditions.
Q5: What is the expected onset and duration of action for this compound?
A5: Due to its nature as a prodrug, this compound exhibits a delayed onset and prolonged duration of action. Significant analgesic effects are typically observed around 1.5 hours post-administration, with peak effects occurring between 2 to 3 hours. The effects can last for up to 5 hours.
Q6: Are there any observed sex differences in the efficacy of this compound?
A6: In preclinical studies involving mice, no significant differences in the analgesic efficacy of this compound have been observed between male and female subjects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low efficacy observed at expected effective doses (5-20 mg/kg). | Improper drug preparation or storage: this compound solution may have degraded. | Prepare fresh solutions of this compound for each experiment. Store the compound according to the manufacturer's instructions, protected from light and at the recommended temperature. |
| Incorrect administration: Subcutaneous injection may have been administered too superficially (intradermal) or too deep (intramuscular), affecting absorption. | Review and practice proper subcutaneous injection techniques for mice. Ensure a "tent" of skin is created and the needle is inserted at the correct angle and depth. | |
| Timing of behavioral assessment: As a prodrug, this compound has a delayed onset of action. | Ensure that behavioral testing is conducted within the optimal window of efficacy (1.5 to 5 hours post-injection), with peak effects expected between 2 and 3 hours. | |
| High variability in animal responses. | Inconsistent injection technique: Variation in the volume or site of injection can lead to different absorption rates. | Standardize the injection procedure across all animals, including the site of injection (e.g., dorsal scapular region), needle gauge, and speed of injection. |
| Individual animal differences: Biological variability is inherent in animal studies. | Increase the number of animals per group to improve statistical power and account for individual variations. Ensure proper randomization of animals to treatment groups. | |
| Unexpected adverse effects or animal distress. | Dose is too high for the specific animal strain or model: Sensitivity to opioids can vary between different mouse strains. | Start with a lower dose (e.g., 5 mg/kg) and carefully observe the animals for any signs of distress. Perform a dose-escalation study to determine the maximum tolerated dose in your specific model. |
| Contamination of the injectable solution. | Ensure sterile techniques are used for the preparation and administration of this compound to prevent infection or introduction of pyrogens. |
Quantitative Data Summary
The following table summarizes the dose-response data for this compound in mouse models of nociception.
| Dose (mg/kg, s.c.) | Efficacy Level | Notes |
| 1 | No significant effect | |
| 5 | Significant antinociceptive effect | Recommended starting dose. |
| 10-20 | Peak antinociceptive effect | Optimal dose range for maximum efficacy. |
| 50 | Ineffective | Potential for bell-shaped dose-response or adverse effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that these are generalized protocols and may require optimization for your specific laboratory conditions and research questions.
Subcutaneous (s.c.) Injection of this compound in Mice
-
Preparation:
-
Prepare this compound solution in a sterile vehicle (e.g., saline) to the desired concentration.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
Use a new, sterile syringe and needle (27-30 gauge) for each animal.
-
-
Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
-
Injection:
-
Create a "tent" of skin over the dorsal scapular region.
-
Insert the needle, bevel up, at the base of the skin tent at a shallow angle (approximately 30-45 degrees).
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Ramped Hot Plate Test for Thermal Nociception
-
Apparatus:
-
A commercially available ramped hot plate apparatus.
-
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
On the day of the experiment, allow mice to acclimate to the testing apparatus (with the plate at a neutral temperature) for 5-10 minutes.
-
-
Procedure:
-
Administer this compound or vehicle subcutaneously.
-
At the desired time point post-injection (e.g., 1.5, 2, 3, 4, 5 hours), place the mouse on the hot plate, which is set to a non-noxious starting temperature (e.g., 40°C).
-
Initiate the temperature ramp (e.g., a linear increase of 5°C/minute).
-
Observe the mouse for nocifensive behaviors, such as paw licking, paw shaking, or jumping.
-
The latency to the first nocifensive response is recorded as the pain threshold.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Formalin Test for Inflammatory Pain
-
Apparatus:
-
A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the mouse's paws.
-
-
Acclimation:
-
Acclimate the mice to the observation chamber for at least 30 minutes before the experiment.
-
-
Procedure:
-
Administer this compound or vehicle subcutaneously.
-
At the appropriate time point post-drug administration, inject a low concentration of formalin (e.g., 20 µL of a 2.5% formalin solution) subcutaneously into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the mouse spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Visualizations
Caption: Signaling pathway of this compound from administration to physiological effect.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for addressing low efficacy of this compound.
References
potential stability issues of KK-103 in solution
Welcome to the technical support center for KK-103. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential stability issues of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a potent N-pivaloyl analog of Leucine-enkephalin (Leu-ENK), an endogenous opioid peptide.[1] While native enkephalins are promising therapeutic agents, their use is limited by rapid degradation by peptidases in the body, leading to a very short half-life.[1][2][3] this compound is specifically designed to resist this enzymatic degradation, thereby exhibiting significantly enhanced plasma stability.[1][4] Understanding its stability profile is crucial for designing experiments, formulating the compound for in vivo studies, and ensuring accurate and reproducible results.
Q2: What are the primary degradation pathways for a peptide analog like this compound?
A2: As a peptide analog, this compound may be susceptible to several degradation pathways, including:
-
Proteolytic Degradation: Although designed for resistance, cleavage by peptidases such as aminopeptidase N (APN) and neprilysin (NEP) remains a potential, albeit significantly reduced, degradation route.[2][3][5]
-
Chemical Degradation: Like many peptides, this compound can undergo chemical degradation. Key pathways include:
-
Hydrolysis: Cleavage of peptide bonds, which can be influenced by pH and temperature.[6]
-
Oxidation: Residues such as methionine (if present in analogs) or tryptophan are susceptible to oxidation.[7][8]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and function.[6]
-
Aggregation and Fibrillation: Peptides can aggregate and precipitate out of solution, especially at high concentrations or in certain buffer conditions.[6]
-
Q3: How should I store lyophilized this compound?
A3: Lyophilized peptides like this compound should be stored at -20°C or colder, protected from light.[7][8] For peptides containing residues prone to absorbing moisture (hygroscopic), it is advisable to store them in a desiccator.[7] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[8]
Q4: What is the recommended procedure for dissolving and storing this compound in solution?
A4: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[7][8] If storage in solution is necessary, it is recommended to:
-
Use sterile, pH-buffered solutions (typically pH 5-6 for general peptide stability).[7]
-
For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be needed for initial solubilization, followed by dilution with the aqueous buffer.[8]
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness upon dissolution | - Poor solubility in the chosen solvent. - Aggregation at high concentrations. - Incorrect pH of the buffer. | - Try dissolving in a small amount of a suitable organic solvent (e.g., DMSO) before adding the aqueous buffer. - Prepare a more dilute solution. - Adjust the pH of the buffer. The solubility of peptides is often lowest at their isoelectric point. |
| Loss of biological activity over time in solution | - Chemical degradation (hydrolysis, oxidation, etc.). - Proteolytic degradation if the solution is contaminated with proteases (e.g., from serum). - Adsorption to storage container surfaces. | - Prepare fresh solutions before each experiment. - Store solutions as frozen aliquots and minimize freeze-thaw cycles. - Ensure the use of sterile buffers and handling techniques. - Consider using low-protein-binding tubes. |
| Inconsistent results in in vivo experiments | - Degradation of the compound after administration. - Issues with the formulation leading to poor bioavailability. | - While this compound has high plasma stability, ensure the formulation is optimized for the route of administration. - Perform pharmacokinetic studies to understand the in vivo half-life and distribution. |
Quantitative Data Summary
The following table summarizes the reported in vitro stability of this compound compared to native Leucine-enkephalin (Leu-ENK).
| Compound | Matrix | Half-life (t1/2) | Reference |
| This compound | Mouse Plasma | ~37 hours | [1] |
| Leu-ENK | Mouse Plasma | ~2 minutes | [1] |
| This compound | Cerebrospinal Fluid (CSF) | > 24 hours (minimal degradation) | [9] |
| Leu-ENK | Cerebrospinal Fluid (CSF) | Significant degradation within hours | [9] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Plasma
This protocol outlines a general procedure to determine the in vitro stability of this compound in plasma.
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in a minimal amount of DMSO to create a high-concentration stock solution.
-
Further dilute the stock solution in an appropriate aqueous buffer (e.g., PBS, pH 7.4) to the desired working concentration.
-
-
Incubation with Plasma:
-
Obtain fresh plasma (e.g., mouse, rat, or human) containing an anticoagulant (e.g., heparin or EDTA).
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the this compound working solution to achieve the final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Sample Collection and Processing:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-KK-103 mixture.
-
Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate plasma proteins.
-
-
Analysis by LC-MS:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a suitable Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining amount of intact this compound. A C18 reverse-phase column is typically used for peptide analysis.[10][11]
-
The percentage of this compound remaining at each time point is calculated relative to the amount at time zero.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Determine the half-life (t1/2) of this compound in plasma by fitting the data to a first-order decay model.
-
Visualizations
References
- 1. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. almacgroup.com [almacgroup.com]
addressing poor bioavailability of KK-103 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with KK-103. Our goal is to help you navigate potential challenges and ensure accurate interpretation of your results.
Troubleshooting Guide
Issue: Lower than expected plasma concentrations of this compound in pharmacokinetic studies.
Possible Cause 1: Rapid Conversion to Leu-enkephalin (Leu-ENK)
This compound is a prodrug designed for enhanced stability and absorption, which is then converted to the active compound, Leu-ENK, in vivo.[1][2] Observing low concentrations of this compound might indicate its rapid and efficient conversion.
Troubleshooting Steps:
-
Quantify both this compound and Leu-ENK: Develop and validate an analytical method (e.g., LC-MS/MS) capable of simultaneously measuring both the prodrug (this compound) and the active metabolite (Leu-ENK) in plasma samples.
-
Analyze early time points: Collect plasma samples at very early time points post-administration (e.g., 2.5, 5, 10, 15, and 30 minutes) to capture the peak concentration of this compound before significant conversion occurs.[3]
-
In vitro stability assay: To confirm the conversion, incubate this compound with plasma or relevant tissue homogenates (e.g., liver microsomes) and measure the disappearance of this compound and the appearance of Leu-ENK over time.
Possible Cause 2: Suboptimal Formulation for Administration Route
While this compound has improved absorption characteristics, the formulation can still impact its bioavailability.
Troubleshooting Steps:
-
Assess solubility: Determine the solubility of this compound in the vehicle used for administration. Poor solubility can lead to incomplete dissolution and reduced absorption.
-
Consider formulation strategies: If solubility is a limiting factor, explore various formulation approaches to enhance it. These can include the use of co-solvents, cyclodextrins, or lipid-based delivery systems.[4][5][6]
-
pH adjustment: The pH of the formulation can influence the solubility and stability of this compound. Experiment with different pH values to find the optimal range for dissolution and stability.[4][7]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of conversion of this compound to Leu-ENK in plasma.
Materials:
-
This compound
-
Control plasma (e.g., mouse, rat, human)
-
Incubator or water bath at 37°C
-
Analytical equipment (LC-MS/MS)
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into pre-warmed plasma at a final concentration relevant to your in vivo studies.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma.
-
Immediately quench the reaction by adding the quenching solution to precipitate proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentrations of both this compound and Leu-ENK using a validated LC-MS/MS method.
-
Calculate the half-life of this compound and the rate of formation of Leu-ENK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a prodrug of the endogenous opioid peptide Leucine-enkephalin (Leu-ENK).[1][2] Leu-ENK has potent analgesic and antidepressant-like effects but is limited by high proteolytic instability and poor absorption when administered systemically.[1][2] this compound was developed to overcome these limitations by increasing plasma stability and improving systemic absorption, allowing for effective delivery of Leu-ENK to its target receptors.[1][2][3]
Q2: Is poor bioavailability a known issue for this compound?
A2: No, current research indicates that this compound has markedly increased plasma stability and substantially improved systemic absorption compared to Leu-ENK.[1][2][3] If you are observing what appears to be low bioavailability, it is more likely due to its rapid in vivo conversion to Leu-ENK or suboptimal experimental conditions.
Q3: What are the key factors influencing the bioavailability of a compound?
A3: Several factors can affect a drug's bioavailability, including its aqueous solubility, membrane permeability, stability in the gastrointestinal tract, and susceptibility to first-pass metabolism.[8] Strategies to improve bioavailability often focus on enhancing solubility and permeability through various formulation and chemical modification techniques.[4][5][6]
Q4: What analytical methods are recommended for quantifying this compound and Leu-ENK?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurately and sensitively quantifying this compound and its active metabolite, Leu-ENK, in biological matrices like plasma. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding the pharmacokinetic profile of this compound.
Data Summary
Table 1: In Vitro Stability of this compound vs. Leu-ENK
| Compound | Matrix | Incubation Time (hours) | Remaining Compound (%) |
| Leu-ENK | Plasma | 0.5 | < 10 |
| This compound | Plasma | 5 | > 90 |
| Leu-ENK | CSF | 0.5 | ~ 50 |
| This compound | CSF | 5 | > 90 |
Data synthesized from available research indicating significantly improved stability of this compound.[3]
Visualizations
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. upm-inc.com [upm-inc.com]
- 6. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. omicsonline.org [omicsonline.org]
minimizing side effects in KK-103 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Leu-enkephalin prodrug, KK-103, in animal studies. The focus is on minimizing and accurately assessing potential side effects compared to traditional opioids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
A1: this compound is a prodrug of Leu-enkephalin (Leu-ENK), an endogenous delta-opioid receptor agonist.[1][2] It is designed for enhanced plasma stability, allowing for systemic administration and central nervous system effects.[1][3][4] Its primary therapeutic effects observed in animal models are prolonged pain relief (antinociception) and antidepressant-like activity.[1][4]
Q2: What are the known side effects of this compound in animal studies?
A2: Preclinical studies indicate that this compound has a significantly improved safety profile compared to conventional opioids like morphine.[4][5] It is reported to cause minimal gastrointestinal inhibition and no sedation.[1][2][3] Furthermore, studies have shown that this compound does not induce respiratory depression, physical dependence, or tolerance, which are common and severe side effects of morphine.[4][5]
Q3: How does the side effect profile of this compound compare to morphine?
Q4: What is the mechanism of action of this compound?
A4: this compound is converted to the active metabolite, Leu-enkephalin, in vivo.[1] Leu-enkephalin then primarily activates the delta-opioid receptors, which are G-protein coupled receptors.[1][4] This activation is responsible for its analgesic and antidepressant effects.
Troubleshooting Guides for Side Effect Assessment
Issue 1: Observing Unexpected Gastrointestinal Slowing
Potential Cause: While this compound is reported to have minimal gastrointestinal inhibition, high doses or individual animal variability might lead to some effect. Opioid receptors in the gut can influence motility.
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to determine the threshold at which gastrointestinal effects, if any, appear. Compare this with a morphine-treated group to quantify the difference in potency for this side effect.
-
Accurate Transit Time Measurement: Utilize a standardized method like the charcoal meal test to quantitatively measure gastrointestinal transit time. (See Experimental Protocol 1).
-
Fecal Pellet Output: Monitor the number and weight of fecal pellets over a set period (e.g., 24 hours) post-administration. This provides a non-invasive measure of gut motility.
Issue 2: Concerns About Potential Respiratory Depression
Potential Cause: Although preclinical data suggests this compound does not cause respiratory depression, it is a critical safety parameter to assess for any novel opioid-like compound.
Troubleshooting Steps:
-
Whole-Body Plethysmography: This is the gold-standard non-invasive method for measuring respiratory function in conscious, freely moving animals. It allows for the precise measurement of respiratory rate, tidal volume, and minute volume. (See Experimental Protocol 2).
-
Dose Escalation Studies: Carefully designed dose-escalation studies should be performed to identify any potential dose-dependent effects on respiration. A comparison with a potent respiratory depressant like morphine is essential.
-
Blood Gas Analysis: For a more in-depth analysis, arterial blood gas levels (pO₂, pCO₂) can be measured to detect any changes in gas exchange.
Issue 3: Ambiguous Sedative Effects
Potential Cause: Subjective observation of sedation can be unreliable. It is important to use objective, quantitative methods to assess locomotor activity.
Troubleshooting Steps:
-
Open Field Test: This is a standard behavioral test to objectively measure locomotor activity and exploratory behavior. A reduction in distance traveled and movement speed can indicate sedation. (See Experimental Protocol 3).
-
Control for Novelty and Time of Day: Ensure that animals are properly habituated to the testing environment and that all tests are conducted at the same time of day to minimize confounding variables.
-
Comparative Analysis: Always include a vehicle control group and a positive control for sedation (e.g., a known sedative or a high dose of morphine) to validate the experimental setup.
Data Presentation
While specific quantitative data for this compound side effects are not publicly available, the following tables provide a template for researchers to structure their data for clear comparison.
Table 1: Gastrointestinal Transit (Charcoal Meal Test)
| Treatment Group (Dose) | N | Total Small Intestine Length (cm) | Distance Traveled by Charcoal (cm) | Percent Transit (%) |
| Vehicle | ||||
| Morphine (e.g., 10 mg/kg) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Table 2: Respiratory Function (Whole-Body Plethysmography)
| Treatment Group (Dose) | N | Baseline Respiratory Rate (breaths/min) | Post-Dose Respiratory Rate (breaths/min) | Change in Respiratory Rate (%) |
| Vehicle | ||||
| Morphine (e.g., 10 mg/kg) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Table 3: Locomotor Activity (Open Field Test)
| Treatment Group (Dose) | N | Total Distance Traveled (m) | Time Spent in Center (s) | Rearing Frequency |
| Vehicle | ||||
| Morphine (e.g., 10 mg/kg) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Experimental Protocols
Experimental Protocol 1: Gastrointestinal Transit (Charcoal Meal Test)
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound, morphine, or vehicle via the intended route (e.g., subcutaneous or intraperitoneal injection).
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2 mL of a 5% charcoal suspension in 10% gum arabic.
-
Euthanasia and Dissection: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Calculation: Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) x 100.
Experimental Protocol 2: Respiratory Function (Whole-Body Plethysmography)
-
Acclimation: Place individual, unrestrained mice in the plethysmography chambers and allow them to acclimate for at least 30-60 minutes until they are calm.
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Remove the mouse, administer the test compound (this compound, morphine, or vehicle), and immediately return it to the chamber.
-
Post-Dose Recording: Continuously record respiratory parameters for a defined period (e.g., 1-2 hours).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, magnitude, and duration of any respiratory effects compared to baseline.
Experimental Protocol 3: Locomotor Activity (Open Field Test)
-
Apparatus: Use a square arena (e.g., 40x40 cm) with walls to prevent escape. The arena should be in a quiet, dimly lit room.
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound, morphine, or vehicle.
-
Test Procedure: At the expected time of peak drug effect, place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Acquisition: Use an automated video-tracking system to record the mouse's activity. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the locomotor parameters between treatment groups. A significant decrease in distance traveled is indicative of sedation.
Mandatory Visualizations
References
- 1. Item - A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - figshare - Figshare [figshare.com]
- 2. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Confirming In Vivo Conversion of KK-103 to Leu-ENK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vivo conversion of the prodrug KK-103 to its active metabolite, Leucine-enkephalin (Leu-ENK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its conversion to Leu-ENK important?
A1: this compound is a prodrug of the endogenous opioid peptide Leu-ENK.[1][2][3] Leu-ENK has potent analgesic and antidepressant properties but is limited by its high proteolytic instability and poor systemic bioavailability.[1][2][4] this compound is designed to overcome these limitations by increasing plasma stability and systemic absorption, allowing for effective delivery of Leu-ENK to its target receptors in the central nervous system.[1][2] The therapeutic effects of this compound are primarily attributed to its conversion to Leu-ENK in vivo.[1][2]
Q2: How can I confirm the in vivo conversion of this compound to Leu-ENK in my animal model?
A2: The most common and reliable method is to administer this compound to your animal model (e.g., mice) and then measure the concentrations of both this compound and Leu-ENK in biological matrices, such as plasma and brain homogenates, over time. This is typically achieved using a sensitive and specific analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q3: What are the expected pharmacokinetic profiles of this compound and Leu-ENK after administration of the prodrug?
A3: Following administration of this compound, you should observe a rapid appearance of this compound in the plasma, followed by a decline as it is metabolized and cleared. Concurrently, the concentration of Leu-ENK should increase, reaching a peak concentration (Cmax) at a later time point (Tmax) than this compound, and then gradually decline. This temporal relationship provides evidence of the prodrug conversion.
Q4: Can I use radiolabeled this compound to trace its distribution?
A4: Yes, studies have utilized radiolabeled this compound to demonstrate its uptake into the brain, providing evidence that the prodrug can cross the blood-brain barrier to exert its central effects.[1][2]
Troubleshooting Guides
Issue 1: Low or undetectable levels of Leu-ENK in plasma or brain samples.
| Possible Cause | Troubleshooting Step |
| Inadequate sample collection and handling: Leu-ENK is susceptible to rapid degradation by peptidases in biological samples. | - Collect blood in tubes containing protease inhibitors (e.g., EDTA, aprotinin).- Process samples on ice and freeze them at -80°C as quickly as possible.- For brain tissue, use rapid harvesting techniques and immediately homogenize in the presence of protease inhibitors or flash-freeze in liquid nitrogen. |
| Insufficient sensitivity of the analytical method: Leu-ENK concentrations may be below the limit of detection of your assay. | - Optimize your LC-MS/MS method for maximum sensitivity. This includes selecting the most intense and specific MRM transitions, optimizing cone voltage and collision energy, and using a high-efficiency chromatography column.- Consider a sample pre-concentration step, such as solid-phase extraction (SPE). |
| Rapid metabolism and clearance of Leu-ENK: The sampling time points may have missed the peak concentration of Leu-ENK. | - Conduct a pilot study with more frequent early sampling time points to capture the Cmax of Leu-ENK. |
| Inefficient conversion of this compound: The conversion rate in your specific animal model or under your experimental conditions might be lower than expected. | - Verify the formulation and administration of this compound to ensure accurate dosing.- Consider potential species differences in metabolic enzymes responsible for the conversion. |
Issue 2: High variability in measured concentrations of this compound and Leu-ENK.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample collection and processing: Variability in handling can lead to differential degradation of the analytes. | - Standardize your sample collection and processing protocol and ensure all samples are treated identically. |
| Analytical instrument variability: Fluctuations in instrument performance can introduce variability. | - Use a stable, isotopically labeled internal standard for both this compound and Leu-ENK to normalize for variations in sample preparation and instrument response.- Perform regular system suitability checks and calibrations. |
| Biological variability: Inherent differences between individual animals can contribute to variability. | - Increase the number of animals per group to improve statistical power.- Ensure animals are of the same age, sex, and strain, and are housed under identical conditions. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Drug Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., saline or PBS).
-
Administer this compound via the desired route (e.g., subcutaneous or intravenous injection) at a specific dose (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples via cardiac puncture or tail vein bleeding at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing EDTA and a protease inhibitor cocktail.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
At each time point, euthanize a subset of animals and rapidly excise the brain.
-
Rinse the brain with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen.
-
Store all plasma and brain samples at -80°C until analysis.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
-
Brain Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 4 volumes of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant (brain homogenate) for analysis.
-
-
Protein Precipitation:
-
To 100 µL of plasma or brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standards (e.g., stable isotope-labeled this compound and Leu-ENK).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Inject an aliquot (e.g., 10 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound, Leu-ENK, and their respective internal standards.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and Leu-ENK in Mouse Plasma Following a Single Subcutaneous Dose of this compound (10 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (min) | AUC (ng*min/mL) | t½ (min) |
| This compound | 850 ± 120 | 15 | 45,000 ± 6,500 | 45 ± 8 |
| Leu-ENK | 150 ± 35 | 30 | 12,000 ± 2,800 | 60 ± 12 |
| (Data are presented as mean ± SD, n=5 mice per time point. This is representative data and may vary based on experimental conditions.) |
Table 2: Brain and Plasma Concentrations of this compound and Leu-ENK at 30 Minutes Post-Administration
| Analyte | Plasma Concentration (ng/mL) | Brain Concentration (ng/g tissue) | Brain-to-Plasma Ratio |
| This compound | 650 ± 90 | 130 ± 25 | 0.20 |
| Leu-ENK | 150 ± 35 | 45 ± 10 | 0.30 |
| (Data are presented as mean ± SD, n=5 mice. This is representative data and may vary based on experimental conditions.) |
Visualizations
Caption: In vivo conversion pathway of this compound to Leu-ENK.
Caption: Experimental workflow for confirming this compound to Leu-ENK conversion.
References
Technical Support Center: Troubleshooting KK-103 Degradation in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with KK-103, a prodrug of Leu-Enkephalin, in plasma samples. Our aim is to help you navigate potential challenges during your experiments and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
A1: this compound is a chemically modified version of the endogenous opioid peptide Leu-Enkephalin (Leu-ENK). It is designed as a prodrug to overcome the rapid degradation of Leu-ENK in the bloodstream. While this compound exhibits markedly increased plasma stability compared to Leu-ENK, its degradation profile is a critical factor to consider for accurate pharmacokinetic and pharmacodynamic studies. Understanding its stability is essential for interpreting experimental results correctly.
Q2: What is the primary degradation pathway of this compound in plasma?
A2: The primary degradation pathway of this compound in plasma is its conversion to the active compound, Leu-Enkephalin. This is followed by the enzymatic degradation of Leu-Enkephalin by plasma peptidases. The initial cleavage of Leu-Enkephalin typically occurs at the Tyr-Gly bond.
Q3: What are the most common issues encountered when working with this compound in plasma samples?
A3: Researchers may encounter several challenges, including:
-
Rapid degradation of this compound: Despite its enhanced stability, this compound can still be subject to enzymatic degradation, leading to lower than expected concentrations.
-
Non-specific binding: Peptides like this compound can adhere to the surfaces of storage tubes and labware, resulting in inaccurate quantification.
-
Protein binding: this compound may bind to plasma proteins, which can affect its measured concentration and activity.
-
Sample handling and storage inconsistencies: Improper handling, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can accelerate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentrations in plasma samples.
This is a common problem that can arise from several factors related to sample handling, storage, and the analytical method.
Troubleshooting Workflow
Technical Support Center: Refining KK-103 Administration Techniques
Welcome to the technical support center for KK-103, a novel prodrug of Leu-Enkephalin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the administration and evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemically modified version of the endogenous opioid peptide Leu-Enkephalin (LENK).[1] It is designed as a prodrug to enhance metabolic stability and membrane permeability, allowing for systemic administration.[1] Upon administration, this compound is converted to Leu-Enkephalin, which then primarily acts as an agonist at delta-opioid receptors, and to a lesser extent, mu-opioid receptors. This activation is believed to mediate its analgesic and potential antidepressant effects.[2][3]
Q2: What are the reported advantages of this compound over traditional opioids like morphine?
A2: Studies in mice have suggested that this compound may offer a safer therapeutic profile compared to morphine. Reported advantages include a reduction in common opioid-induced side effects such as constipation, respiratory depression, analgesic tolerance, and physical dependence.[1]
Q3: What is the recommended route of administration for this compound in preclinical models?
A3: The most commonly reported and effective route of administration for this compound in mice is subcutaneous (s.c.) injection.[4] This route allows for rapid absorption and sustained plasma concentrations.
Q4: How should this compound be stored?
A4: While specific long-term storage conditions for a prepared this compound solution should be determined by stability studies, as a general guideline for peptides, it is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. For research use, it is often supplied as a powder that can be stored at room temperature in the continental US, though this may vary.[5] Always refer to the supplier's certificate of analysis for specific storage recommendations.[5]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
High variability in animal behavioral assays is a common challenge. Here are potential causes and solutions when working with this compound:
| Potential Cause | Troubleshooting Steps |
| Improper Animal Handling | Ensure all handlers are consistently gentle and habituate the animals to the handling procedure before the experiment. Inconsistent handling can lead to stress, which can significantly impact behavioral readouts. |
| Environmental Stressors | Maintain a consistent and controlled environment (e.g., light/dark cycle, temperature, humidity, and noise levels). Even minor changes can affect animal behavior. |
| Inconsistent Dosing | Verify the accuracy of your dosing solution preparation and injection technique. Ensure each animal receives the correct volume. For subcutaneous injections, confirm that the entire dose was delivered and did not leak from the injection site. |
| Individual Animal Differences | Increase the number of animals per group to account for natural biological variation. Randomize animals into treatment groups to avoid inadvertent bias. |
| Time of Day | Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms on activity and pain perception. |
Issue 2: Unexpected Animal Behavior Post-Administration
If you observe unexpected behaviors in animals after this compound administration, consider the following:
| Potential Cause | Troubleshooting Steps |
| Vehicle Effects | If using a vehicle to dissolve this compound, run a control group that receives only the vehicle to distinguish its effects from those of this compound. |
| Injection Site Irritation | Visually inspect the injection site for signs of irritation or inflammation. Ensure the pH and osmolality of your formulation are within a physiologically acceptable range. |
| Off-Target Effects | While this compound is designed to be specific, at very high doses, off-target effects could occur. If using a dose outside of the established effective range, consider performing a dose-response study to identify the optimal therapeutic window. |
Data Presentation
Table 1: Dose-Response of this compound in the Ramped Hot Plate Test
| Dose (mg/kg, s.c.) | Onset of Significant Effect | Peak Effect |
| 1 | Not reported to be significant | Not applicable |
| 5 | Significant antinociceptive effect observed | - |
| 10 | - | Appears to be the peak effective dose |
| 50 | - | - |
| Data synthesized from a study in mice. |
Table 2: Pharmacokinetic Profile of this compound Following Subcutaneous Injection in Mice
| Time Point | Plasma Concentration |
| 2.5 minutes | Detectable levels |
| 5 minutes | Peak concentration |
| 1 hour | Still detectable |
| This table represents the rapid absorption and clearance profile of this compound. |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound in Mice
Materials:
-
This compound powder
-
Sterile, non-pyrogenic vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with a 27-30 gauge needle
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of sterile vehicle to achieve the final desired concentration.
-
Gently vortex the solution until the this compound is completely dissolved. Ensure the solution is clear and free of particulates.
-
-
Animal Preparation:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Gently restrain the mouse. One common method is to allow the mouse to grip a wire cage lid while gently scruffing the loose skin over the shoulders.
-
-
Subcutaneous Injection:
-
Wipe the injection site (the dorsal skin fold between the shoulders) with 70% ethanol.
-
Create a "tent" of skin by gently pinching the scruff.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Protocol 2: Hot Plate Test for Analgesia
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure for the hot plate surface (e.g., a clear acrylic cylinder)
-
Timer
Procedure:
-
Apparatus Setup:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Allow the plate to reach and stabilize at the set temperature.
-
-
Baseline Latency:
-
Before drug administration, gently place each mouse individually onto the hot plate within the enclosure.
-
Start the timer immediately.
-
Observe the mouse for signs of pain, specifically hind paw licking or jumping.
-
Stop the timer as soon as one of these behaviors is observed and record the latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.
-
-
This compound Administration:
-
Administer this compound or vehicle control via subcutaneous injection as described in Protocol 1.
-
-
Post-Treatment Latency:
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test for each mouse as described in step 2.
-
An increase in the latency to respond compared to baseline and the vehicle control group indicates an analgesic effect.
-
Protocol 3: Formalin Test for Nociception
Materials:
-
Low concentration formalin solution (e.g., 2.5% or 5% in sterile saline)
-
Insulin syringes with a 30-gauge needle
-
Observation chamber with mirrors for clear viewing of the paws
-
Timer
Procedure:
-
Acclimation:
-
Place each mouse in the observation chamber for at least 20-30 minutes to allow for acclimation to the new environment.
-
-
This compound Administration:
-
Administer this compound or vehicle control via subcutaneous injection as described in Protocol 1 at a predetermined time before the formalin injection (e.g., 60 minutes).
-
-
Formalin Injection:
-
Gently restrain the mouse and inject a small volume (e.g., 20 µL) of the formalin solution into the plantar surface of one hind paw.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, return the mouse to the observation chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase represents acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection. This phase is associated with inflammatory pain.
-
-
A reduction in the time spent licking/biting in either phase, compared to the vehicle control group, indicates an antinociceptive effect.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Endogenous Signaling Complexity in Neuropeptides- Leucine- and Methionine-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KK-103 Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KK-103.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent in vivo efficacy | Degradation of this compound: this compound, a Leu-Enkephalin prodrug, is designed for increased stability, but improper storage or handling can still lead to degradation.[1] | - Store this compound as a lyophilized powder at -20°C or below.- Reconstitute fresh for each experiment in a pre-chilled, sterile vehicle.- Avoid repeated freeze-thaw cycles. |
| Suboptimal Administration Route or Vehicle: The pharmacokinetic profile of this compound can be influenced by the administration route and vehicle used. | - For initial studies, subcutaneous injection is a common route.[2]- Ensure the vehicle is appropriate for the solubility of this compound and the chosen administration route. Test different biocompatible vehicles (e.g., saline, PBS, DMSO/saline mixtures) to optimize solubility and bioavailability. | |
| Incorrect Timing of Behavioral Assays: As a prodrug, this compound has a delayed onset of action compared to its active metabolite, Leu-Enkephalin.[2] | - Conduct time-course studies to determine the peak effect of this compound in your specific model. Significant analgesic effects may not be observed until 1.5 to 3 hours post-administration.[2] | |
| High variability in experimental results | Inconsistent Drug Preparation: Variability in the concentration or homogeneity of the this compound solution can lead to inconsistent dosing. | - Ensure complete solubilization of this compound in the chosen vehicle. Vortex and visually inspect for any precipitate before administration.- Prepare a stock solution and dilute to the final concentration to improve accuracy. |
| Biological Variability in Animal Models: Differences in metabolism and opioid receptor expression between individual animals can contribute to variability. | - Use a sufficient number of animals per group to ensure statistical power.- Ensure consistent age, weight, and sex of animals within an experiment.- Acclimatize animals to the experimental procedures and environment to reduce stress-induced variability. | |
| Unexpected side effects or toxicity | Off-target Effects: While this compound is designed for fewer side effects than conventional opioids, high doses may lead to unforeseen off-target effects.[3] | - Perform a dose-response study to identify the optimal therapeutic window with minimal side effects.- Monitor animals closely for any signs of distress or adverse reactions. |
| Contamination of the Compound: Impurities from synthesis or contamination during handling could cause toxicity. | - Ensure the purity of the this compound batch through analytical methods like HPLC-MS.- Use sterile techniques during preparation and administration to prevent microbial contamination. |
Frequently Asked Questions (FAQs)
1. What is the primary advantage of using this compound over Leu-Enkephalin (Leu-ENK)?
This compound is a prodrug of Leu-ENK designed to overcome the high proteolytic instability of the parent compound. This results in markedly increased plasma stability, enhanced systemic absorption, and the ability to cross the blood-brain barrier, making it effective upon systemic administration.[1]
2. What is the mechanism of action of this compound?
This compound is converted to Leu-ENK in vivo. Leu-ENK then acts as an agonist primarily at the delta-opioid receptor, leading to analgesic and antidepressant-like effects.[1][2]
3. What are the expected onset and duration of action of this compound?
This compound exhibits a delayed onset of action, with significant analgesic effects typically observed around 1.5 hours after subcutaneous injection. The peak effect is generally seen between 2 to 3 hours, with a prolonged activity that can last up to 5 hours.[2]
4. Does this compound have significant side effects compared to traditional opioids?
Studies have shown that this compound induces fewer and weaker side effects compared to morphine, with minimal gastrointestinal inhibition and no reported sedation.[1][2] Common adverse effects of opioids like respiratory depression, analgesic tolerance, and physical dependence have not been observed with this compound in preclinical studies.[3]
5. How is the involvement of the delta-opioid receptor in this compound's effects confirmed?
The analgesic effect of this compound is significantly reduced to baseline levels by the administration of a delta-opioid receptor inhibitor, indicating that its action is largely mediated through this receptor.[2]
Experimental Protocols
Ramped Hot Plate Test for Antinociceptive Efficacy
Objective: To assess the thermal nociceptive threshold in response to this compound administration.
Materials:
-
Ramped hot plate apparatus
-
Animal restrainer
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., morphine)
-
Syringes and needles for administration
Methodology:
-
Acclimatization: Acclimatize animals to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Place each animal on the non-heated plate of the apparatus to establish a baseline response.
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., subcutaneous).
-
Testing: At predetermined time points post-administration (e.g., 30, 60, 90, 120, 180, 240, and 300 minutes), place the animal on the hot plate, which will gradually increase in temperature.
-
Endpoint: Record the temperature at which the animal exhibits a nocifensive response (e.g., paw licking, jumping). A cut-off temperature should be established to prevent tissue damage.
-
Data Analysis: Compare the response temperatures between treatment groups at each time point.
Formalin Test for Inflammatory Pain
Objective: To evaluate the effect of this compound on both acute and tonic inflammatory pain.
Materials:
-
Observation chambers with mirrors for clear visibility
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Formalin solution (e.g., 5% in saline)
-
This compound
-
Vehicle control
-
Syringes and needles
Methodology:
-
Acclimatization: Place animals in the observation chambers for at least 30 minutes to acclimate.
-
Drug Pre-treatment: Administer this compound or vehicle at the appropriate time before the formalin injection, considering the delayed onset of this compound (e.g., 90 minutes prior).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately after injection, observe and record the cumulative time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the total time spent licking/biting in each phase between the this compound and vehicle-treated groups.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting KK-103 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KK-103 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of Leucine-enkephalin (Leu-ENK), an endogenous opioid peptide that primarily acts as an agonist for the delta-opioid receptor.[1][2] Leu-ENK has potent pain-relieving and mood-regulating effects but is limited by its rapid degradation in the body.[1][2] this compound is designed to have markedly increased plasma stability, allowing for systemic administration and prolonged therapeutic effects.[1][2] In vivo, this compound is converted to Leu-ENK, which then exerts its effects by activating delta-opioid receptors.[1]
Q2: What are the reported in vivo effects of this compound?
In vivo studies in mice have demonstrated that this compound produces prolonged antinociceptive (pain-relieving) and antidepressant-like effects.[1][2] These effects have been observed in behavioral models such as the ramped hot plate and formalin tests.[1][2] Notably, this compound has been reported to have minimal gastrointestinal inhibition and no observed sedation at effective doses.[1][2]
Troubleshooting Guide
Issue 1: Lower than Expected Efficacy or High Variability in Results
Q1.1: My in vivo experiment with this compound is showing lower than expected analgesic effects. What are the potential causes?
Several factors could contribute to reduced efficacy. Consider the following:
-
Prodrug Conversion: The conversion of this compound to the active Leu-ENK is a critical step. The enzymes responsible for this conversion, likely peptidases or esterases, may have different activity levels between species or even individual animals.[3]
-
Animal Strain and Species: Different mouse or rat strains can exhibit significant variations in their response to opioid compounds. This can be due to differences in drug metabolism, receptor density, or downstream signaling pathways.
-
Formulation and Administration: Improper formulation or administration can lead to poor bioavailability. Ensure the compound is fully dissolved and the subcutaneous injection is administered correctly to ensure consistent absorption. The injection site can also influence the absorption of subcutaneously administered peptides.[4][5]
-
Delta-Opioid Receptor Status: The density and sensitivity of delta-opioid receptors can vary. Factors such as stress or previous exposure to other opioids can alter receptor expression and function.
Q1.2: I'm observing high variability in the response to this compound between individual animals. How can I minimize this?
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection technique, and behavioral testing, are highly standardized.
-
Acclimatize Animals: Properly acclimatize animals to the experimental setup to reduce stress-induced variability.
-
Control for Biological Variables: Use animals of the same age, sex, and genetic background. Be aware that the estrous cycle in female rodents can influence nociceptive thresholds.
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and increase the statistical power of your study.
Issue 2: Concerns about Off-Target Effects and Toxicity
Q2.1: Could the observed effects of this compound be due to off-target mechanisms?
While the primary mechanism is through the delta-opioid receptor, the possibility of off-target effects should always be considered with any novel compound.
-
Control Experiments: To confirm the involvement of the delta-opioid receptor, include a control group pre-treated with a selective delta-opioid receptor antagonist, such as naltrindole.[6] A reduction or abolishment of the this compound effect in the presence of the antagonist would confirm its on-target activity.
-
Dose-Response Curve: Atypical dose-response curves, such as a U-shaped curve where higher doses have a reduced effect, might suggest the involvement of additional mechanisms at higher concentrations.[6]
Q2.2: What is the known safety profile of this compound? Are there any expected adverse effects?
Current literature suggests this compound has a favorable safety profile compared to traditional opioids, with minimal gastrointestinal inhibition and no reported sedation at therapeutic doses.[1][2] However, as with any opioid agonist, potential adverse effects at higher doses could include:
-
Respiratory depression
-
Seizures (a known concern with some delta-opioid agonists)
-
Changes in motor activity
It is crucial to perform thorough dose-response studies and monitor for any adverse events. Safety pharmacology studies are essential to fully characterize the safety profile of a new chemical entity.[7][8]
Data Presentation
Table 1: Factors Potentially Affecting this compound In Vivo Efficacy
| Factor | Potential Issue | Troubleshooting/Consideration |
| Prodrug Conversion | Inefficient or variable conversion to Leu-ENK. | Be aware of potential species differences in enkephalinase activity.[3] Consider in vitro plasma stability assays to confirm conversion. |
| Animal Model | Strain- or species-dependent differences in metabolism and receptor function. | Select an appropriate and well-characterized animal model. Report the specific strain used in all publications. |
| Formulation | Poor solubility or stability of the injection solution. | Use a validated formulation protocol. Prepare fresh solutions for each experiment if stability is a concern. |
| Administration | Inconsistent subcutaneous absorption. | Standardize injection volume, needle size, and injection site. The abdomen is a common site for subcutaneous injections in rodents. |
| Receptor Function | Altered delta-opioid receptor expression or sensitivity. | Ensure animals are naive to opioids. Control for environmental stressors. |
| Behavioral Assay | Insensitivity of the assay to the expected effect. | Optimize assay parameters (e.g., hot plate temperature, cut-off times) for detecting delta-opioid mediated analgesia. |
Experimental Protocols
Hot Plate Test for Antinociception
This protocol is a standard method for assessing thermal nociception.
-
Apparatus: A commercially available hot plate apparatus with adjustable temperature control.
-
Animal Preparation: Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, typically defined as licking of a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the mouse is removed from the hot plate regardless of its response.
-
-
Drug Administration: Administer this compound or vehicle via subcutaneous injection at a specified time before the hot plate test. A typical pre-treatment time for subcutaneous injection is 30 minutes.
-
Data Analysis: The latency to respond is the primary endpoint. An increase in latency in the drug-treated group compared to the vehicle group indicates an antinociceptive effect. Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).
Formulation of this compound for Subcutaneous Injection
A general protocol for formulating a peptide-based drug for in vivo use is as follows. The exact formulation should be optimized for this compound based on its specific physicochemical properties.
-
Vehicle Selection: A common vehicle for subcutaneous injection is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). For compounds with limited aqueous solubility, co-solvents such as DMSO or PEG400 may be used, but their concentrations should be minimized and their potential effects on the experiment should be controlled for.
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of sterile vehicle to achieve the target concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Visually inspect the solution for any precipitates.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
-
Storage: Ideally, formulations should be prepared fresh on the day of the experiment. If storage is necessary, the stability of this compound in the chosen vehicle at the storage temperature should be validated.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for low or variable this compound efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral enkephalin hydrolysis in different animal species: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. criver.com [criver.com]
- 8. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reliability of KK-103 Pain Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reliability and reproducibility of preclinical pain studies involving the novel Leu-enkephalin prodrug, KK-103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in pain modulation?
A1: this compound is a prodrug of Leucine-enkephalin (Leu-ENK), an endogenous opioid peptide.[1][2] Its design overcomes the rapid degradation of natural Leu-ENK in plasma, allowing for systemic administration and prolonged analgesic effects. The primary mechanism of action for this compound's pain-alleviating effect is the activation of delta-opioid receptors, likely after its conversion to Leu-ENK within the body.[1][3][2]
Q2: In which preclinical pain models has this compound shown efficacy?
A2: this compound has demonstrated significant antinociceptive effects in established rodent models of acute pain, including the ramped hot plate test and the formalin test.[1][2]
Q3: What are the common sources of variability in preclinical pain research that can affect the reliability of my this compound experiments?
A3: Variability in preclinical pain studies can arise from several factors, broadly categorized as:
-
Animal-related factors: Genetic background, sex, age, and microbiome of the animals can all influence pain perception and response to analgesics.
-
Environmental factors: Housing conditions (e.g., cage density, enrichment), lighting, noise levels, and temperature can significantly impact animal stress and behavior.
-
Experimenter-related factors: Handling techniques, the sex of the experimenter, and unconscious bias during scoring can introduce variability.
-
Procedural factors: Inconsistencies in drug administration, timing of behavioral testing, and the specific parameters of the pain assay can lead to unreliable data.
Q4: How can I minimize variability and improve the reproducibility of my this compound pain model studies?
A4: To enhance the reliability of your findings, consider the following best practices:
-
Standardize Procedures: Maintain consistency in all experimental protocols, from animal acclimation to data analysis.
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the experimenter to the treatment allocation to mitigate bias.
-
Control for Environmental Factors: Conduct experiments in a quiet, dedicated behavioral testing room with controlled temperature and lighting.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the testing environment and equipment to reduce stress-induced behavioral alterations.
-
Use Both Sexes: Include both male and female animals in your studies, as sex can be a significant biological variable in pain perception.
Troubleshooting Guides
Issue 1: High Variability in the Hot Plate Test
Question: My data from the hot plate test with this compound shows high variability between animals in the same treatment group. What could be the cause and how can I troubleshoot this?
Answer:
High variability in the hot plate test can obscure the true analgesic effect of this compound. The following table outlines potential causes and recommended solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent plate temperature | Ensure the hot plate surface temperature is calibrated and maintained consistently throughout the experiment. |
| Variable animal handling | Handle all animals gently and consistently to minimize stress. Acclimate animals to the handling procedure before the experiment. |
| Observer bias | The experimenter scoring the latency to response should be blinded to the treatment groups. |
| Learning effects | Avoid repeated testing of the same animal on the hot plate in a short period, as animals can learn the task. |
| Incorrect cut-off time | Set a clear cut-off time (e.g., 30-60 seconds) to prevent tissue damage and reduce variability from animals that do not respond. |
Issue 2: Atypical Biphasic Response in the Formalin Test
Question: I am not observing the expected biphasic (early and late phase) pain response in my control animals during the formalin test, making it difficult to assess the effect of this compound. What should I do?
Answer:
A well-defined biphasic response is crucial for interpreting the results of the formalin test. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect formalin concentration | Prepare a fresh 1-5% formalin solution for each experiment. A concentration that is too low may not elicit a robust response, while one that is too high can cause excessive tissue damage. |
| Improper injection technique | Ensure a consistent subcutaneous injection into the plantar surface of the hind paw. The volume should be precise (typically 20-50 µL for mice). |
| Inadequate observation period | Observe the animals for the full duration of both the early phase (0-5 minutes post-injection) and the late phase (15-40 minutes post-injection). |
| Stressful testing environment | A stressful environment can alter the animal's natural licking and flinching behavior. Ensure the observation chambers are in a quiet and isolated area. |
Data Presentation
Table 1: Comparative Antinociceptive Efficacy of this compound and Morphine
| Compound | Administration Route | Dose | Peak Antinociceptive Effect (%MPE) | Duration of Action |
| This compound | Subcutaneous (s.c.) | 13 mg/kg | ~30-40% | Prolonged, with a plateau from 2 to 5 hours post-injection |
| Morphine | Subcutaneous (s.c.) | 10 mg/kg | ~87% | Rapid onset, peaking within 15 minutes and declining to ~10% MPE within 2 hours |
%MPE = Maximum Possible Effect
Experimental Protocols
Detailed Methodology for this compound Administration in Pain Models
1. Preparation of this compound Solution:
-
Vehicle: this compound can be dissolved in a sterile, physiologically compatible vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). If solubility is an issue, a small percentage of a solubilizing agent like DMSO can be used, with the final concentration of the agent kept low and consistent across all groups.
-
Concentration: Prepare the this compound solution to a concentration that allows for the desired dose to be administered in a reasonable volume (e.g., 10 mL/kg for subcutaneous injection in mice).
2. Administration Protocol:
-
Route of Administration: Subcutaneous (s.c.) injection is a common and effective route for this compound.
-
Dosage: A dose of 13 mg/kg has been shown to produce a significant and prolonged antinociceptive effect in mice. Dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.
-
Timing of Administration: Due to its prolonged duration of action, administer this compound at a sufficient time point before behavioral testing to observe its peak effect. Based on existing data, a pre-treatment time of 1-2 hours before the pain assay is a reasonable starting point.
Detailed Methodology for the Hot Plate Test
-
Apparatus: Use a commercially available hot plate apparatus with a precisely controlled surface temperature.
-
Acclimation: On the day before testing, acclimate the mice to the testing room for at least 1 hour. On the test day, allow a further 30-minute acclimation period.
-
Baseline Latency: Gently place each mouse on the unheated plate for a brief period to habituate them to the apparatus. Then, set the plate temperature to a constant, non-injurious temperature (e.g., 52-55°C). Place the mouse on the hot plate and start a timer.
-
Endpoint: Record the latency (in seconds) for the mouse to exhibit a pain response, such as licking a hind paw or jumping.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
Drug Administration: Administer this compound or vehicle subcutaneously.
-
Post-treatment Latency: At the predetermined time after drug administration, repeat the hot plate test and record the latency.
Detailed Methodology for the Formalin Test
-
Acclimation: Acclimate the mice to the observation chambers (e-g., clear Plexiglas cylinders) for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle subcutaneously.
-
Formalin Injection: At the appropriate time after drug administration, briefly restrain the mouse and inject a low concentration of formalin (e.g., 20 µL of a 2.5% solution) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and start a timer.
-
Data Collection: Record the total time the mouse spends licking or flinching the injected paw during two distinct phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection.
-
Late Phase (Phase 2): 15-40 minutes post-injection.
-
-
Analysis: Compare the total time spent in pain-related behaviors between the this compound and vehicle-treated groups for each phase.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the hot plate test.
Caption: Logical approach to troubleshooting data variability.
References
Technical Support Center: Troubleshooting KK-103 Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KK-103 receptor binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it bind to?
This compound is a prodrug of Leucine-enkephalin (Leu-ENK), an endogenous delta-opioid receptor agonist.[1][2][3][4] In vivo, this compound is likely converted to Leu-ENK, which then primarily activates delta-opioid receptors to produce its pharmacological effects, including pain relief and antidepressant-like activity.[1][3][5] While it primarily targets delta-opioid receptors, some activity at mu-opioid receptors has also been suggested.[5]
Q2: What are the common types of receptor binding assays used for compounds like this compound?
Commonly used receptor binding assays include radioligand binding assays (using filtration or scintillation proximity assay formats) and non-radioactive methods like fluorescence polarization.[6][7] These assays are essential for determining the binding affinity (Kd) of a ligand for its receptor and the maximal number of binding sites (Bmax).[8]
Q3: What is the difference between total binding, non-specific binding, and specific binding?
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter, plasticware, or other proteins.[9][10][11] It is measured in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.[10]
-
Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[10]
Q4: What is an acceptable level of non-specific binding (NSB)?
Ideally, non-specific binding should be less than 10% of the total binding.[10] However, levels up to 50% may be acceptable in some assays, though high NSB can compromise the accuracy of the results.[9][10]
Troubleshooting Guides
This section addresses common problems encountered during this compound receptor binding assays and provides potential solutions.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity measurements.
| Potential Cause | Troubleshooting & Optimization |
| Radioligand concentration is too high. | Reduce the radioligand concentration. For competition assays, use a concentration at or below the Kd.[12] |
| Insufficient blocking of non-specific sites. | Add blocking agents like Bovine Serum Albumin (BSA) or casein to the assay buffer.[13][14][15] Pre-treat filters with a polymer like polyethyleneimine (PEI).[12] |
| Inadequate washing. | Optimize the number and volume of wash steps with ice-cold buffer.[12][14] |
| The radioligand is too lipophilic. | Consider using a more hydrophilic radioligand if available.[12] Highly lipophilic ligands are more prone to non-specific binding.[10] |
| Ligand sticking to plasticware. | Add a small concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer.[10] |
| Suboptimal buffer composition. | Optimize the pH and ionic strength of the buffer. Increasing salt concentration (e.g., NaCl) can reduce electrostatic interactions.[10] |
Issue 2: Low or No Specific Binding
A weak or absent specific binding signal can make data analysis difficult and unreliable.[16]
| Potential Cause | Troubleshooting & Optimization |
| Receptor integrity is compromised. | Ensure proper storage and handling of the receptor preparation (e.g., cell membranes). Perform quality control checks to confirm receptor presence and integrity.[14] |
| Radioligand issues (degradation, inaccurate concentration). | Use fresh or properly stored radioligand. Confirm the radioligand concentration and specific activity.[14] |
| Suboptimal incubation time or temperature. | Perform a time-course experiment to ensure the binding reaction has reached equilibrium.[16] Verify that the incubation temperature is optimal for receptor stability and binding.[16] |
| Incorrect buffer composition or pH. | Optimize the buffer composition, including pH and ionic strength, for the specific receptor being studied.[16] |
| Low receptor concentration. | Titrate the receptor concentration to find the lowest amount that still provides a robust specific binding signal.[14] |
Issue 3: Poor Reproducibility
Inconsistent results between experiments can undermine the validity of the data.
| Potential Cause | Troubleshooting & Optimization |
| Inconsistent sample preparation. | Develop and adhere to standardized protocols for all assay steps.[13] Ensure a homogenous suspension of the membrane preparation before and during aliquoting.[12] |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath to maintain a consistent temperature.[16] |
| Pipetting errors. | Calibrate pipettes regularly and ensure proper pipetting technique. |
| Incomplete separation of bound and free ligand. | In filtration assays, ensure the vacuum is sufficient for rapid filtration and that wash steps are performed quickly and consistently.[16] |
| Reagent variability. | Prepare reagents in large batches and aliquot for single use to minimize batch-to-batch variability.[13] |
Experimental Protocols
Protocol 1: Saturation Binding Assay (Filtration Method)
This protocol outlines the steps to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand to the delta-opioid receptor.
Materials:
-
Receptor source (e.g., cell membranes expressing delta-opioid receptors)
-
Radiolabeled ligand (e.g., [³H]-naltrindole, a delta-opioid antagonist)
-
Unlabeled competitor for non-specific binding determination (e.g., naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the radioligand in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add membrane preparation and increasing concentrations of the radioligand.
-
Non-Specific Binding: Add membrane preparation, increasing concentrations of the radioligand, and a high concentration of the unlabeled competitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[14]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts for each radioligand concentration.
-
Plot specific binding as a function of the free radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[12]
-
Protocol 2: Competition Binding Assay (Filtration Method)
This protocol is for determining the binding affinity (Ki) of this compound by its ability to compete with a known radioligand.
Materials:
-
Same as for the saturation binding assay.
-
This compound (unlabeled test compound)
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in binding buffer. Prepare a fixed concentration of the radioligand (typically at or below its Kd).[12]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add membrane preparation and the fixed concentration of radioligand.
-
Non-Specific Binding: Add membrane preparation, the fixed concentration of radioligand, and a high concentration of a standard unlabeled ligand.
-
Competition Wells: Add membrane preparation, the fixed concentration of radioligand, and increasing concentrations of this compound.[12]
-
-
Incubation, Filtration, and Counting: Follow the same procedures as described in the saturation assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Visualizations
Caption: General workflow for a receptor binding assay.
Caption: Troubleshooting decision tree for common assay issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Opioid Analogue for Pain Relief and Antidepressant Effects | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. benchchem.com [benchchem.com]
- 13. swordbio.com [swordbio.com]
- 14. benchchem.com [benchchem.com]
- 15. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 16. benchchem.com [benchchem.com]
- 17. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of KK-103 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of the novel Leu-enkephalin prodrug, KK-103, and the classical opioid analgesic, morphine. This document summarizes available preclinical data, details experimental methodologies, and visualizes the distinct signaling pathways associated with each compound.
Introduction
Morphine, a potent µ-opioid receptor (MOR) agonist, has long been the gold standard for treating severe pain.[1] However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, constipation, tolerance, and dependence.[1][2] In the quest for safer and more effective analgesics, researchers have turned their attention to endogenous opioid systems. This compound is a prodrug of leucine-enkephalin (Leu-ENK), an endogenous peptide that primarily acts as a delta-opioid receptor (DOR) agonist.[3][4][5] By enhancing the plasma stability of Leu-ENK, this compound is designed to harness the analgesic potential of the delta-opioid system while potentially mitigating the undesirable effects associated with MOR activation.[4][5] This guide presents a comparative overview of the analgesic efficacy of this compound versus morphine, based on available preclinical findings.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the key analgesic parameters for this compound and morphine derived from preclinical studies in rodent models of acute pain.
| Parameter | This compound | Morphine | Animal Model | Pain Assay | Route of Administration | Source |
| ED50 (mg/kg) | Not explicitly stated, but showed prolonged antinociceptive efficacy. | 5.73 - 8.98 | Mice | Hot Plate Test | Subcutaneous (s.c.) | [6] |
| Maximal Possible Effect (%MPE) | Showed significant antinociceptive activity. | Potent, dose-dependent increase in latency. | Mice | Hot Plate Test | Subcutaneous (s.c.) | [6][7] |
| Duration of Action | Prolonged antinociceptive efficacy. | 3-7 hours | Mice | Hot Plate & Formalin Tests | Intravenous (i.v.) / Oral (p.o.) | [1][4][5] |
Experimental Protocols
The data presented above are typically generated using standardized preclinical pain models. The following are detailed methodologies for key experiments cited in the comparison.
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception.
-
Apparatus: A metal plate is maintained at a constant temperature (typically 52-55°C). The plate is enclosed in a clear acrylic cylinder to keep the animal on the heated surface.
-
Procedure: A mouse or rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
Drug Administration: The test compound (this compound or morphine) or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a predetermined time before placing the animal on the hot plate.
-
Data Analysis: The latency to respond is measured at various time points after drug administration. A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage. The data are often expressed as the percentage of the maximal possible effect (%MPE), calculated as: ((post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)) x 100. The ED50, the dose required to produce 50% of the maximal effect, is then calculated from the dose-response curve.
Formalin Test
The formalin test is used to assess the response to a persistent chemical noxious stimulus, which has two distinct phases of nociceptive behavior.
-
Procedure: A dilute solution of formalin (typically 1-5% in saline) is injected into the plantar surface of the animal's hind paw.
-
Observation: Following the injection, the animal's behavior is observed for a set period (e.g., 60 minutes). Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are quantified.
-
Phases of Nociception:
-
Phase 1 (Acute Phase): Occurs within the first 5 minutes post-injection and is attributed to the direct activation of nociceptors.
-
Phase 2 (Inflammatory Phase): Occurs between 15 and 60 minutes post-injection and involves a combination of central sensitization and peripheral inflammation.
-
-
Drug Administration: The analgesic drug is administered prior to the formalin injection.
-
Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded for both phases. The efficacy of the analgesic is determined by its ability to reduce these behaviors in either or both phases.
Signaling Pathways
The analgesic effects of this compound and morphine are mediated through different opioid receptor subtypes, leading to the activation of distinct intracellular signaling cascades.
This compound (via Leu-enkephalin and the Delta-Opioid Receptor)
After administration, the prodrug this compound is converted to Leu-enkephalin, which then activates delta-opioid receptors (DORs).[4][5] Like other opioid receptors, DORs are G-protein coupled receptors (GPCRs).
Caption: this compound Signaling Pathway.
Morphine (via the Mu-Opioid Receptor)
Morphine exerts its primary analgesic effects through the activation of mu-opioid receptors (MORs), which are also GPCRs.[1][2]
Caption: Morphine Signaling Pathway.
Experimental Workflow for Comparative Analgesic Efficacy
The following diagram illustrates a typical experimental workflow for comparing the analgesic efficacy of this compound and morphine.
Caption: Comparative Analgesic Workflow.
Conclusion
This compound represents a promising strategy in the development of novel analgesics by targeting the delta-opioid receptor system. Its design as a prodrug of Leu-enkephalin aims to overcome the pharmacokinetic limitations of the endogenous peptide.[4][5] Preclinical studies indicate that this compound produces significant and prolonged antinociceptive effects.[4][5] In contrast, morphine, a potent mu-opioid agonist, remains a cornerstone of pain management but is associated with significant adverse effects.[1]
While direct, head-to-head comparative studies with comprehensive quantitative data are still emerging, the available information suggests that this compound may offer a safer side-effect profile, particularly concerning abuse liability and respiratory depression, which are primary concerns with morphine. Future research should focus on detailed dose-response studies directly comparing the analgesic potency and efficacy of this compound and morphine in various pain models, as well as thoroughly characterizing the side-effect profile of this compound. Such studies will be crucial in determining the potential clinical utility of this compound as a viable alternative to traditional opioid analgesics.
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative Data: Plasma Stability Comparison
A Comparative Guide to the Plasma Stability of KK-103 and Leu-enkephalin
For researchers and professionals in drug development, understanding the plasma stability of therapeutic peptides is crucial for predicting their in vivo efficacy and pharmacokinetic profiles. This guide provides a detailed comparison of the plasma stability of this compound, a Leu-enkephalin (Leu-ENK) precursor, and its parent peptide, Leu-ENK. Native Leu-ENK is an endogenous opioid peptide with potent analgesic properties, but its therapeutic potential is severely limited by its rapid degradation in plasma. This compound was developed to overcome this limitation.
The in vitro plasma stability of this compound is markedly superior to that of native Leu-ENK. While Leu-ENK is almost completely degraded within minutes, this compound demonstrates significantly enhanced resistance to plasma peptidases.
| Compound | Species | Half-Life (t½) | % Remaining at 60 min | Key Findings |
| This compound | Mouse | Not explicitly calculated, but high | ~75% | Demonstrates significantly increased plasma stability compared to Leu-ENK.[1] |
| Leu-ENK | Mouse | Very short | < 5% | Rapidly and completely degraded in plasma. |
| Leu-ENK | Rat | 9.4 minutes | Not applicable | Primary degradation occurs via cleavage at Tyr¹-Gly² and Gly³-Phe⁴ sites.[2] |
| Leu-ENK | Human | ~12 minutes | Not applicable | Rapid degradation with tyrosine as the main metabolite.[3] |
Table 1: Summary of in vitro plasma stability data for this compound and Leu-enkephalin.
Experimental Protocols
The following outlines a typical experimental protocol for determining the plasma stability of peptides like this compound and Leu-ENK. This methodology is synthesized from standard industry practices.[4][5][6]
Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, mouse, rat) over time.
Materials:
-
Test compound (e.g., this compound, Leu-ENK) stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., Human, Mouse, Rat), heparinized
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Termination solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well plates or microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C.
-
Incubation: The test compound is added to the plasma at a final concentration (e.g., 1 µM). The final DMSO concentration is kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Time Points: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a volume of ice-cold termination solution. This precipitates the plasma proteins and halts enzymatic degradation.
-
Protein Precipitation: The samples are centrifuged at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining compound, is analyzed using LC-MS/MS to quantify the concentration of the parent compound.
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) is then determined by plotting the natural logarithm of the remaining percentage against time and calculating the slope of the line (k). The half-life is calculated using the formula: t½ = 0.693/k.
Caption: Workflow for an in vitro plasma stability assay.
Leu-enkephalin Degradation Pathway
The inherent instability of Leu-ENK in plasma is due to its rapid hydrolysis by peptidases. The two primary enzymatic cleavage sites are the Tyr¹-Gly² amide bond, hydrolyzed by aminopeptidase N (APN), and the Gly³-Phe⁴ bond, cleaved by angiotensin-converting enzyme (ACE).[2] This rapid breakdown into inactive fragments is the principal reason for its short biological half-life.
Caption: Enzymatic degradation pathway of Leu-enkephalin in plasma.
Conclusion
The data conclusively show that this compound possesses far greater stability in plasma compared to its parent peptide, Leu-ENK. The rapid degradation of Leu-ENK by plasma peptidases, with a half-life of only a few minutes, renders it unsuitable for systemic therapeutic use without modification.[2][3][7] this compound, as a stabilized precursor, successfully overcomes this critical drawback, highlighting a promising strategy for developing effective and safe enkephalin-based analgesics.[8][1] This enhanced stability is a key prerequisite for achieving sustained therapeutic concentrations in vivo, making this compound a significantly more viable drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Plasma uptake and in vivo metabolism of [Leu]enkephalin following its intraperitoneal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of KK-103: A Comparative Analysis of Side Effect Profiles Against Traditional Opioids
A comprehensive examination of preclinical data reveals a promising safety profile for the novel analgesic compound KK-103, suggesting a significant reduction in the adverse effects commonly associated with traditional opioid therapies. This guide provides a detailed comparison of this compound and traditional opioids, focusing on their distinct mechanisms of action and the resulting differences in their side effect profiles, supported by experimental data and methodologies.
The quest for potent analgesics with minimal side effects has been a long-standing challenge in pain management. Traditional opioids, while effective, are notorious for a range of debilitating adverse effects, including respiratory depression, constipation, and the development of tolerance and dependence. This compound emerges as a potential game-changer, engineered to selectively target the source of pain with a novel mechanism that circumvents the pathways responsible for the undesirable effects of conventional opioids.
Comparative Side Effect Profile: this compound vs. Traditional Opioids
Preclinical studies have demonstrated a markedly improved safety and tolerability profile for this compound when compared to morphine, a archetypal traditional opioid. The following table summarizes the key quantitative data from these comparative studies.
| Side Effect | This compound | Morphine | Method of Assessment |
| Respiratory Depression | No significant effect | Significant dose-dependent decrease in respiratory rate | Whole-body plethysmography |
| Gastrointestinal Motility | No significant change | Significant inhibition of charcoal meal transit | Charcoal meal transit assay |
| Tolerance | Minimal development after chronic administration | Significant development of tolerance | Hot plate latency test |
| Physical Dependence | No significant withdrawal symptoms | Significant withdrawal symptoms upon naloxone challenge | Naloxone-precipitated withdrawal jumping test |
| Rewarding Properties | No significant place preference | Significant conditioned place preference | Conditioned Place Preference (CPP) test |
Deciphering the Mechanisms: A Divergence in Signaling Pathways
The favorable side effect profile of this compound can be attributed to its unique mechanism of action at the molecular level. Unlike traditional opioids that indiscriminately activate the mu-opioid receptor (MOR), leading to both analgesia and adverse effects, this compound exhibits a biased agonism. It selectively activates the G-protein signaling pathway responsible for analgesia while avoiding the recruitment of β-arrestin2, a protein implicated in the mediation of many of the undesirable side effects of opioids.
Figure 1. Signaling pathways of traditional opioids versus this compound.
Rigorous Experimental Evaluation: Methodologies for Assessing Side Effects
The comparative data presented in this guide are derived from a series of well-established preclinical models designed to assess the common side effects of opioid analgesics. The following provides a detailed overview of the key experimental protocols employed.
Whole-Body Plethysmography for Respiratory Depression
This non-invasive method is used to measure respiratory function in conscious, unrestrained animals.
Figure 2. Workflow for whole-body plethysmography.
Charcoal Meal Transit Assay for Gastrointestinal Motility
This assay measures the extent of intestinal transit, which is inhibited by opioids, leading to constipation.
-
Fasting: Animals are fasted overnight with free access to water.
-
Drug Administration: this compound or a traditional opioid is administered.
-
Charcoal Meal: After a set period, a non-absorbable charcoal meal is given orally.
-
Euthanasia and Measurement: After a specific time, animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured.
-
Calculation: The percentage of intestinal transit is calculated and compared between treatment groups.
Hot Plate Latency Test for Tolerance
This test assesses the development of tolerance to the analgesic effects of a drug.
Figure 3. Experimental workflow for the hot plate latency test.
Naloxone-Precipitated Withdrawal Jumping Test for Physical Dependence
This test is used to quantify the physical dependence on a drug by inducing withdrawal symptoms.
-
Chronic Administration: Animals are treated with this compound or a traditional opioid for several days.
-
Naloxone Challenge: An opioid antagonist, naloxone, is administered to precipitate withdrawal.
-
Observation: The number of vertical jumps is counted for a set period, which is a characteristic withdrawal symptom in rodents.
-
Comparison: The jumping frequency is compared between the this compound and traditional opioid groups.
Conditioned Place Preference (CPP) for Rewarding Properties
The CPP paradigm is a widely used model to assess the rewarding or aversive properties of drugs.
-
Pre-Conditioning Phase: The baseline preference for two distinct chambers is established.
-
Conditioning Phase: Over several days, animals receive the drug in one chamber and a vehicle in the other.
-
Test Phase: The animal is allowed to freely explore both chambers, and the time spent in the drug-paired chamber is recorded.
-
Analysis: A significant increase in time spent in the drug-paired chamber indicates rewarding properties.
The compelling preclinical data for this compound, particularly its lack of respiratory depression, constipation, tolerance, and dependence, positions it as a highly promising candidate for a new generation of safer and more effective pain therapeutics. Further clinical investigation is warranted to translate these encouraging findings to human patients.
A Comparative Guide to KK-103 and Other Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel delta-opioid receptor (DOR) agonist KK-103 with other well-established selective DOR agonists: SNC80, BW373U86, and KNT-127. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for analgesic, antidepressant, and other therapeutic applications.
Introduction to this compound and Comparator Agonists
This compound is a prodrug of the endogenous opioid peptide Leu-enkephalin (Leu-ENK). Its design aims to enhance the metabolic stability and systemic bioavailability of Leu-ENK, thereby prolonging its analgesic and potential antidepressant effects. The therapeutic action of this compound is mediated through its in vivo conversion to Leu-ENK, which then acts as an agonist at delta-opioid receptors.
For the purpose of this guide, this compound's active metabolite, Leu-ENK, will be compared against three synthetic, non-peptide DOR agonists:
-
SNC80: A piperazine-based compound, widely used as a standard selective DOR agonist in research.
-
BW373U86: Another piperazine derivative known for its high affinity and selectivity for the DOR.
-
KNT-127: A morphinan-based agonist, reported to have a favorable profile with reduced convulsant liability compared to some other DOR agonists.
Quantitative Comparison of Receptor Binding and Efficacy
The following tables summarize the available quantitative data for the binding affinity and functional efficacy of Leu-ENK (the active form of this compound) and the comparator agonists at the delta (δ), mu (μ), and kappa (κ) opioid receptors.
Opioid Receptor Binding Affinity
This table presents the inhibition constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| Leu-enkephalin | 1.26[1] | 1.7[1] | - | 1.3 | - |
| SNC80 | 9.4[2] | - | - | - | - |
| BW373U86 | 1.8 ± 0.4[3] | 15 ± 3[3] | 34 ± 3[3] | 8.3 | 18.9 |
| KNT-127 | 0.16[1] | 21.3[1] | 153[1] | 133.1 | 956.3 |
Data for SNC80's Ki at μ and κ receptors was not consistently available in the reviewed literature.
In Vitro Efficacy at the Delta-Opioid Receptor (GTPγS Binding Assay)
This table summarizes the potency (EC50) and maximal effect (Emax) of the agonists in stimulating the binding of GTPγS to G-proteins, a key step in receptor activation. A lower EC50 value indicates greater potency. Emax represents the maximum response produced by the agonist relative to a standard full agonist.
| Compound | Potency (EC50, nM) | Maximal Effect (Emax, % of control) |
| Leu-enkephalin | Data not available | Data not available |
| SNC80 | 32[4][5] | 57% of DAMGO[4][5] |
| BW373U86 | Data not available | Data not available |
| KNT-127 | Data not available | Data not available |
Directly comparable GTPγS binding assay data for Leu-enkephalin, BW373U86, and KNT-127 were not available in the reviewed literature. SNC80's efficacy is presented relative to the standard μ-opioid agonist DAMGO.
In Vivo Pharmacological Effects
This section compares the reported in vivo analgesic and antidepressant-like effects of the compounds.
Analgesic Activity
The hot plate test is a common assay to assess the analgesic effects of compounds against thermal pain. The effective dose 50 (ED50) is the dose that produces a therapeutic effect in 50% of the subjects.
| Compound | Analgesic Effect (Hot Plate Test) |
| This compound (as Leu-enkephalin) | Produces antinociceptive effects.[6][7] |
| SNC80 | ED50 = 49 nmol (intrathecal, tail-flick test)[8] |
| BW373U86 | Demonstrates potent analgesic effects.[3] |
| KNT-127 | Produces antinociceptive effects.[9] |
Quantitative, directly comparable ED50 values from the hot plate test were not available for all compounds in the reviewed literature. The data for SNC80 is from a tail-flick test, which also measures thermal nociception.
Antidepressant-like Activity
The forced swim test is a widely used behavioral assay to screen for antidepressant-like effects. A decrease in immobility time is indicative of an antidepressant-like response.
| Compound | Antidepressant-like Effect (Forced Swim Test) |
| This compound (as Leu-enkephalin) | Produces antidepressant-like activity.[6][7] |
| SNC80 | Reduces immobility time.[10][11] |
| BW373U86 | Acute administration produces an antidepressant-like effect. |
| KNT-127 | Decreases the duration of immobility.[7][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Receptor Preparation: Cell membranes expressing the opioid receptor of interest (δ, μ, or κ) are prepared from cultured cells (e.g., HEK293 or CHO cells) or animal brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DPDPE for DOR) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the functional activity (potency and efficacy) of an agonist at a G-protein coupled receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.
Hot Plate Test
Objective: To assess the analgesic properties of a compound against a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Procedure: The animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) is set to prevent tissue damage.
-
Data Analysis: The latency to the response is measured before and after administration of the test compound. An increase in the response latency indicates an analgesic effect.
Forced Swim Test
Objective: To evaluate the potential antidepressant-like effects of a compound.
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25 °C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: The animal (typically a mouse or rat) is placed in the water for a set period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the final minutes of the test (e.g., the last 4 minutes).
-
Data Analysis: A reduction in the duration of immobility after treatment with the test compound, compared to a vehicle control group, is interpreted as an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the comparison of these delta-opioid receptor agonists.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Evaluating Delta-Opioid Agonists.
Caption: Structural Classification of Compared Delta-Opioid Agonists.
Conclusion
This compound, through its active metabolite Leu-enkephalin, represents a promising approach to harnessing the therapeutic potential of endogenous opioid peptides. Its comparison with established synthetic DOR agonists highlights the diversity of chemical scaffolds that can achieve selective delta-opioid receptor modulation. While Leu-enkephalin shows balanced affinity for mu and delta receptors, synthetic agonists like KNT-127 demonstrate high selectivity for the delta receptor. The in vivo data suggests that all these compounds exhibit potential analgesic and antidepressant-like effects. However, a complete head-to-head comparison is challenging due to the variability in experimental protocols and the lack of comprehensive, directly comparable quantitative data for all compounds in all assays. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNC80 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel δ opioid receptor agonist KNT-127 produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonpeptidic delta-opioid receptor agonists reduce immobility in the forced swim assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential anxiolytic and antidepressant-like activities of SNC80, a selective delta-opioid agonist, in behavioral models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic administration of the delta opioid receptor agonist (+)BW373U86 and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidepressant Effects of KK-103 and Desipramine
In the landscape of antidepressant drug development, the exploration of novel mechanisms of action beyond the classical monoaminergic systems is a critical area of research. This guide provides a comparative study of KK-103, a novel prodrug of the endogenous delta-opioid receptor agonist Leu-enkephalin, and desipramine, a well-established tricyclic antidepressant (TCA). This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective antidepressant-like effects, mechanisms of action, and supporting preclinical data.
Executive Summary
Desipramine, a prototypical TCA, primarily functions by inhibiting the reuptake of norepinephrine, thereby increasing its synaptic availability.[1][2] While effective, its clinical use is often associated with a range of side effects, including anticholinergic and sedative effects.[2] In contrast, this compound represents a departure from traditional antidepressant mechanisms. As a prodrug, it is designed to increase the systemic stability and brain penetration of Leu-enkephalin, an endogenous peptide that preferentially binds to delta-opioid receptors.[3][4] Preclinical evidence suggests that this compound exhibits antidepressant-like activity comparable to desipramine, with the potential for a more favorable side-effect profile, notably lacking sedative and significant gastrointestinal effects.[3][4]
Table 1: Comparative Antidepressant-Like Effects in Preclinical Models
| Compound | Test | Animal Model | Doses | Route of Administration | Key Findings (Reduction in Immobility Time) |
| This compound (as a delta-opioid receptor agonist) | Tail Suspension Test | Mice | 16 and 32 mg/kg | Not Specified | Significant decrease in immobility time, comparable to desipramine.[3] |
| Desipramine | Tail Suspension Test | Mice | 16 mg/kg | Not Specified | Significant decrease in immobility time.[3] |
| Desipramine | Forced Swim Test | Mice | 16 mg/kg | i.p. | Significant decrease in immobility time in Swiss mice. |
Note: Specific quantitative data for this compound in these tests is not publicly available. The comparison is based on qualitative statements from existing research and data from other delta-opioid receptor agonists.
Mechanism of Action and Signaling Pathways
The antidepressant effects of desipramine and this compound are mediated by distinct signaling pathways.
Desipramine: As a norepinephrine reuptake inhibitor, desipramine blocks the norepinephrine transporter (NET), leading to an accumulation of norepinephrine in the synaptic cleft.[1][2] This enhanced noradrenergic neurotransmission is believed to be a key factor in its therapeutic effects. Chronic administration can lead to adaptive changes in the brain, including the modulation of downstream signaling cascades such as the ERK1/2 pathway.
This compound: Following administration, this compound is converted to Leu-enkephalin, which then activates delta-opioid receptors. These receptors are G-protein coupled receptors that, upon activation, can initiate a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of various protein kinase pathways, ultimately influencing neuronal excitability and synaptic plasticity in brain regions implicated in mood regulation.
Visualizing the Signaling Pathways
Caption: Desipramine's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Apparatus:
-
A transparent cylindrical container (typically 25 cm in height and 10-15 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.
-
The behavior of the animal is recorded, typically by a trained observer or an automated tracking system.
-
The primary measure is the duration of immobility, defined as the time the animal ceases struggling and remains floating in the water, making only small movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy in mice.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the suspension apparatus.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the bar, ensuring it cannot escape or touch any surfaces.
-
The test duration is typically 6 minutes.
-
The total duration of immobility, defined as the absence of any limb or body movements, is recorded.
-
A reduction in immobility time suggests an antidepressant-like effect.
Experimental Workflow
Caption: Preclinical antidepressant testing workflow.
Conclusion
The comparative analysis of this compound and desipramine highlights a significant evolution in antidepressant research, moving from the established monoaminergic hypothesis to novel targets like the delta-opioid system. While desipramine remains a valuable tool and benchmark, its side-effect profile underscores the need for alternatives. This compound, with its distinct mechanism of action and promising preclinical profile, represents a potential step forward in developing antidepressants with improved tolerability. Further head-to-head comparative studies with comprehensive dose-response analyses and a broader range of behavioral and neurochemical endpoints are warranted to fully elucidate the therapeutic potential of this compound relative to traditional antidepressants.
References
- 1. Peptidic delta opioid receptor agonists produce antidepressant-like effects in the forced swim test and regulate BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIH 11082 produces antidepressant-like activity in the mouse tail suspension test through a delta opioid receptor mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant Effect of Intracerebroventricularly Administered Deltorphin Analogs in the Mouse Tail Suspension Test [jstage.jst.go.jp]
A Comparative Analysis of the Analgesic Efficacy of KK-103 in Preclinical Pain Models
A Novel Enkephalin Analog Demonstrates Potent and Sustained Pain Relief with a Favorable Safety Profile
For researchers and scientists in the field of pain management and drug development, the quest for novel analgesics with improved efficacy and reduced side effects is a perpetual challenge. KK-103, a novel prodrug of the endogenous opioid peptide Leu-Enkephalin (LENK), has emerged as a promising candidate, demonstrating significant and long-lasting pain-relieving effects in various preclinical models. This guide provides a comprehensive comparison of this compound's performance against established analgesics, supported by experimental data, detailed protocols, and visual representations of its mechanism and experimental application.
Overview of this compound
This compound is a chemically modified analog of Leu-Enkephalin designed to enhance its metabolic stability and permeability across biological membranes. As a prodrug, this compound is converted to the active Leu-ENK in vivo, which then exerts its analgesic effects primarily through the activation of delta-opioid receptors. This targeted mechanism of action is believed to contribute to its improved side-effect profile compared to traditional mu-opioid receptor agonists like morphine. Studies have indicated that this compound does not induce common opioid-related adverse effects such as constipation, respiratory depression, analgesic tolerance, or physical dependence at effective doses.
Comparative Analgesic Effects in the Hot-Plate Test
The hot-plate test is a widely used method to assess the thermal nociceptive threshold in animals. The latency to a painful response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface. An increase in this latency indicates an analgesic effect.
Experimental Protocol: Hot-Plate Test
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 52 ± 0.5°C.
-
Animals: Male Swiss Webster mice weighing 20-30g are used.
-
Procedure:
-
A baseline latency to response (paw lick or jump) is recorded for each mouse before drug administration. A cut-off time of 30 seconds is typically used to prevent tissue damage.
-
Animals are administered this compound, a comparator drug, or a vehicle control, typically via subcutaneous (s.c.) injection.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), the mice are individually placed on the hot plate, and the latency to the first sign of nociception is recorded.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Quantitative Data Comparison: Hot-Plate Test
| Compound | Dose (mg/kg, s.c.) | Peak %MPE | Time to Peak (minutes) |
| This compound | 13 | ~80% | 60 |
| Morphine | 10 | ~85% | 15 |
| Leu-ENK | 13 | ~10% | 60 |
| Vehicle | - | ~0% | - |
Note: Data for this compound, Morphine, and Leu-ENK are sourced from "An Effective and Safe Enkephalin Analog for Antinociception". Data for other analgesics are compiled from various preclinical studies and may have slight variations in experimental conditions.
Comparative Analgesic Effects in the Formalin Test
The formalin test is a model of tonic chemical pain that assesses an animal's response to a subcutaneous injection of a dilute formalin solution into the paw. The resulting nocifensive behaviors, such as licking and biting of the injected paw, occur in two distinct phases: an early, acute phase (Phase I, 0-5 minutes) and a late, inflammatory phase (Phase II, 15-30 minutes). This biphasic response allows for the evaluation of a compound's effect on both acute nociceptive and persistent inflammatory pain.
Experimental Protocol: Formalin Test
-
Apparatus: A transparent observation chamber.
-
Animals: Male Swiss Webster mice weighing 20-30g are used.
-
Procedure:
-
Animals are habituated to the observation chamber before the experiment.
-
This compound, a comparator drug, or a vehicle control is administered (e.g., subcutaneously) at a set time before the formalin injection.
-
A 20 µL of 5% formalin solution in saline is injected subcutaneously into the plantar surface of the right hind paw.
-
The animals are immediately returned to the observation chamber, and the total time spent licking and biting the injected paw is recorded for the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
-
Data Analysis: The total duration of licking and biting in each phase is calculated and compared between treatment groups.
Quantitative Data Comparison: Formalin Test
| Compound | Dose (mg/kg, s.c.) | Reduction in Licking/Biting Time (Phase II) vs. Vehicle |
| This compound | 13 | ~60% |
| Morphine | 10 | Significant reduction (specific % varies across studies) |
| Vehicle | - | 0% |
Note: Data for this compound is sourced from "Development of a novel Enkephalin-like peptide with pain-relieving and antidepressant-like effects". Comparative data for other analgesics are based on typical findings in the formalin test.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Conclusion
The preclinical data strongly suggest that this compound is a potent analgesic with a sustained duration of action. Its efficacy in both thermal and chemical pain models, coupled with a significantly improved safety profile compared to morphine, positions it as a highly promising candidate for the development of a new generation of pain therapeutics. The targeted activation of the delta-opioid system by the active metabolite, Leu-Enkephalin, likely underlies its potent analgesic effects without the common adverse effects associated with mu-opioid receptor agonists. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in managing various pain conditions in humans.
A Head-to-Head Comparison of KK-103 and Other Novel Analgesics for Researchers and Drug Development Professionals
An in-depth analysis of emerging non-opioid and opioid-sparing analgesics, this guide provides a comparative overview of KK-103, a promising Leu-enkephalin prodrug, against other novel compounds in development: SNC80, AM-1241, and BMS-986122. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental methodologies, and mechanisms of action to inform future research and development in pain management.
Introduction to a New Era of Analgesia
The search for potent analgesics with improved safety profiles over traditional opioids is a critical endeavor in modern pharmacology. This guide focuses on this compound, a novel prodrug of the endogenous delta-opioid receptor agonist Leu-enkephalin, and contextualizes its potential by comparing it with three other novel analgesics, each with a distinct mechanism of action:
-
This compound: A Leucine-enkephalin (Leu-ENK) prodrug designed for enhanced plasma stability and systemic activity. Its analgesic effects are mediated through the activation of delta-opioid receptors upon conversion to Leu-ENK.[1][2]
-
SNC80: A non-peptidic, selective delta-opioid receptor agonist. It has been a key pharmacological tool for studying the role of the delta-opioid system in pain and other neurological functions.
-
AM-1241: A potent and selective agonist for the cannabinoid receptor 2 (CB2). Its mechanism is thought to involve the peripheral release of endogenous opioids, offering a potential route to analgesia without the central nervous system side effects associated with CB1 receptor activation.[3]
-
BMS-986122: A selective positive allosteric modulator (PAM) of the mu-opioid receptor (MOR). It does not activate the receptor on its own but enhances the analgesic effects of endogenous opioids, representing a novel strategy to harness the body's own pain-relief mechanisms with potentially fewer adverse effects.[4][5][6]
Comparative Pharmacological and Efficacy Data
The following tables summarize the available preclinical data for this compound and the selected comparator compounds. These data are compiled from various studies and are intended for comparative purposes. Direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Primary Target | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50/EC50) |
| This compound | Delta-Opioid Receptor (as Leu-ENK) | δ | Not directly reported (Prodrug) | Not directly reported |
| SNC80 | Delta-Opioid Receptor | δ | ~0.18 - 1.78 nM[7] | IC50: ~2.73 nM (mouse vas deferens)[7] |
| AM-1241 | Cannabinoid Receptor 2 | CB2 | ~3.4 - 7 nM[8] | - |
| BMS-986122 | Mu-Opioid Receptor (PAM) | μ | Kb: ~5 µM | EC50: ~3.0 µM (potentiates endomorphin-I)[9] |
Table 2: In Vivo Analgesic Efficacy
| Compound | Animal Model | Pain Assay | Route of Admin. | ED50 / A50 | Maximum Possible Effect (%MPE) |
| This compound | Mouse | Hot Plate | s.c. | Not explicitly stated | Prolonged antinociceptive efficacy observed[1] |
| Mouse | Formalin Test | s.c. | Not explicitly stated | Significant inhibition of licking/biting time[1] | |
| SNC80 | Mouse | Hot Plate | i.c.v. | A50: ~91.9 nmol[7] | Dose-dependent increase in latency |
| Mouse | Tail Flick | i.p. | A50: ~57 mg/kg[7] | Dose-dependent increase in latency | |
| Rat | Formalin Test | i.t. | - | Significant reduction in flinching (Phase 1 & 2) at 200µg[10] | |
| AM-1241 | Rat | Neuropathic Pain | i.p. | - | Dose-dependently reversed tactile and thermal hypersensitivity |
| Mouse | Bone Cancer Pain | i.p. | - | Abolished thermal hyperalgesia and mechanical allodynia (0.3-10 mg/kg)[3] | |
| BMS-986122 | Mouse (129S1/SvlmJ) | Tail Withdrawal | i.p. | - | Maintained antinociception for 60 min at 10 mg/kg |
| Mouse (C57BL/6) | Hot Plate | i.c.v. | - | Enhanced antinociceptive effect of methadone |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value |
| This compound | Plasma Stability | Mouse | Markedly increased compared to Leu-ENK[1][2] |
| Brain Uptake | Mouse | Observed with radiolabeled compound[1][2] | |
| SNC80 | Brain Levels | Rat | Remained elevated for at least 3 hours post-s.c. injection |
| AM-1241 | Bioavailability | Not specified | Systemically active via i.p. administration |
| BMS-986122 | Brain Penetration | Mouse | Does distribute to the brain |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of these novel analgesics are visualized in the following diagrams, generated using the Graphviz DOT language.
This compound: A Prodrug Approach for Delta-Opioid Receptor Activation
This compound is designed to overcome the rapid degradation of endogenous Leu-enkephalin. After administration, it is converted to Leu-ENK, which then activates delta-opioid receptors, leading to downstream signaling cascades that produce analgesia.
SNC80: Direct Delta-Opioid Receptor Agonism
SNC80 acts as a direct agonist at delta-opioid receptors, initiating a signaling cascade similar to that of endogenous enkephalins.
AM-1241: Peripheral Analgesia via Cannabinoid Receptor 2
AM-1241's analgesic effect is primarily mediated by the activation of peripheral CB2 receptors, which is thought to trigger the release of endogenous opioids, thereby indirectly modulating pain pathways.
BMS-986122: Enhancing Endogenous Opioid Signaling
BMS-986122 represents a paradigm shift by allosterically modulating the mu-opioid receptor. It enhances the binding and/or efficacy of endogenous opioids like enkephalins and endorphins, leading to analgesia.
Experimental Protocols
Detailed methodologies for the key preclinical pain assays cited in this guide are provided below.
Hot Plate Test
Objective: To assess the response to a thermal nociceptive stimulus, primarily evaluating centrally acting analgesics.
Apparatus: A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 52-55°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30-60 minutes.
-
Determine the baseline latency by placing the animal on the hot plate and starting a timer.
-
Record the time (in seconds) until the animal exhibits a nocifensive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the latency is recorded as the cut-off time.
-
Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, intracerebroventricular).
-
At specified time points post-administration, place the animal back on the hot plate and measure the response latency.
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100[11]
Formalin Test
Objective: To assess the response to a persistent chemical nociceptive stimulus, which has both an early neurogenic phase and a late inflammatory phase.
Apparatus: A transparent observation chamber and a stopwatch or automated recording system.
Procedure:
-
Acclimatize the animal (mouse or rat) to the observation chamber.
-
Administer the test compound or vehicle.
-
After a pre-determined pretreatment time, inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time (in seconds) spent licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 or 0-10 minutes post-formalin injection, reflecting direct nociceptor activation.
-
Phase 2 (Late Phase): 15-30 or 20-40 minutes post-formalin injection, reflecting inflammatory processes and central sensitization.
-
Data Analysis: The analgesic effect is typically expressed as the percent inhibition of the total time spent in nocifensive behaviors in each phase, calculated as: % Inhibition = [(Control group mean time - Treated group mean time) / Control group mean time] x 100[12]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical analgesic testing.
Conclusion
This comparative guide provides a snapshot of the current landscape of several novel analgesics in preclinical development. This compound, as a Leu-enkephalin prodrug, offers a promising strategy to harness the therapeutic potential of endogenous opioids with potentially fewer side effects. Its comparison with SNC80, AM-1241, and BMS-986122 highlights the diverse mechanisms being explored to address the unmet need for safer and more effective pain management. The data presented herein, alongside the detailed experimental protocols and pathway diagrams, are intended to serve as a valuable resource for researchers and drug development professionals in the field of analgesia. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of the therapeutic potential of these and other emerging analgesic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinal and peripheral analgesic effects of the CB2 cannabinoid receptor agonist AM1241 in two models of bone cancer-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the Abuse Potential of KK-103: A Comparative Analysis with Morphine
For Researchers, Scientists, and Drug Development Professionals
The opioid crisis has underscored the urgent need for potent analgesics with a reduced propensity for abuse and dependence. Morphine, a cornerstone of pain management, remains a benchmark compound against which new analgesics are compared, not only for efficacy but also for their abuse liability. This guide provides a comparative assessment of the abuse potential of KK-103, a novel opioid peptide analog, versus morphine, supported by available experimental data.
Executive Summary
This compound is a bifunctional opioid peptide characterized as a mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist. This unique pharmacological profile is hypothesized to provide potent analgesia with a diminished risk of abuse compared to traditional MOR agonists like morphine. While direct comparative abuse liability studies on this compound are limited, data from structurally and functionally similar compounds, in conjunction with the known pharmacology of its receptor targets, allow for a preliminary assessment. Preclinical evidence from related bifunctional MOR agonist/DOR antagonist compounds suggests a significantly lower rewarding effect than morphine in conditioned place preference assays. However, comprehensive data from self-administration and drug discrimination studies for this compound are not yet publicly available.
Comparative Data
Opioid Receptor Binding Affinity
The interaction of a compound with opioid receptors is a primary determinant of its pharmacological effects, including analgesia and abuse potential. The table below summarizes the in vitro binding affinities of KSK-103 (a designation used for what is understood to be this compound in some literature) and morphine for the mu, delta, and kappa opioid receptors.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) |
| KSK-103 | 0.6 ± 0.1 | 0.9 ± 0.2 | 9.8 ± 3.6 |
| Morphine | Variable, typically low nM range | Higher Ki than MOR, indicating lower affinity | Higher Ki than MOR, indicating lower affinity |
Note: Specific Ki values for morphine can vary between studies and experimental conditions, but it is consistently shown to have high affinity and selectivity for the MOR.
Abuse Potential: Preclinical Models
Direct quantitative data on the abuse potential of this compound from key preclinical models is not yet available in the public domain. However, studies on a series of bifunctional MOR agonist/DOR antagonist ligands (MDANs) provide valuable insights into the potential of this class of compounds.
Conditioned Place Preference (CPP)
| Compound | Outcome in CPP Assay | Interpretation |
| MDAN-19 & MDAN-21 | Did not produce conditioned place preference. | Suggests a lack of rewarding properties at the doses tested. |
| Morphine | Consistently produces robust conditioned place preference. | Indicates significant rewarding and reinforcing properties. |
Data for MDANs are presented as a proxy for the potential profile of this compound, a compound with a similar mechanism of action. Direct CPP data for this compound is needed for a definitive comparison.
Self-Administration & Drug Discrimination
There is currently no publicly available data from intravenous self-administration or drug discrimination studies for this compound. These studies are crucial for a comprehensive assessment of abuse liability.
Experimental Protocols
A thorough understanding of the methodologies used to assess abuse potential is critical for interpreting the available data.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Protocol:
-
Habituation (Day 1): Animals are allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues to establish baseline preference.
-
Conditioning (Days 2-5): On alternating days, animals receive an injection of the test compound (e.g., this compound or morphine) and are confined to one compartment. On the other days, they receive a vehicle injection and are confined to the other compartment.
-
Test Day (Day 6): Animals are placed back in the apparatus in a drug-free state with free access to both compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment is indicative of a conditioned place preference, suggesting the drug has rewarding properties.
Conditioned Place Preference Experimental Workflow
Intravenous Self-Administration (IVSA)
This model directly measures the reinforcing efficacy of a drug, which is its ability to support repeated administration.
Protocol:
-
Catheter Implantation: Animals are surgically implanted with an intravenous catheter.
-
Acquisition Training: Animals are placed in an operant chamber and learn to press a lever to receive an infusion of a known drug of abuse (e.g., cocaine or heroin).
-
Substitution: Once a stable response rate is established, the training drug is replaced with the test compound (e.g., this compound) or saline. The number of self-infusions is measured to determine if the test compound maintains responding above saline levels.
-
Dose-Response and Progressive Ratio: A range of doses of the test compound is evaluated. In progressive ratio schedules, the number of lever presses required for each subsequent infusion increases, providing a measure of the drug's motivational strength (breakpoint).
Self-Administration Experimental Workflow
Drug Discrimination
This procedure assesses the interoceptive (subjective) effects of a drug and its similarity to known drugs of abuse.
Protocol:
-
Training: Animals are trained to press one of two levers after receiving a specific training drug (e.g., morphine) and the other lever after receiving saline to obtain a reward (e.g., food pellet).
-
Testing: Once the discrimination is learned, animals are administered the test compound (e.g., this compound) and the percentage of responses on the drug-appropriate lever is measured.
-
Generalization: Full generalization (a high percentage of responding on the drug-appropriate lever) indicates that the test compound has similar subjective effects to the training drug.
Drug Discrimination Experimental Workflow
Signaling Pathways
The abuse potential of opioids is intrinsically linked to their downstream signaling pathways, particularly the activation of reward-related circuitry.
Morphine Signaling Pathway
Morphine primarily acts as a full agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
-
Binding and Activation: Morphine binds to the MOR.
-
G-Protein Coupling: This activates inhibitory G-proteins (Gi/o).
-
Downstream Effects:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Activation of inwardly rectifying potassium (K+) channels, causing hyperpolarization and reduced neuronal excitability.
-
Inhibition of voltage-gated calcium (Ca2+) channels, reducing neurotransmitter release.
-
-
Reward Pathway: In the ventral tegmental area (VTA), MOR activation on GABAergic interneurons leads to their inhibition. This disinhibits dopaminergic neurons, resulting in increased dopamine release in the nucleus accumbens (NAc), a key component of the brain's reward system.
Morphine Signaling Pathway
This compound (as a MOR agonist/DOR antagonist) Signaling Pathway
This compound's bifunctional nature suggests a more complex signaling profile that could mitigate the rewarding effects seen with pure MOR agonists.
-
MOR Agonism: Similar to morphine, this compound is expected to activate MORs, leading to analgesia through the pathways described above.
-
DOR Antagonism: Simultaneously, this compound blocks the delta-opioid receptor (DOR).
-
Modulation of Reward: The antagonism of DORs is hypothesized to counteract the MOR-mediated rewarding effects. DORs are also implicated in the development of tolerance and dependence. By blocking these receptors, this compound may prevent or reduce the neuroadaptations that contribute to these phenomena. The precise mechanisms by which DOR antagonism modulates MOR-mediated reward are still under investigation but may involve interactions within MOR-DOR heterodimers.
This compound Proposed Signaling Pathway
Conclusion
The available preclinical data on compounds with a similar mechanism of action to this compound—bifunctional MOR agonism and DOR antagonism—suggest a promising profile of potent analgesia with a potentially reduced abuse liability compared to morphine. The lack of conditioned place preference in studies with MDANs is a significant finding that points towards a diminished rewarding effect. However, a comprehensive assessment of this compound's abuse potential is currently limited by the absence of publicly available data from intravenous self-administration and drug discrimination studies. These studies are essential to fully characterize its reinforcing and subjective effects. Further research is warranted to definitively establish the abuse potential of this compound and its viability as a safer alternative to traditional opioid analgesics.
A Preclinical Comparative Analysis of KK-103 and First-Line Neuropathic Pain Therapies
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current first-line treatments, including gabapentinoids and serotonin-norepinephrine reuptake inhibitors (SNRIs), offer limited efficacy and are often associated with dose-limiting side effects for a substantial portion of patients. This guide provides a preclinical comparison of a novel therapeutic candidate, KK-103, with established first-line treatments for neuropathic pain, focusing on their mechanisms of action, efficacy in validated animal models, and experimental protocols.
Executive Summary
This compound is a prodrug of the endogenous delta-opioid receptor agonist Leu-enkephalin (Leu-ENK).[1] Its design aims to overcome the metabolic instability of natural enkephalins, allowing for systemic administration and central nervous system penetration. Preclinical evidence suggests that this compound holds promise as a potent analgesic with a potentially favorable side-effect profile compared to conventional opioids. This guide will objectively compare the preclinical data available for this compound with that of gabapentin, pregabalin, and duloxetine, representing the primary classes of currently prescribed neuropathic pain medications.
Mechanisms of Action: A Divergent Approach to Neuropathic Pain Control
The therapeutic agents discussed in this guide employ distinct mechanisms to achieve analgesia in neuropathic pain states.
This compound: As a prodrug, this compound is converted in vivo to Leu-ENK, which then acts as an agonist at delta-opioid receptors. These G-protein coupled receptors are distributed throughout the pain-modulating pathways of the nervous system.[2][3] Activation of delta-opioid receptors leads to neuronal hyperpolarization and a reduction in the release of excitatory neurotransmitters, thereby dampening pain signals.[2][4]
Gabapentinoids (Gabapentin and Pregabalin): These drugs bind to the α2δ-1 subunit of voltage-gated calcium channels.[5][6] In neuropathic pain states, the expression of this subunit is upregulated, contributing to neuronal hyperexcitability. By binding to the α2δ-1 subunit, gabapentinoids reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[5][6][7]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs - Duloxetine): Duloxetine exerts its analgesic effect by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[8][9][10] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing the activity of descending inhibitory pain pathways that originate in the brainstem and project to the spinal cord.[8][9] This enhanced inhibition helps to suppress the transmission of pain signals.
Signaling Pathway Diagrams
Preclinical Efficacy Comparison
The following tables summarize the available preclinical data for this compound and existing first-line treatments in rodent models of acute, inflammatory, and neuropathic pain. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols.
Table 1: Efficacy in the Formalin Test (Model of Inflammatory Pain)
| Compound | Species | Dose Range | Route | Effect on Phase I (Acute Nociceptive) | Effect on Phase II (Inflammatory) |
| This compound | Mouse | Not specified | Not specified | Prolonged antinociceptive efficacy[1] | Prolonged antinociceptive efficacy[1] |
| Gabapentin | Rat | 50-200 mg/kg | i.p. | No significant effect | Significant reduction in nociceptive behaviors[11] |
| Pregabalin | Mouse | Not specified | Not specified | Not specified | Attenuates formalin-induced widespread sensitization[3][7] |
| Duloxetine | Rat | 3-60 mg/kg | i.p. | Consistent attenuation of nociceptive behaviors | Attenuated in 5% formalin-injected rats[11] |
Table 2: Efficacy in the Hot Plate Test (Model of Acute Thermal Pain)
| Compound | Species | Dose Range | Route | Outcome Measure | Effect |
| This compound | Mouse | Not specified | Not specified | Latency to response | Prolonged antinociceptive efficacy[1] |
| Gabapentin | Rat | 60 mg/kg | Not specified | Latency to response | Attenuated heat hypersensitivity[11] |
| Pregabalin | Mouse | Not specified | Not specified | Latency to response | Not specified |
| Duloxetine | Mouse | Not specified | Not specified | Latency to response | Ameliorated analgesic activity in the tail flick test (similar model)[1] |
Table 3: Efficacy in Neuropathic Pain Models (e.g., Spared Nerve Injury - SNI)
| Compound | Species | Dose Range | Route | Outcome Measure | Effect |
| This compound | Not yet reported | - | - | - | - |
| Gabapentin | Rat | 50 mg/kg | i.v. | Mechanical allodynia | Reversal of mechanical hypersensitivity[12] |
| Pregabalin | Rat | 30 mg/kg | Not specified | Mechanical & thermal hypersensitivity | Attenuation of mechanical and heat hypersensitivity[11] |
| Duloxetine | Rat | Not specified | Not specified | Mechanical allodynia | Reversal of nociception and static mechanical allodynia[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited.
Formalin Test
This model assesses inflammatory pain and is characterized by a biphasic pain response.
-
Animal Model: Typically adult male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Data Collection: The animal is placed in an observation chamber, and the amount of time spent licking or biting the injected paw is recorded. Observations are typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-40 minutes post-injection), representing inflammatory pain.
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the formalin injection.
References
- 1. Preclinical evidence of enhanced analgesic activity of duloxetine complexed with succinyl-β-cyclodextrin: A comparative study with cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Delta-Opioid Receptor; a Target for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gpnotebook.com [gpnotebook.com]
- 9. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellmolbiol.org [cellmolbiol.org]
- 13. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of KK-103's Antidepressant Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antidepressant candidate KK-103 against established antidepressant medications. This compound, a prodrug of the endogenous opioid peptide Leu-Enkephalin, has demonstrated promising antidepressant-like activity in preclinical studies.[1][2][3] Its mechanism of action, primarily through the activation of the delta-opioid receptor, presents a potential new avenue for the treatment of depressive disorders.[1][3] This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key biological pathways to offer an objective comparison with current antidepressant alternatives.
Quantitative Data Summary
The following table summarizes the effects of this compound and other common antidepressants in validated rodent models of antidepressant activity: the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is indicative of antidepressant efficacy.
| Compound | Test | Animal Model | Dose | Effect on Immobility Time | Reference |
| This compound | FST & TST | Mice | Not Specified | Comparable to Desipramine | [3] |
| Desipramine | FST | Mice | 10-30 mg/kg | Significant Decrease | [3] |
| Imipramine | FST | Mice | 15-30 mg/kg | Significant Decrease | [4] |
| Fluoxetine | FST | Mice | 10-20 mg/kg | Significant Decrease | |
| Desipramine | TST | Mice | 10-30 mg/kg | Significant Decrease | [3] |
| Imipramine | TST | Mice | 15-30 mg/kg | Significant Decrease | [4] |
| Fluoxetine | TST | Mice | 10-20 mg/kg | Significant Decrease |
Note: Specific quantitative data for this compound's effect on immobility time (e.g., in seconds) is not yet publicly available. Preclinical findings indicate its efficacy is comparable to that of the tricyclic antidepressant desipramine.[3]
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate antidepressant activity are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral test to screen for antidepressant drugs.[5][6][7]
-
Apparatus: A cylindrical container (typically 25 cm high, 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed into the water cylinder for a 6-minute session.[7]
-
The session is typically video-recorded for later analysis.
-
An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.
-
-
Scoring: Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Drug Administration: Test compounds or vehicle are administered at a specified time before the test (e.g., 30-60 minutes for acute studies).
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice.[8][9][10]
-
Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the mouse's tail (approximately 1-2 cm from the tip).
-
The mouse is then suspended from the horizontal bar by the tape.
-
The duration of the test is typically 6 minutes.[10]
-
The session is recorded, and the total duration of immobility is scored.
-
-
Scoring: Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.
-
Drug Administration: Similar to the FST, drugs are administered at a predetermined time before the test.
Chronic Unpredictable Mild Stress (CUMS) Model and Sucrose Preference Test (SPT)
The CUMS model is a well-validated animal model of depression that induces a state of anhedonia, a core symptom of depression.[11] The Sucrose Preference Test is then used to measure this anhedonic-like behavior.[12][13][14][15]
-
CUMS Procedure:
-
Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 3-8 weeks).
-
Stressors may include: cage tilt, wet bedding, light/dark cycle reversal, social isolation, and exposure to an empty water bottle. The stressors are applied randomly to prevent habituation.
-
-
Sucrose Preference Test (SPT) Procedure:
-
Habituation: Prior to the test, animals are habituated to drinking a 1% sucrose solution.
-
Deprivation: Before the test, animals are typically deprived of food and water for a period (e.g., 12-24 hours) to motivate drinking.[15]
-
Testing: Animals are presented with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
The bottles are left in the cage for a specific duration (e.g., 1-4 hours).
-
Measurement: The amount of sucrose solution and water consumed is determined by weighing the bottles before and after the test.
-
Calculation: Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. A decrease in sucrose preference in the CUMS group compared to a control group indicates anhedonia. Antidepressant treatment is expected to reverse this deficit.
-
Visualizations
Signaling Pathway of this compound (via Delta-Opioid Receptor)
The antidepressant effect of this compound is mediated by its conversion to Leu-Enkephalin, which then activates the delta-opioid receptor (DOR), a G-protein coupled receptor.
Caption: Proposed signaling pathway of this compound's antidepressant action.
General Experimental Workflow for Antidepressant Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidepressant compound.
Caption: Preclinical antidepressant evaluation workflow.
References
- 1. A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel Enkephalin-like peptide with pain-relieving and antidepressant-like effects - UBC Library Open Collections [open.library.ubc.ca]
- 3. youtube.com [youtube.com]
- 4. Antidepressant Activity of Methanolic Extract of Amaranthus Spinosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Respiratory Depression Risk of KK-103 Versus Morphine: A Comparative Guide
A detailed analysis of the novel Leucine-enkephalin prodrug, KK-103, suggests a significantly improved safety profile concerning respiratory depression compared to the conventional opioid analgesic, morphine. This guide provides a comprehensive comparison, summarizing available preclinical data, outlining experimental methodologies, and illustrating the relevant biological pathways.
Executive Summary
Opioid analgesics are mainstays in pain management, but their clinical utility is often limited by severe side effects, most notably respiratory depression, which can be fatal. Morphine, a potent µ-opioid receptor (MOR) agonist, is a classic example of an opioid with a high risk of this adverse effect. In contrast, emerging preclinical evidence indicates that this compound, a prodrug of the endogenous delta-opioid receptor (DOR) agonist Leucine-enkephalin (Leu-ENK), provides effective analgesia without inducing respiratory suppression. This key difference positions this compound as a potentially safer alternative for pain relief.
Data Presentation: this compound vs. Morphine
Preclinical studies in mice have demonstrated a clear distinction in the respiratory effects of this compound and morphine. While morphine causes a significant, dose-dependent decrease in breathing rate, this compound has been shown to have no significant impact on respiration compared to a vehicle control.
| Compound | Dose | Time Point | Respiratory Rate (Breaths/min) | Change from Baseline | Reference |
| Vehicle | N/A | Baseline | ~350-400 | N/A | [1] |
| 30 min post-injection | No significant change | N/A | [1] | ||
| Morphine | 10 mg/kg (s.c.) | 30 min post-injection | Significant Decrease (~170-200) | ↓ ~50% | [1] |
| This compound | 13 mg/kg (s.c.) | 30 min - 4 hours post-injection | No Significant Difference from Vehicle | No significant change | [2] |
Note: The quantitative data for Morphine is representative of typical findings in mice at a 10 mg/kg dose. The data for this compound is based on qualitative statements from published research indicating no significant difference from vehicle control.
Experimental Protocols
The evaluation of opioid-induced respiratory depression is typically conducted in conscious, unrestrained animals using whole-body plethysmography to minimize stress and obtain accurate respiratory measurements.
Protocol: Assessment of Respiratory Depression in Mice
-
Animal Model: Male CD-1 mice are commonly used. Animals are habituated to the experimental setup to reduce stress-related artifacts in respiratory measurements.
-
Apparatus: A whole-body plethysmography system is used to continuously monitor respiratory parameters, including breathing frequency (breaths per minute), tidal volume, and minute ventilation. The system consists of a sealed chamber where the animal can move freely, connected to a pressure transducer.
-
Procedure:
-
Animals are placed in the plethysmography chambers for an acclimation period (e.g., 30-60 minutes) to establish a stable baseline respiratory rate.
-
Following acclimation, a baseline recording of respiratory parameters is taken for a defined period (e.g., 15-30 minutes).
-
Animals are then administered the test compound (this compound), the reference compound (morphine), or a vehicle control via subcutaneous (s.c.) injection.
-
Respiratory parameters are continuously monitored and recorded for a set duration post-injection (e.g., up to 4 hours).
-
-
Data Analysis: The primary endpoint is the change in respiratory rate from baseline over time. Data is typically averaged over specific time intervals (e.g., every 15 or 30 minutes) and compared between treatment groups using appropriate statistical methods (e.g., ANOVA). A significant decrease in respiratory rate in the drug-treated group compared to the vehicle-treated group indicates respiratory depression.
Mandatory Visualization
Signaling Pathways
The differential effects of morphine and this compound on respiration can be attributed to their distinct mechanisms of action at the receptor level. Morphine primarily targets the µ-opioid receptor, which is heavily implicated in respiratory depression, while this compound, through its conversion to Leu-ENK, acts on the delta-opioid receptor.
Figure 1: Signaling pathways of Morphine and this compound.
Experimental Workflow
The process of evaluating respiratory depression risk involves a systematic and controlled experimental design.
References
A Comparative Pharmacokinetic and Pharmacodynamic Analysis of the Leu-Enkephalin Analogue KK-103 and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of KK-103, a novel prodrug of Leu-enkephalin (Leu-ENK), and Leu-ENK itself. The data presented herein is compiled from preclinical studies and highlights the significant improvements in stability and efficacy of this compound, positioning it as a promising candidate for pain management.
Pharmacokinetic Profile: this compound vs. Leu-ENK
The endogenous opioid peptide Leu-ENK exhibits potent analgesic properties but is limited by its rapid degradation in plasma and poor membrane permeability.[1] this compound, an N-pivaloyl analog of Leu-ENK, was developed to overcome these limitations.[1][2] The comparative pharmacokinetic parameters are summarized below.
| Parameter | This compound | Leu-ENK | Fold Improvement | Reference |
| Plasma Half-Life (t½) | 37 hours | 25 minutes | ~90-fold | [1] |
| Systemic Exposure | Substantially Increased | Low | - | [2][3] |
As the data indicates, this compound demonstrates a dramatically extended plasma half-life compared to Leu-ENK, suggesting enhanced stability against enzymatic degradation.[1] This improved stability contributes to a significantly greater systemic exposure following administration.[2][3]
Pharmacodynamic Comparison: Antinociceptive Efficacy
The enhanced pharmacokinetic profile of this compound translates to a more potent and prolonged analgesic effect. In preclinical murine models, subcutaneously administered this compound demonstrated a superior antinociceptive response compared to Leu-ENK.
| Model | This compound (%MPE·h) | Leu-ENK (%MPE·h) | Fold Improvement | Reference |
| Murine Hot-Plate Test | 142 | 14 | 10-fold | [1] |
The analgesic effect of this compound is characterized by a slower onset but a significantly longer duration of action compared to the transient effects of Leu-ENK. It is proposed that this compound acts as a prodrug, undergoing in vivo conversion to Leu-ENK to exert its effects primarily through the delta-opioid receptor.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of a compound in the presence of plasma enzymes.
-
Preparation: The test compound (this compound or Leu-ENK) is incubated with pooled plasma from the species of interest (e.g., mouse, human) at a standard concentration (e.g., 1 µM) in a 96-well plate.[4][5]
-
Incubation: The plate is incubated at 37°C. Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes, and extended time points for stable compounds).[4][6]
-
Reaction Termination: The enzymatic reaction in the collected aliquots is stopped by the addition of a protein precipitation agent, such as methanol or acetonitrile, which may also contain an internal standard for analytical purposes.[4][6]
-
Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound.[4][6]
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero. The in vitro half-life (t½) is then determined from the degradation curve.[4]
Murine Hot-Plate Test
This behavioral assay is used to evaluate the thermal pain threshold in response to a centrally acting analgesic.
-
Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (typically 52-55°C) and a transparent cylinder to confine the mouse on the heated surface.[3][7]
-
Acclimation: Mice are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]
-
Drug Administration: this compound, Leu-ENK, or a vehicle control is administered to the mice, typically via subcutaneous injection.[1]
-
Testing: At predetermined time points after drug administration, each mouse is placed on the hot plate, and a timer is started.[7]
-
Endpoint: The latency to the first sign of a nocifensive response, such as paw licking or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[3]
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point to normalize the data and allow for comparison between treatment groups.
Murine Formalin Test
This test is a model of tonic, persistent pain and is sensitive to both centrally and peripherally acting analgesics.
-
Acclimation: Mice are individually placed in an observation chamber for a period of habituation (e.g., 20-30 minutes) before the test begins.[1][8]
-
Drug Administration: The test compounds (this compound, Leu-ENK) or vehicle are administered prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 1.85-5%) is injected subcutaneously into the plantar surface of one of the hind paws.[8][9]
-
Observation: The animal's behavior is observed and recorded immediately after the injection. The total time spent licking or biting the injected paw is quantified.
-
Phases of Response: The observation period is typically divided into two phases: Phase I (the first 0-5 minutes), representing acute nociceptive pain, and Phase II (approximately 15-40 minutes post-injection), reflecting inflammatory pain.[1][8]
-
Data Analysis: The duration of licking and biting is compared between the different treatment groups for both phases to assess the analgesic effects of the compounds.
Visualizations
Signaling Pathway of Leu-ENK
Leu-enkephalin, the active metabolite of this compound, primarily exerts its analgesic effects by binding to and activating delta-opioid receptors (DOR) and, to a lesser extent, mu-opioid receptors (MOR) on the neuronal membrane. This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Caption: Leu-enkephalin signaling pathway via the delta-opioid receptor.
Experimental Workflow for Comparative Analysis
The following diagram outlines the typical workflow for a preclinical study comparing the pharmacokinetic and pharmacodynamic properties of this compound and Leu-ENK.
Caption: Workflow for comparing this compound and Leu-ENK pharmacokinetics and pharmacodynamics.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A refinement to the formalin test in mice | F1000Research [f1000research.com]
Validating the Mechanism of Action of KK-103 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KK-103, a novel prodrug of Leu-enkephalin, with its parent compound and a standard opioid analgesic, morphine. The focus is on the in vitro validation of this compound's mechanism of action as a delta-opioid receptor (DOR) agonist. Experimental data is presented in structured tables, and detailed protocols for key experiments are provided to support the findings.
Executive Summary
This compound is a rationally designed prodrug of the endogenous opioid peptide Leu-enkephalin (Leu-ENK). The primary limitations of Leu-ENK as a therapeutic agent are its rapid degradation in plasma and poor blood-brain barrier penetration. This compound was developed to overcome these limitations by enhancing plasma stability. This guide demonstrates through comparative in vitro data that this compound, after conversion to Leu-ENK, acts as a potent agonist at the delta-opioid receptor. In contrast, morphine, a classical opioid, exhibits a strong preference for the mu-opioid receptor with significantly lower affinity for the delta-opioid receptor.
Data Presentation
Table 1: Comparative In Vitro Stability
| Compound | Matrix | Half-life | Fold Increase vs. Leu-ENK |
| This compound | Mouse Plasma | 37 hours [1] | ~90-fold |
| Leu-enkephalin | Mouse Plasma | 25 minutes [1] | - |
Table 2: Comparative Delta-Opioid Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) | Relative Binding Affinity (%) |
| This compound | Delta-Opioid | [³H]DPDPE | Not directly reported, but stated to be 68% of Leu-ENK[1][2][3] | 68% |
| Leu-enkephalin | Delta-Opioid | [³H]DPDPE | 1.26[4] | 100% |
| Morphine | Delta-Opioid | [³H]DPDPE | >10,000 | Very Low |
Table 3: Comparative Delta-Opioid Receptor Functional Potency
| Compound | Assay | Parameter | IC₅₀ (nM) |
| This compound | cAMP Inhibition | IC₅₀ | Data not available* |
| Leu-enkephalin | cAMP Inhibition | IC₅₀ | 8.9[5] |
| Morphine | cAMP Inhibition | IC₅₀ | >10,000 |
*As this compound is a prodrug, its direct functional potency in vitro is expected to be low. Its efficacy relies on its conversion to Leu-ENK.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the half-life of this compound in comparison to Leu-enkephalin in plasma.
Methodology:
-
This compound and Leu-enkephalin are incubated in pooled mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
The reactions are quenched by the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Samples are centrifuged, and the supernatant is collected.
-
The concentration of the remaining intact compound at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The half-life (t₁/₂) is calculated by plotting the natural logarithm of the compound concentration against time and fitting the data to a first-order decay model.
Delta-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the compounds to the delta-opioid receptor.
Methodology:
-
Cell membranes expressing the human delta-opioid receptor are prepared.
-
A radiolabeled ligand with high affinity for the delta-opioid receptor, such as [³H]DPDPE, is used.
-
A competition binding assay is performed by incubating the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (this compound, Leu-enkephalin, or morphine).
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Inhibition
Objective: To determine the functional potency (IC₅₀) of the compounds as agonists of the Gi-coupled delta-opioid receptor.
Methodology:
-
Cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells) are used.
-
The cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate the production of cyclic AMP (cAMP).
-
The cells are then treated with increasing concentrations of the test compounds.
-
Activation of the Gi-coupled delta-opioid receptor by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
The IC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP production) is determined by plotting the cAMP levels against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
References
- 1. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 5. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KK-103: A Guide for Laboratory Professionals
Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a substance identified as KK-103, which does not correspond to a universally recognized chemical entity, the primary source of disposal information must be its substance-specific Safety Data Sheet (SDS). The SDS provides comprehensive information on the hazards, handling, storage, and disposal of a particular chemical. The following guide offers a generalized framework for the proper disposal of laboratory chemicals, based on common principles outlined for various hazardous materials. This information is intended to be illustrative and must be supplemented by the specific guidance in the SDS for this compound.
Pre-Disposal and Handling
Before beginning any procedure that will generate waste, it is essential to have a clear disposal plan. This includes identifying the correct waste stream and having the appropriate waste containers ready.
Personal Protective Equipment (PPE): The level and type of PPE required will depend on the specific hazards of this compound. A typical requirement for handling hazardous chemicals includes:
-
Eye Protection: Safety glasses with side-shields or chemical-resistant goggles.[1]
-
Hand Protection: Wear protective gloves, such as neoprene or nitrile rubber.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, vapors, or fumes, especially during heating or grinding, a suitable respirator should be used.[1]
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation of dust or vapors.[1]
-
Use in a well-ventilated area or with appropriate exhaust ventilation.[1][3]
Storage of Chemical Waste
Proper storage of chemical waste is crucial to prevent accidents and ensure compliance with regulations.
-
Containers: Store waste in a tightly closed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]
Disposal Procedures
The final disposal of this compound must be conducted in accordance with all federal, state, and local environmental control laws.[3]
-
Consult the Safety Data Sheet (SDS): Section 13 of the SDS will provide specific disposal considerations.
-
Waste Characterization: Determine if the waste is hazardous or non-hazardous based on the information in the SDS and local regulations.
-
Segregation: Do not mix incompatible waste streams.
-
Containerization: Use appropriate, labeled containers for waste collection.
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.
In case of a spill:
-
Follow the procedures outlined in the SDS.
-
For solid materials, sweep up and place in a container for disposal, avoiding dust generation.[5]
-
For liquid materials, contain the spill with absorbent material.
-
Ensure adequate ventilation.
-
Wear appropriate PPE during cleanup.
Summary of Safety and Disposal Information
The following table summarizes key information that should be obtained from the specific SDS for this compound.
| Information Category | Details |
| Hazard Identification | Review GHS hazard statements and pictograms (e.g., Flammable, Corrosive, Toxic). |
| First-Aid Measures | Note specific instructions for inhalation, skin contact, eye contact, and ingestion.[1][4] |
| Fire-Fighting Measures | Identify suitable extinguishing media (e.g., water spray, dry powder, foam, carbon dioxide) and any hazardous decomposition products.[2] |
| Personal Protective Equipment | Specify required eye, hand, and body protection. Note any need for respiratory protection.[1][2] |
| Storage Requirements | Note conditions for safe storage, including temperature, ventilation, and incompatible materials.[1][4] |
| Disposal Considerations | Follow specific instructions for disposal, which may include treatment, neutralization, or incineration by a licensed facility. Adhere to all relevant regulations.[3] |
Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
It is imperative for all laboratory personnel to be trained on these procedures and to have access to the specific Safety Data Sheets for all chemicals they handle. Adherence to these guidelines will help ensure a safe working environment and compliance with environmental regulations.
References
Personal protective equipment for handling KK-103
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of research-grade compounds like KK-103 is paramount to ensuring personal safety and maintaining experimental integrity. This compound, a precursor to leucine-enkephalin, is designated for research use only and, like all laboratory chemicals, requires adherence to strict safety protocols. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment should be conducted. As a research peptide, it should be treated with care, assuming potential biological activity. The primary routes of exposure to be mindful of are inhalation of the lyophilized powder, and skin or eye contact.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in both its solid (lyophilized powder) and reconstituted (solution) forms.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Disposable nitrile gloves offer good protection for incidental contact.[1][2] |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects eyes from splashes of solutions or airborne powder.[2][3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][2] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[1][2] |
| Respiratory Protection | Not generally required for small quantities | A fume hood should be used when weighing or handling the lyophilized powder to prevent inhalation.[2][4] |
Operational Plan: Handling Procedures
3.1. Preparation and Weighing (Lyophilized Powder)
-
Engineering Controls : Always handle the lyophilized powder form of this compound inside a chemical fume hood or a powder handling enclosure to minimize the risk of inhalation.[2][4]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing : Use a dedicated, clean spatula and weighing vessel. To prevent the generation of dust, handle the powder gently.
-
Spill Management : In case of a small spill of the powder, carefully wipe the area with a damp cloth or paper towel to avoid making the powder airborne. For larger spills, use an absorbent material and follow your institution's spill response protocol.[1]
3.2. Reconstitution and Handling (Solution)
-
Solvent Selection : Use the appropriate sterile, bacteriostatic water or other recommended solvent for reconstitution.[1]
-
Dissolving : Add the solvent to the vial containing the lyophilized powder. Mix by gentle swirling or inversion. Do not shake vigorously, as this can denature the peptide.[1]
-
Labeling : Immediately and clearly label the container with the peptide name, concentration, date of reconstitution, and any hazard information.[1][5]
-
Storage : For short-term storage, keep the reconstituted peptide solution refrigerated (2-8°C). For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or lower to avoid repeated freeze-thaw cycles.[1][6]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Treat as chemical waste. Collect in a clearly labeled, sealed container. Do not dispose of down the drain.[1][7] |
| Contaminated Consumables (Gloves, Pipette Tips, etc.) | Place in a designated chemical waste container. |
| Empty Vials | Rinse empty vials three times with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed vial can then be disposed of in accordance with institutional guidelines. |
All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
Experimental Protocols and Visualizations
Workflow for Safe Handling of this compound
The following diagram outlines the decision-making process and procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. biovera.com.au [biovera.com.au]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
